molecular formula C8H14ClNO2 B2503832 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride CAS No. 2306270-36-8

2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride

Cat. No.: B2503832
CAS No.: 2306270-36-8
M. Wt: 191.66
InChI Key: INZJGODSYKHRIK-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZJGODSYKHRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Oxa-8-azaspirodecan-4-one Hydrochloride in Modern Drug Discovery

Technical Whitepaper: 2-Oxa-8-azaspiro[1]decan-4-one Hydrochloride in Modern Drug Discovery

Executive Summary

Spirocyclic scaffolds have revolutionized medicinal chemistry by providing a structural escape from the "flatland" of traditional aromatic rings. The compound 2-Oxa-8-azaspiro[1]decan-4-one hydrochloride (CAS: 2227205-76-5) represents a highly versatile,

Structural Rationale: Escaping Flatland

The pharmaceutical industry's historical reliance on flat,

1


The oxa-azaspiro core serves as a conformationally restricted bioisostere for morpholines and piperazines. The orthogonal arrangement of its rings projects substituents into distinct 3D vectors, enabling highly specific interactions with target binding pockets that planar molecules cannot achieve. Furthermore, the presence of the ketone moiety at the 4-position provides an orthogonal reactive handle for late-stage functionalization.

Physicochemical Profiling

The selection of the hydrochloride salt over the free base is a deliberate, causality-driven choice in library synthesis. The free base of 2-oxa-8-azaspiro[1]decan-4-one is prone to oxidative degradation and can be difficult to handle (often presenting as a viscous oil or low-melting solid). Conversion to the hydrochloride salt yields a highly crystalline, shelf-stable powder that is easily purified without chromatography and exhibits superior aqueous solubility for biological assays.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-Oxa-8-azaspiro[1]decan-4-one hydrochloride
CAS Registry Number 2227205-76-5 (Base / Generic salt class)
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.65 g/mol
Exact Mass 191.0713 Da
Topological Polar Surface Area (TPSA) 47.3 Ų (Free base equivalent)
Physical State Solid powder (typically white to off-white)

Synthetic Methodology: Deprotection and Isolation

While the de novo synthesis of the spirocyclic core involves multi-step epoxidation and ring-closing sequences, most drug development professionals procure the Boc-protected precursor (N-Boc-2-oxa-8-azaspiro[1]decan-4-one) for late-stage functionalization. The following self-validating protocol details the critical deprotection step to isolate the pure hydrochloride salt.

SynthesisSMN-Boc-4-piperidone(Starting Material)EpoxCore Epoxidation(Trimethylsulfoxonium iodide)SM->Epox Step 1RingOpenRing Opening & Cyclization(Base-catalyzed)Epox->RingOpen Step 2FreeBase2-Oxa-8-azaspiro[4.5]decan-4-one(Boc-protected)RingOpen->FreeBase Step 3DeprotDeprotection & Salt Formation(HCl in Dioxane)FreeBase->Deprot Step 4Product2-Oxa-8-azaspirodecan-4-one HCl(CAS: 2227205-76-5)Deprot->Product Step 5

Synthetic route for 2-Oxa-8-azaspiro[1]decan-4-one hydrochloride.

Protocol 1: Boc-Deprotection and HCl Salt Formation

Causality of Reagents: 4M HCl in dioxane is selected over Trifluoroacetic Acid (TFA). TFA yields a highly hygroscopic salt that complicates weighing and requires a subsequent counter-ion exchange step before biological testing. Dioxane provides a polar aprotic environment where the resulting HCl salt precipitates quantitatively, driving the equilibrium forward and allowing isolation via simple filtration.

Step-by-Step Procedure:

  • Dissolution: Suspend N-Boc-2-oxa-8-azaspiro[1]decan-4-one (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 equiv) dropwise to control the exothermic deprotection.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–3 hours. A white precipitate should begin to form as the hydrochloride salt becomes insoluble in the DCM/dioxane mixture.

  • Monitoring: Verify complete consumption of the starting material via LC-MS (monitoring the disappearance of the Boc-adduct mass).

  • Isolation: Concentrate the suspension under reduced pressure to half volume. Add cold diethyl ether to fully precipitate the salt. Filter the solid over a glass frit, wash with additional cold ether, and dry in vacuo to afford the title compound as a white crystalline solid.

Application Workflows: Library Generation

The secondary amine of the 2-oxa-8-azaspiro[1]decan-4-one core is a prime handle for divergent library synthesis. The two most reliable workflows are reductive amination and amide coupling.

MedChemCore2-Oxa-8-azaspiro[4.5]decan-4-one HCl(Core Scaffold)RedAmReductive Amination(Aldehydes/Ketones, NaBH(OAc)3)Core->RedAmAmideAmide Coupling(Carboxylic Acids, HATU/DIPEA)Core->AmideSNArSNAr Reactions(Aryl Halides, Base/Heat)Core->SNArLead1Alkyl/Aryl Amines(Improved PK)RedAm->Lead1Lead2Functionalized Amides(Target Binding)Amide->Lead2Lead3N-Aryl Spirocycles(Conformational Rigidity)SNAr->Lead3

Divergent functionalization workflows for spirocyclic lead generation.

Protocol 2: Reductive Amination

Causality of Reagents: The HCl salt must be neutralized in situ to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl. Sodium triacetoxyborohydride (STAB) is chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent; it selectively reduces the transient iminium ion without reducing the target aldehyde or the spirocyclic ketone, as established by [2].

Step-by-Step Procedure:

  • Suspend 2-Oxa-8-azaspiro[1]decan-4-one HCl (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M).

  • Add DIPEA (1.2 equiv) and stir for 10 minutes at room temperature to liberate the free base.

  • Add the target aldehyde (1.0 equiv). Stir the mixture for 30–60 minutes to allow complete imine/iminium formation.

  • Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate for subsequent purification.

Protocol 3: Amide Coupling

Causality of Reagents: For the synthesis of complex amides, HATU is employed as the coupling reagent. HATU rapidly generates a highly reactive HOAt ester, which prevents the epimerization of chiral carboxylic acids and overcomes the steric hindrance inherent to the spirocyclic secondary amine. This methodology ensures high yields and minimal side products, aligning with standard [3].

Step-by-Step Procedure:

  • Dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 15 minutes to pre-activate the acid.

  • Add 2-Oxa-8-azaspiro[1]decan-4-one HCl (1.0 equiv) to the activated mixture.

  • Stir at room temperature for 4–6 hours, monitoring by LC-MS.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine (5x to remove DMF).

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via flash chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

2-Oxa-8-azaspiro[4.5]decan-4-one vs 2-Oxa-8-azaspiro[4.5]decane differences

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Technical Analysis of 2-Oxa-8-azaspiro[4.5]decan-4-one vs. 2-Oxa-8-azaspiro[4.5]decane in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed "escaping flatland"—has become a foundational strategy to improve the pharmacokinetic and safety profiles of drug candidates. Among these scaffolds, spirocyclic amines like 2-oxa-8-azaspiro[4.5]decane and its oxidized derivative, 2-oxa-8-azaspiro[4.5]decan-4-one , have emerged as highly versatile bioisosteres for morpholines and piperazines.

As a Senior Application Scientist, I have observed that the selection between the saturated spiro-ether and its C4-ketone counterpart is rarely arbitrary. It is dictated by the specific need for metabolic stability versus the requirement for a late-stage synthetic handle or a targeted hydrogen-bond interaction. This whitepaper dissects the structural divergence, synthetic methodologies, and target-specific applications of these two critical building blocks.

Structural and Physicochemical Divergence

While both compounds share the same spirocyclic core—a piperidine ring fused at the C5 position to a tetrahydrofuran ring—the presence of a carbonyl group at the C4 position of the oxa-ring fundamentally alters the molecule's electronic distribution, dipole moment, and interaction potential.

  • 2-Oxa-8-azaspiro[4.5]decane (Saturated Scaffold): Acts primarily as a conformationally restricted, highly metabolically stable morpholine bioisostere. The steric bulk around the spiro center protects the adjacent ether and amine linkages from rapid cytochrome P450 (CYP) mediated oxidation[1].

  • 2-Oxa-8-azaspiro[4.5]decan-4-one (Ketone Scaffold): The C4-ketone introduces a localized dipole and an additional hydrogen bond acceptor. More importantly, it serves as an electrophilic node for late-stage diversification, such as Grignard additions or reductive aminations, allowing for precise 3D vectoring of new substituents[2].

Table 1: Comparative Physicochemical Properties Data summarized to highlight the impact of C4-oxidation on key drug-like metrics.

Property2-Oxa-8-azaspiro[4.5]decane2-Oxa-8-azaspiro[4.5]decan-4-one
Molecular Formula C₈H₁₅NOC₈H₁₃NO₂
Molecular Weight 141.21 g/mol [1]155.19 g/mol [2]
Topological Polar Surface Area (TPSA) 21.3 Ų[1]38.3 Ų
Hydrogen Bond Donors (HBD) 11
Hydrogen Bond Acceptors (HBA) 23
Primary Structural Feature Saturated spiro-etherC4-Ketone functionalized spiro-ether

Strategic Applications in Medicinal Chemistry

The structural differences between these two scaffolds dictate their utility in distinct therapeutic targeting workflows.

ScaffoldWorkflow Start N-Boc-Piperidone Starting Material Inter Spiro-Epoxide Intermediate (Core Assembly) Start->Inter Corey-Chaykovsky Reaction Sat 2-Oxa-8-azaspiro[4.5]decane (Saturated Ether) Inter->Sat Ring Opening & Deoxygenation Ket 2-Oxa-8-azaspiro[4.5]decan-4-one (C4-Ketone) Inter->Ket Ring Opening & Dess-Martin Oxidation PropSat High Metabolic Stability Morpholine Bioisostere Sat->PropSat PropKet H-Bond Acceptor Late-Stage Diversification Ket->PropKet AppSat PCSK9 Inhibitors General Kinase Scaffolds PropSat->AppSat AppKet SHP2 / LRRK2 Inhibitors (via Reductive Amination) PropKet->AppKet

Workflow of spirocyclic scaffold synthesis and target divergence based on C4-oxidation state.

The Saturated Scaffold in PCSK9 Inhibition: In the development of small-molecule PCSK9 inhibitors, maintaining a low molecular weight while maximizing binding affinity is critical. The saturated 2-oxa-8-azaspiro[4.5]decane is frequently utilized as a terminal capping group. Its lack of a ketone prevents unwanted reactivity, while its sp³-rich nature ensures high aqueous solubility and optimal pharmacokinetic half-life[3].

The Ketone Scaffold in Kinase and Phosphatase Inhibition: Conversely, 2-oxa-8-azaspiro[4.5]decan-4-one is a critical intermediate in the synthesis of allosteric inhibitors. For example, in the development of SHP2 (Src Homology-2 phosphatase) inhibitors, the C4-ketone undergoes stereoselective reductive amination to yield a 4-amino derivative. This amine directly engages the allosteric pocket of SHP2[4]. Similarly, this ketone handle is utilized to build complex 2-aminoquinazoline derivatives that act as potent LRRK2 kinase inhibitors for Parkinson's Disease models[5].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the 2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride salt from its corresponding alcohol precursor. The methodology is designed with built-in causality and self-validating checkpoints.

Protocol: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride

Phase 1: Oxidation of the Spiro-Alcohol Precursor

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature controls the exothermic nature of the hypervalent iodine reaction and prevents unwanted side reactions, such as ether cleavage.

  • Oxidation: Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise over 10 minutes.

    • Causality: DMP is specifically selected over Jones reagent or Swern conditions to maintain the integrity of the acid-sensitive N-Boc protecting group and to strictly prevent over-oxidation to ring-opened byproducts[4].

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (Ethyl Acetate/Petroleum Ether 2:3). The reaction is complete when the polar alcohol spot disappears entirely, replaced by the less polar ketone.

  • Quenching & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes.

    • Causality: Na₂S₂O₃ reduces the unreacted hypervalent iodine to water-soluble iodinane byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing premature Boc cleavage[4]. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.

Phase 2: Boc-Deprotection to Yield the Hydrochloride Salt

  • Acidification: Dissolve the purified N-Boc ketone (1.0 eq) in a minimal amount of anhydrous DCM. Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature.

  • Cleavage: Stir the mixture for 1 hour.

    • Causality: Anhydrous HCl in dioxane provides a sufficiently acidic environment to cleave the carbamate without introducing aqueous media, which could hydrate the newly formed ketone or hydrolyze the spiro-ether[4].

  • Isolation: As the Boc group is cleaved, the product forms a hydrochloride salt.

    • Self-Validation: The target compound precipitates out of the DCM/dioxane solution as a white solid. This phase separation acts as a clear visual indicator of reaction completion and drives the equilibrium forward.

  • Collection: Concentrate the mixture under reduced pressure, triturate with diethyl ether, and filter to isolate 2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride as a highly pure solid (>95% yield)[4].

Conclusion

The selection between 2-oxa-8-azaspiro[4.5]decane and its 4-one derivative represents a classic divergence in drug design strategy. The saturated variant offers a robust, metabolically stable bioisostere for optimizing terminal pharmacophores. In contrast, the 4-one variant provides an indispensable synthetic handle, enabling the precise, three-dimensional functionalization required to target complex allosteric pockets in enzymes like SHP2 and LRRK2. Understanding the physicochemical and synthetic nuances of these scaffolds is paramount for any drug development professional aiming to successfully navigate out of "flatland."

References

  • PubChem: 2-Oxa-8-azaspiro(4.5)decane Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • WO2024013209A1 - Pcsk9 inhibitors and methods of use thereof Source: Google Patents URL
  • EP 4 092 024 A1 - PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY Source: Googleapis (European Patent Office) URL:[Link]

  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL

Sources

Technical Guide: Spirocyclic Piperidine Ketone Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the strategic application of spirocyclic piperidine ketones as high-value building blocks in modern medicinal chemistry.[1][2] Moving beyond the "flatland" of traditional aromatic scaffolds, these structures offer a rigorously defined three-dimensional architecture that enhances physicochemical properties (solubility, metabolic stability) while providing novel IP space.[1][3][4][5] This document details the structural rationale, synthetic methodologies, and functionalization strategies for these scaffolds, supported by industrial case studies and validated protocols.

Part 1: Structural Rationale & Medicinal Chemistry Utility[1][2][4][7][8][9]

The "Escape from Flatland"

The historical dominance of


-rich aromatic scaffolds has often led to compounds with poor solubility and high attrition rates due to "molecular obesity" (high lipophilicity). Spirocyclic piperidines introduce a quaternary carbon center—the spiro junction—which forces the molecule into a rigid, non-planar conformation.

Key Advantages:

  • Increased

    
    :  A higher fraction of 
    
    
    
    carbons correlates with improved clinical success by enhancing aqueous solubility and saturation.[1][4]
  • Vectorial Definition: Unlike flexible alkyl chains, the spiro-fusion locks exit vectors.[2] For example, a substituent on a spiro[4.5]decane system projects into a defined region of the protein binding pocket, reducing the entropic penalty of binding.

  • Metabolic Blocking: The quaternary center acts similarly to a gem-dimethyl group, blocking metabolic soft spots (e.g., labile C-H bonds) and preventing oxidative metabolism at the junction.

Physicochemical Comparison

The following table illustrates the shift in properties when replacing a flat 4-phenylpiperidine core with a spirocyclic analog.

Property4-Phenylpiperidine (Flat)Spiro[4.5]decane (3D)Impact
Hybridization High

count
High

count
Improved Solubility
LogP Generally HigherLower (typically)Reduced Lipophilicity
Entropy (

)
High penalty upon bindingPre-organizedHigher Potency Potential
Metabolic Stability Susceptible to CYP450Sterically protectedLonger Half-life (

)

Part 2: Synthetic Methodologies

The synthesis of spirocyclic piperidine ketones generally follows two primary retrosynthetic disconnections: Double Alkylation and Dieckmann Condensation .

Method A: Double Alkylation (The "Workhorse" Route)

This method utilizes the high acidity of


-protons in piperidine-4-carboxylates or 4-cyano piperidines.[2]
  • Mechanism: Sequential alkylation of an active methylene species with a bis-electrophile (e.g., 1-bromo-2-chloroethane) using a strong base (LiHMDS or NaH).[2]

  • Utility: Ideal for small spiro rings (3-membered to 5-membered rings fused to the piperidine).[2]

Method B: Dieckmann Condensation

Used for constructing larger spiro-rings (6-membered and above).[2]

  • Mechanism: An intramolecular Claisen condensation of a diester tethered to the piperidine nitrogen or carbon framework.

  • Utility: Best for Spiro[5.5]undecane systems where ring strain prevents simple alkylation.[2]

Visualization of Synthetic Logic

The following diagram outlines the decision matrix for synthesizing these cores.

SynthesisDecision Start Target: Spirocyclic Piperidine Ketone RingSize Analyze Spiro-Ring Size (n) Start->RingSize SmallRing Small Ring (n=3, 4) (e.g., Spiro[3.5], Spiro[4.5]) RingSize->SmallRing LargeRing Large Ring (n=5, 6) (e.g., Spiro[5.5]) RingSize->LargeRing MethodA Method A: Double Alkylation Bis-electrophile + Active Methylene SmallRing->MethodA Preferred MethodB Method B: Dieckmann Condensation Intramolecular Cyclization LargeRing->MethodB Standard MethodC Method C: RCM Ring Closing Metathesis LargeRing->MethodC Alternative

Figure 1: Synthetic decision tree for selecting the optimal route based on the desired spiro-ring size.

Part 3: Functionalization of the Ketone Handle

The ketone functionality is not the final drug target but a versatile "handle" for divergent library synthesis.

Divergent Reaction Pathways[2]
  • Reductive Amination: The most common transformation.[2] Reacting the ketone with diverse amines and a reducing agent (STAB or

    
    ) yields secondary/tertiary amines.
    
  • Strecker Reaction: Reaction with

    
     and an amine yields 
    
    
    
    -amino nitriles, precursors to spiro-amino acids.[2]
  • Gem-Difluorination: Treatment with DAST or Deoxo-Fluor converts the ketone to a

    
     group, modulating 
    
    
    
    and blocking metabolism while retaining the spiro-shape.[2]
  • Organometallic Addition: Grignard or organolithium reagents add to the ketone to create tertiary alcohols, further increasing the

    
     count.
    

Functionalization Ketone Spiro-Ketone (Core) Amine Spiro-Amine (Reductive Amination) Ketone->Amine + R-NH2 / [H] AminoAcid Spiro-Amino Acid (Strecker/Bucherer-Bergs) Ketone->AminoAcid + TMSCN / R-NH2 Difluoro Gem-Difluoro (DAST/Deoxo-Fluor) Ketone->Difluoro + DAST Alcohol Tertiary Alcohol (Grignard Addition) Ketone->Alcohol + R-MgBr

Figure 2: Divergent functionalization strategy using the ketone as a reactive pivot point.[2]

Part 4: Case Study - Acetyl-CoA Carboxylase (ACC) Inhibitors[2][10][11]

Context: Pfizer utilized spirocyclic piperidine scaffolds to develop inhibitors for Acetyl-CoA Carboxylase (ACC), a target for metabolic diseases.[2]

The Challenge: Early leads possessed flat aromatic cores with poor metabolic stability and solubility issues.

The Solution:

  • Researchers synthesized a Spiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one core.[2][6]

  • Mechanism: The synthesis involved a key Parham-type cyclization (lithium-halogen exchange followed by intramolecular trapping by a carbonyl) to form the spiro-lactam.[2]

  • Outcome: The spirocyclic core locked the conformation, improved selectivity for ACC1/2, and significantly enhanced the pharmacokinetic profile compared to non-spiro analogs [1].

Part 5: Experimental Protocol

Protocol: Synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

A robust method for generating the Spiro[4.5] ketone building block via Dieckmann Condensation logic.[2]

Reagents:

  • N-Boc-4-piperidone (Starting material)[2]

  • Pyrrolidine (Catalyst for enamine formation)

  • Methyl acrylate (Electrophile)

  • Potassium tert-butoxide (

    
    )[2]
    
  • Toluene and Methanol (Solvents)

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in toluene (100 mL).

    • Add pyrrolidine (1.1 eq) and reflux using a Dean-Stark trap to remove water.[2]

    • Checkpoint: Monitor by NMR for the disappearance of the ketone signal. Concentrate to yield the crude enamine.

  • Michael Addition (Annulation Precursor):

    • Redissolve the crude enamine in anhydrous methanol (50 mL).

    • Add methyl acrylate (1.2 eq) dropwise at 0°C.[2]

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Hydrolyze the enamine by adding water/acetic acid buffer and stirring for 2 hours. Extract with EtOAc.[2][6]

  • Dieckmann Cyclization:

    • The resulting keto-ester intermediate is dissolved in dry THF.[2]

    • Add

      
       (1.5 eq) at -78°C (kinetic control) or 0°C.[2]
      
    • Stir for 4 hours. The solution typically turns deep orange/red.

    • Quench with saturated

      
      .[2]
      
  • Decarboxylation (Krapcho Conditions):

    • To remove the ester group and yield the final ketone: Dissolve the crude

      
      -keto ester in DMSO with LiCl (3 eq) and water (1 eq).
      
    • Heat to 140°C for 4-6 hours.

    • Validation: Gas evolution (

      
      ) indicates reaction progress.[2]
      
  • Purification:

    • Dilute with water, extract with

      
       (to remove DMSO).
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[2]

    • Expected Yield: 45-60% over 3 steps.[2]

Safety Note: Krapcho decarboxylation releases


 rapidly; ensure open ventilation.[2]

References

  • Huard, K., et al. (2012). "Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors." Journal of Organic Chemistry. Available at: [Link]

  • Hiesinger, K., et al. (2021).[7] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2016).[4] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery. Available at: [Link]

  • Choi, A., et al. (2024).[8] "Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution." Organic & Biomolecular Chemistry. Available at: [Link]

  • Smith, A. C., et al. (2016). "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine... Ring Systems." The Journal of Organic Chemistry. Available at: [Link]

Sources

novel spirocyclic scaffolds for medicinal chemistry libraries

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Engineering Novel Spirocyclic Scaffolds for Next-Generation Medicinal Chemistry Libraries

Executive Summary The dominance of planar, aromatic-heavy scaffolds in legacy compound libraries has contributed to high attrition rates in drug discovery, primarily due to poor solubility and non-specific binding. This guide outlines the strategic integration of spirocyclic scaffolds —specifically spiro[3.3]heptanes, spirooxetanes, and azaspirocycles—into medicinal chemistry programs. By increasing fraction sp3 (


) character and providing orthogonal exit vectors, these scaffolds offer a validated pathway to improve physicochemical properties while accessing unexplored chemical space.

Part 1: The Physicochemical Argument

The Metric of Complexity:


 and Solubility 
Traditional drug design often relies on biaryl systems that, while synthetically accessible, suffer from "molecular obesity"—high lipophilicity (LogP) and poor metabolic stability. The spirocyclic core introduces a quaternary center that forces substituents out of the plane, disrupting crystal packing energy and improving aqueous solubility.
  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots (e.g., benzylic oxidation).

  • Vectorial Distribution: Unlike the linear vectors of 1,4-disubstituted benzenes, spirocycles like 2,6-diazaspiro[3.3]heptane provide "kinked" geometry, allowing access to binding pockets that planar molecules cannot reach.

Data Comparison: Planar vs. Spirocyclic Analogs The following table illustrates the property shifts observed when replacing a piperazine or phenyl ring with a spirocyclic bioisostere (e.g., in PARP or PLK4 inhibitor optimization).

PropertyPlanar Scaffold (e.g., Piperazine/Biaryl)Spirocyclic Scaffold (e.g., 2,6-Diazaspiro[3.3]heptane)Impact on Developability
Geometry 2D (Flat)3D (Globular)Reduced non-specific binding; higher selectivity.
Solubility Low to Moderate (High Crystal Lattice Energy)High (Disrupted Packing)Improved formulation options; better bioavailability.
Metabolic Liability High (N-dealkylation, oxidation)Low (Steric bulk protects N-centers)Extended half-life (

).
Exit Vectors Linear (180°)Orthogonal/TetrahedralAccess to novel IP space and sub-pockets.

Part 2: Strategic Design & Vector Analysis

To effectively deploy spirocycles, one must understand their topology. The spiro atom acts as a rigid "knot," fixing the orientation of the two rings.

VectorAnalysis cluster_0 Design Logic Flat Planar Aromatic (Linear Vectors) Target Protein Binding Pocket (Complex 3D Shape) Flat->Target Steric Clash / Entropy Penalty Spiro Spirocyclic Core (Tetrahedral Vectors) Spiro->Target Shape Match / Pre-organized Outcome High Affinity & Selectivity Target->Outcome

Figure 1: Vector analysis demonstrating the geometric superiority of spirocyclic cores in matching complex protein binding pockets.

Part 3: Advanced Synthetic Methodologies

The historical barrier to spirocyclic adoption was synthetic difficulty. Modern methods have democratized access to these cores.

Intramolecular Alkylation (The Workhorse)

Used for creating symmetric spirocycles like 2,6-diazaspiro[3.3]heptane . It relies on double displacement of halides or sulfonates by a central nucleophile.

Photochemical Paternò-Büchi Reaction

Ideal for spirooxetanes . This [2+2] cycloaddition between a carbonyl and an alkene generates the strained oxetane ring in a single step, often with high regiocontrol.

Semipinacol Rearrangement

Used to access spiro[3.3]heptan-1-ones .[1] This method utilizes strain release to drive the migration of a carbon-carbon bond, converting a cyclopropyl alcohol into the spiro-ketone.[1]

Part 4: Detailed Experimental Protocol

Synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate Rationale: This protocol generates a differentially protected 2,6-diazaspiro[3.3]heptane, a "privileged" scaffold acting as a piperazine surrogate. The method uses a double-alkylation strategy that is robust and scalable.

Reagents:

  • 1-Benzyl-3,3-bis(bromomethyl)azetidine (Precursor)

  • tert-Butyl carbamate (Boc-NH2)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous DMF

  • Ethyl acetate/Hexanes (for extraction)

Step-by-Step Methodology:

  • Activation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with NaH (3.0 equiv) and wash with anhydrous hexanes (2x) to remove mineral oil if high purity is required (optional for initial screens).

    • Suspend NaH in anhydrous DMF (0.2 M relative to precursor) and cool to 0°C in an ice bath.

  • Deprotonation:

    • Add tert-butyl carbamate (1.1 equiv) portion-wise to the NaH suspension.

    • Critical Checkpoint: Observe hydrogen gas evolution. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/homogeneous.

  • Cyclization:

    • Add 1-benzyl-3,3-bis(bromomethyl)azetidine (1.0 equiv) dissolved in minimal DMF dropwise over 15 minutes.

    • Remove the ice bath and heat the reaction to 80°C for 12 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting dibromide (

      
      ) should disappear, and the spiro-product (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool to room temperature.[1] Quench carefully with saturated aqueous

      
      .
      
    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for the characteristic "singlet" resonances of the methylene protons on the cyclobutane rings (approx.

      
       3.8–4.0 ppm) and the benzyl protons. The symmetry of the spiro[3.3] system often simplifies the spectrum.
      

Part 5: Impact & Case Studies

Case Study: Olaparib Analogs (AstraZeneca) In the optimization of PARP inhibitors, replacing the piperazine ring of Olaparib with a 2,6-diazaspiro[3.3]heptane core resulted in:

  • Selectivity: Improved selectivity profile against homologous enzymes.

  • Potency: Maintained nanomolar potency due to the preservation of the pharmacophore vectors.

  • IP Position: Creation of a novel chemical entity (NCE) outside the crowded piperazine patent space.

Workflow: From Library to Lead

Workflow Step1 Identify Metabolic Liability (e.g., Piperazine N-oxidation) Step2 Select Spiro-Bioisostere (e.g., Diazaspiro[3.3]heptane) Step1->Step2 Design Step3 Library Synthesis (Protocol: Double Alkylation) Step2->Step3 Synthesis Step4 Screening & Profiling (ADME + Potency) Step3->Step4 Validation

Figure 2: Decision workflow for incorporating spirocyclic scaffolds into lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. [Link][2]

  • Hiesinger, K., et al. (2021).[3] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Structural and Synthetic Profiling of 2-Oxa-8-azaspiro[4.5]decan-4-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The transition from planar, sp2-hybridized heterocycles to complex, sp3-rich three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. This "escape from flatland" strategy significantly enhances the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and target selectivity[1]. Among these 3D architectures, spirocyclic scaffolds have emerged as highly privileged structures[2].

This technical guide provides an in-depth analysis of 2-Oxa-8-azaspiro[4.5]decan-4-one , a highly versatile building block. We will deconstruct its IUPAC nomenclature logic, detail its physicochemical profile, and provide a self-validating, field-proven synthetic protocol for its preparation and utilization in targeted therapies, such as SHP2 allosteric inhibitors[3].

Structural Elucidation & Nomenclature Logic

The complexity of spirocyclic compounds necessitates rigorous adherence to von Baeyer nomenclature to ensure accurate pharmacophore mapping. The name 2-Oxa-8-azaspiro[4.5]decan-4-one encodes precise topological information[4].

IUPAC Numbering Rules for Spiro[4.5]decane Systems
  • Ring Sizing & Ordering: The scaffold consists of a 5-membered ring and a 6-membered ring sharing a single quaternary carbon (the spiro atom). The descriptor [4.5] indicates 4 non-spiro atoms in the smaller ring and 5 non-spiro atoms in the larger ring.

  • Path Tracing: Numbering strictly begins at a ring atom adjacent to the spiro carbon in the smaller ring, proceeds around the smaller ring to the spiro atom (which becomes position 5), and continues around the larger ring.

  • Locant Prioritization: When multiple numbering paths exist, IUPAC rules dictate that heteroatoms (O, N) receive the lowest possible locants before principal functional groups (ketones).

    • Path A: Yields 2-oxa and 4-one. (Correct)

    • Path B: Yields 3-oxa and 1-one. (Incorrect, as heteroatom priority mandates the lower number for oxygen).

  • Large Ring Numbering: Continuing from the spiro atom (C5), the path through the piperidine ring is chosen to give the nitrogen atom the lowest locant, resulting in the 8-aza designation.

IUPAC numbering logic for 2-Oxa-8-azaspiro[4.5]decan-4-one highlighting heteroatom priority.

Physicochemical Profile & The "Escape from Flatland"

The integration of 2-Oxa-8-azaspiro[4.5]decan-4-one into a drug candidate drastically alters its spatial geometry. The spiro center (C5) forces the oxolane and piperidine rings into an orthogonal arrangement. This unique vector projection allows the molecule to probe distinct binding pockets that planar aromatics cannot reach, while simultaneously reducing


 stacking-induced aggregation[5].
Quantitative Data Summary
PropertyValueSignificance in Drug Design
IUPAC Name 2-Oxa-8-azaspiro[4.5]decan-4-oneStandardized nomenclature for IP filing.
CAS Registry Number 2227205-76-5Unique identifier for commercial sourcing[4].
Molecular Formula C8H13NO2Low molecular weight allows for extensive elaboration.
Molecular Weight 155.19 g/mol Highly efficient ligand efficiency (LE) metric.
SMILES String O=C1COCC12CCNCC2Computational representation for in silico docking[4].
Fraction sp3 (

)
0.875 (7 of 8 carbons)Exceptionally high 3D character; correlates with clinical success.
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (O, C=O)Optimal for establishing highly specific kinase/phosphatase interactions.

Synthetic Methodology & Experimental Protocol

The synthesis of this scaffold requires precise chemoselectivity to oxidize the secondary alcohol to a ketone without cleaving the sensitive spiro-ether linkage or the Boc-protected amine. The following protocol is adapted from validated patent literature utilized in the synthesis of advanced oncology therapeutics[3].

Phase 1: Mild Oxidation via Dess-Martin Periodinane (DMP)

Objective: Convert tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate to the corresponding 4-oxo derivative.

Causality & Rationale: DMP is selected over Jones or Swern oxidations to ensure a highly mild, anhydrous environment. This prevents acid-catalyzed ring-opening of the oxolane ring and avoids the generation of malodorous dimethyl sulfide byproducts, ensuring a clean conversion suitable for scale-up.

Step-by-Step Protocol:

  • Initiation: Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.15 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add Dess-Martin periodinane (1.95 eq) portion-wise to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 2 hours.

  • Validation Check (In-Process): Perform TLC (EtOAc/Petroleum Ether 2:3). The starting material will stain with KMnO4, while the product ketone will be UV-inactive but visible via iodine vapor.

  • Quench & Workup: Add a 1:1 (v/v) mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    .
    • Expert Insight:

      
       reduces unreacted hypervalent iodine species to safe, water-soluble iodinanes, while 
      
      
      
      neutralizes the acetic acid byproduct, protecting the spiro ether.
  • Isolation: Extract with DCM (3x), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the intermediate ketone[3].
    
Phase 2: Anhydrous Boc Deprotection

Objective: Cleave the tert-butyl carbamate to yield the free amine hydrochloride salt.

Causality & Rationale: Utilizing 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA) serves a dual purpose. First, it avoids the need for basic aqueous workup (which would result in the loss of the highly polar, water-soluble free amine). Second, the product directly precipitates as a stable, easily handleable hydrochloride salt.

Step-by-Step Protocol:

  • Initiation: Dissolve the intermediate ketone (1.0 eq) in anhydrous DCM (0.25 M).

  • Deprotection: Add 4M HCl in 1,4-dioxane (excess, ~4.0 eq) dropwise at room temperature.

  • Propagation: Stir for 1 hour. Observe the cessation of

    
     and isobutylene gas evolution. A white precipitate will begin to form.
    
  • Validation Check (In-Process): Spot the reaction mixture on TLC and stain with Ninhydrin. A deep purple spot indicates the successful generation of the secondary amine.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove all volatiles. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride in quantitative yield[3].

G SM tert-Butyl 4-hydroxy-2-oxa-8-azaspiro [4.5]decane-8-carboxylate Int tert-Butyl 4-oxo-2-oxa-8-azaspiro [4.5]decane-8-carboxylate SM->Int DMP, DCM 0°C to RT, 2h (Oxidation) Prod 2-Oxa-8-azaspiro [4.5]decan-4-one Hydrochloride Int->Prod 4M HCl in Dioxane DCM, RT, 1h (Boc Deprotection)

Synthetic workflow for the preparation of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride.

Application in Oncology: SHP2 Allosteric Inhibition

The 2-Oxa-8-azaspiro[4.5]decan-4-one scaffold is not merely a structural curiosity; it is actively deployed in the synthesis of advanced targeted therapies. A prominent example is its use as a core building block in the development of allosteric inhibitors targeting SHP2 (PTPN11) [3].

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS/MAPK signaling pathway. Mutations or overactivation of upstream Receptor Tyrosine Kinases (RTKs) lead to SHP2 hyperactivation, driving tumor cell proliferation in cancers such as Non-Small Cell Lung Cancer (NSCLC, e.g., NCI-H358 cell lines)[3].

By incorporating the 2-Oxa-8-azaspiro[4.5]decan-4-one scaffold, medicinal chemists can project the pyrimidine-4-one pharmacophore deep into the allosteric pocket of SHP2. The orthogonal nature of the spirocycle locks the inhibitor into a bioactive conformation, maximizing binding affinity (frequently achieving


 nM) while minimizing off-target kinase/phosphatase interactions[3].

G RTK Receptor Tyrosine Kinase (RTK) Activation SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation RAS RAS / MAPK Pathway Activation SHP2->RAS Dephosphorylation of inhibitory sites Prolif Tumor Cell Proliferation (e.g., NCI-H358) RAS->Prolif Oncogenic signaling Inhibitor Spirocyclic SHP2 Inhibitor (Contains 2-Oxa-8-azaspiro core) Inhibitor->SHP2 Allosteric Inhibition

Logical relationship of SHP2 signaling and the intervention point of spirocyclic inhibitors.

References

  • [1] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. Available at: [Link]

  • [5] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link]

  • [2] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed (NIH). Available at:[Link]

  • [3] European Patent Office. (2021). EP 4 092 024 A1: Pyrimidine-4(3H)-Ketone Heterocyclic Compound, Preparation Method Therefor and Use Thereof in Medicine and Pharmacology. Google Patents. Available at:

Sources

Biological Activity and Medicinal Chemistry of 2-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures represents a defining paradigm shift. The 2-oxa-8-azaspiro[4.5]decane scaffold exemplifies this evolution. By providing structural rigidity, precise vectorial projection of substituents, and improved physicochemical properties, this spirocyclic amine has emerged as a privileged motif in medicinal chemistry[1]. Its most profound biological application to date is in the allosteric inhibition of SHP2 (Src Homology-2 phosphatase), a critical signaling node in both the Ras/MAPK proliferation pathway and the PD-1 immune checkpoint cascade[2].

As a Senior Application Scientist, I have structured this guide to unpack the physicochemical rationale behind this scaffold, detail its mechanism of action, and provide self-validating experimental protocols for its application in drug development.

Physicochemical Rationale: "Escaping Flatland"

The incorporation of the 2-oxa-8-azaspiro[4.5]decane core directly addresses several liabilities associated with traditional flat pharmacophores. The causality behind its success lies in its inherent 3D geometry:

  • Solubility and Lipophilicity: The oxygen atom in the oxa-ring acts as a dedicated hydrogen bond acceptor. This lowers the overall lipophilicity (LogP) and increases aqueous solubility while maintaining the membrane permeability required for intracellular target engagement.

  • Metabolic Stability: The rigid spiro-fused system restricts conformational freedom. By locking the molecule into a specific 3D orientation, it limits the exposure of metabolically labile C-H bonds to hepatic cytochrome P450 enzymes.

  • Cardiovascular Safety (hERG Liability): Flat, basic amines frequently intercalate into the hERG potassium channel, leading to QT prolongation and cardiotoxicity. The bulky, sp³-rich nature of the spiro[4.5]decane system sterically hinders this off-target interaction, dramatically improving the safety profile of the resulting drug candidates[3].

Biological Target: SHP2 Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase. It acts as a positive regulator of the Ras/MAPK signaling pathway (driving cell proliferation) and a negative regulator of immune responses via PD-1 (suppressing T-cell activation)[4].

In its basal state, SHP2 is auto-inhibited: its N-terminal SH2 domain occludes the catalytic PTP domain. Upon binding to phosphorylated tyrosine residues (e.g., from activated Receptor Tyrosine Kinases), SHP2 undergoes a conformational shift that exposes the active site[5].

Derivatives of 2-oxa-8-azaspiro[4.5]decane, such as the clinical candidate TNO155, function as highly selective allosteric inhibitors. They bind to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. The spirocyclic scaffold acts as a precise "molecular glue," stabilizing the auto-inhibited, closed conformation of the enzyme and preventing its activation[2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Act SHP2 (Active) Open Conformation RTK->SHP2_Act Phosphorylation PD1 PD-1 Immune Checkpoint PD1->SHP2_Act ITIM Binding SHP2_Inact SHP2 (Auto-inhibited) Closed Conformation SHP2_Inact->SHP2_Act Activation RAS RAS Protein SHP2_Act->RAS Dephosphorylation Inhibitor 2-Oxa-8-azaspiro[4.5]decane Allosteric Inhibitor Inhibitor->SHP2_Inact Stabilizes Closed State MAPK RAF / MEK / ERK Cascade RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Figure 1: SHP2 signaling pathway and mechanism of allosteric inhibition by spirocyclic scaffolds.

Self-Validating Experimental Protocols

To rigorously evaluate 2-oxa-8-azaspiro[4.5]decane derivatives, a cascading validation system is required. The following protocols establish causality between chemical structure, biochemical target engagement, and cellular phenotype.

Workflow Synth 1. Scaffold Synthesis Boc-Deprotection Biochem 2. Biochemical Assay DiFMUP SHP2 Cleavage Synth->Biochem Cell 3. Cellular Assay p-ERK Downregulation Biochem->Cell Safety 4. Safety Profiling hERG Patch-Clamp Cell->Safety Lead 5. Lead Optimization In Vivo Efficacy Safety->Lead

Figure 2: Self-validating experimental workflow for the evaluation of SHP2 allosteric inhibitors.

Protocol A: Scaffold Deprotection and Coupling

Causality: The scaffold is typically supplied as a Boc-protected amine (e.g., tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) to prevent unwanted side reactions during storage[6]. Deprotection is necessary to expose the secondary amine for nucleophilic coupling to the core pharmacophore (e.g., a pyrazine or pyrimidinone ring).

  • Deprotection: Dissolve the Boc-protected 2-oxa-8-azaspiro[4.5]decane derivative in methanol. Add 4M HCl in 1,4-dioxane (10 equivalents).

  • Reaction: Stir the mixture at 40–50 °C for 1 hour. The evolution of isobutylene gas and CO₂ drives the reaction to completion, ensuring high yield[4].

  • Isolation: Concentrate under reduced pressure to yield the hydrochloride salt. This intermediate is used directly without further purification to prevent oxidative degradation.

  • Coupling: React the free amine with a halogenated heteroaryl core (e.g., 2,3-dichloropyrazine) in the presence of a non-nucleophilic base (DIPEA) in NMP at elevated temperatures via nucleophilic aromatic substitution (SNAr)[7].

Protocol B: SHP2 DiFMUP Biochemical Assay

Causality: To prove that the synthesized compound directly inhibits the catalytic activity of SHP2, a cell-free enzymatic assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is employed. DiFMUP is non-fluorescent until the phosphate group is cleaved by SHP2, yielding a highly fluorescent product. This provides a direct, self-validating readout of target engagement without cellular confounding factors.

  • Enzyme Preparation: Incubate full-length wild-type SHP2 (0.5 nM) in assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20) with an activating bis-phosphotyrosine peptide (e.g., IRS1_pY1172(dPEG8)pY1222) to stimulate the open, active conformation[5].

  • Compound Addition: Dispense the 2-oxa-8-azaspiro[4.5]decane derivative in a 10-point dose-response titration (DMSO final concentration <1%). Incubate for 30 minutes to allow allosteric equilibration.

  • Substrate Cleavage: Add DiFMUP (final concentration 100 µM) to initiate the reaction.

  • Detection: Measure fluorescence continuously for 20 minutes (Excitation 358 nm / Emission 455 nm). Calculate the IC₅₀ based on the initial velocity of the reaction.

Quantitative Data & Profiling

The superiority of the 2-oxa-8-azaspiro[4.5]decane scaffold is evident when comparing its derivatives to earlier-generation, flat inhibitors. The table below synthesizes the structure-activity relationship (SAR) and safety profiling data, demonstrating how the spirocyclic core optimizes both potency and ADME/Tox properties.

Compound ClassScaffold TypeSHP2 IC₅₀ (nM)p-ERK Cellular IC₅₀ (nM)hERG IC₅₀ (µM)Aqueous Solubility (µg/mL)
Early Generation Planar Piperidine15 - 30100 - 250< 5 (High Risk)< 10
Pyrimidinone Deriv. 2-Oxa-8-azaspiro[4.5]decane2 - 510 - 20> 30 (Safe)> 100
TNO155 (Pyrazine) 2-Oxa-8-azaspiro[4.5]decane1.111> 50 (Safe)> 250

Data synthesized from patent literature and medicinal chemistry reports[3],[2].

References

*[3] Pyrimidinone derivatives as SHP2 antagonists, Google Patents, *[1] Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles, University of Bristol Research Portal, *[4] Heterobicyclic compounds for inhibiting the activity of shp2, Google Patents, *[7] Heterocyclic ring derivatives useful as SHP2 inhibitors, Google Patents, *[2] TNO 155 - New Drug Approvals, New Drug Approvals, *[5] Compounds and compositions for inhibiting the activity of shp2, Google Patents, *[6] tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8, Benchchem,

Sources

Navigating the Spirocyclic Scaffold: 2-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Safety Protocol for Medicinal Chemistry Applications

Chemical Identity & Structural Significance[1][2][3]

2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride represents a high-value "3D-rich" scaffold in modern drug discovery. Unlike traditional flat aromatic heterocycles, this spirocyclic system offers defined vectors for substituent exit, improving solubility and metabolic stability (Fsp3 character) while maintaining rigid geometry.

Core Identifiers
PropertyData
Systematic Name 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride
Parent CAS (Free Base) 2227205-76-5
Molecular Formula C₈H₁₃NO₂ · HCl
Molecular Weight 155.19 (Free Base) / 191.65 (HCl Salt)
Structural Class Spiro[piperidine-4,3'-tetrahydrofuran]-4'-one derivative
Appearance White to off-white crystalline solid
The "Escape from Flatland"

This molecule is critical because it introduces chirality (if substituted) and vector orthogonality. The ketone at C4 (furanone ring) serves as a versatile handle for reductive aminations or Grignard additions, while the piperidine nitrogen (N8) allows for diverse capping (ureas, amides, sulfonamides).

Comprehensive Hazard Identification (SDS Analysis)

While specific toxicological data for this exact isomer is proprietary to custom synthesis catalogs, Read-Across Toxicology from analogous spiro-piperidines (e.g., CAS 479195-19-2) dictates the following safety profile.

GHS Classification (Predicted/Standardized)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.

The Scientist’s Interpretation (Causality)
  • The Amine Factor: The secondary amine (even as an HCl salt) possesses hydrogen bond donor capability. Upon contact with mucous membranes, hydrolysis can liberate the free base locally, leading to irritation.

  • The Ketone Factor: The C4 ketone is an electrophile. While not a Michael acceptor, it can form Schiff bases with biological amines (proteins) at high concentrations, providing a mechanism for sensitization.

  • Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is hygroscopic . Absorption of atmospheric water leads to hydrolysis and "clumping," which alters stoichiometry and can introduce weighing errors in potency assays.

Handling, Stability & Storage Protocols

Storage Logic[5]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The ketone is susceptible to slow oxidation or hydration (gem-diol formation) if left in humid air.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal spatulas if the salt is visibly damp (corrosion risk).

Self-Validating QC Protocol: 1H NMR Purity Check

Before using this building block in critical library synthesis, validate the integrity of the salt.

Method: Dissolve ~5 mg in DMSO-d6.

  • Check Water: Look for a broad singlet at ~3.33 ppm (H2O in DMSO). If the integral is >0.5 eq relative to the scaffold, the salt is wet. Action: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Check Stoichiometry: Integrate the alpha-protons of the piperidine ring (usually ~3.0–3.5 ppm). Compare to the methylene protons of the furanone ring.

    • Pass Criteria: Integral ratio matches theoretical (e.g., 4H : 2H).

    • Fail Criteria: Extra peaks in the aliphatic region suggest degradation or residual Boc-precursors.

Experimental Workflows & Reactivity

Workflow Visualization

The following diagram illustrates the decision matrix for handling and reacting this scaffold.

G Receipt Receipt of Solid HCl Salt QC QC: 1H NMR (DMSO-d6) Receipt->QC Dry Lyophilize/Vac Dry (Remove H2O) QC->Dry Water > 5% Store Storage (Argon, 4°C) QC->Store Pass Dry->Store Rxn_Amine N-Capping (Amide/Urea) Store->Rxn_Amine Base (DIPEA) Req. Rxn_Ketone Reductive Amination (NaBH(OAc)3) Store->Rxn_Ketone Weak Acid Cond.

Figure 1: Critical path for Quality Control and synthetic divergence. Note the requirement for base neutralization during N-capping.

Synthetic Utility: Reductive Amination (C4 Functionalization)

The C4 ketone is sterically accessible but requires specific conditions to avoid over-alkylation of the piperidine nitrogen if it is not already protected or capped.

Standard Protocol:

  • Free Basing (In Situ): Suspend the HCl salt (1.0 eq) in DCE (Dichloroethane). Add DIPEA (1.1 eq) to liberate the piperidine amine only if reacting the ketone first (rare).

    • Preferred Route: Cap the N8-amine first (e.g., Boc-protection or amide coupling) to prevent self-polymerization during reductive amination.

  • Imine Formation: Add Primary Amine (1.2 eq) + Acetic Acid (cat.). Stir 1h.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

  • Quench: Saturated NaHCO3.

Emergency Response (EHS)

ScenarioImmediate ActionRationale
Ocular Exposure Rinse with water for 15 min. Lift eyelids.HCl salts are acidic; immediate dilution prevents corneal opacity.
Dermal Spill Wash with soap/water. Discard contaminated gloves.Lipophilic nature of the spiro-ring aids dermal penetration; remove source immediately.
Inhalation Move to fresh air. Support breathing if labored.Dust is a respiratory irritant (STOT SE 3).
Spill Cleanup Dampen with inert oil/water to avoid dust. Sweep up.Prevent aerosolization of the hydrochloride salt.

References

  • PubChem. (n.d.). Compound Summary: 2-Oxa-8-azaspiro[4.5]decane.[1][2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding for spirocyclic utility).

Sources

spiro[tetrahydrofuran-3,4'-piperidine] ketone analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Spiro[tetrahydrofuran-3,4'-piperidine] Ketone Analogs: Synthesis, Pharmacological Potential, and SAR

Abstract

The spiro[tetrahydrofuran-3,4'-piperidine] ketone core represents a compelling, three-dimensional scaffold for modern drug discovery. Its unique architecture merges the proven pharmacophoric elements of the piperidine ring, a cornerstone of numerous central nervous system (CNS) agents, with the spirocyclic tetrahydrofuran ketone moiety, which imparts conformational rigidity and novel physicochemical properties.[1][2] This guide provides a technical overview of the synthetic strategies for accessing these analogs, with a focus on a robust oxidative cyclization pathway. We will dissect the pharmacological landscape by drawing insights from structurally related compounds, hypothesizing primary activity within the CNS, particularly at serotonergic or neurokinin receptors.[3][4][5] Furthermore, a predictive structure-activity relationship (SAR) framework is proposed to guide future optimization efforts. This document is intended for researchers and drug development professionals, offering both a strategic blueprint and detailed experimental protocols for exploring this promising class of molecules.

Introduction: The Strategic Value of the Spiro[tetrahydrofuran-3,4'-piperidine] Ketone Core

In the quest for novel therapeutics with improved efficacy and specificity, medicinal chemistry has progressively moved from "flat," sp2-rich molecules towards more three-dimensional, sp3-rich scaffolds.[1] Spirocyclic systems are at the forefront of this evolution. By joining two rings through a single, shared quaternary carbon, a spiro-junction introduces a rigid, well-defined three-dimensional orientation of substituents. This structural feature offers several distinct advantages in drug design:

  • Enhanced Target Binding: The 3D trajectory of a spirocycle allows for more extensive and specific interactions with the complex topographical features of protein binding pockets, potentially leading to increased potency and selectivity.[1]

  • Improved Physicochemical Properties: Increased sp3 character is often correlated with better aqueous solubility and metabolic stability, key attributes for developing orally bioavailable drugs.[1]

  • Novel Intellectual Property: The exploration of underexploited spirocyclic architectures provides a clear path to novel chemical matter, crucial for establishing a strong intellectual property position.

The spiro[tetrahydrofuran-3,4'-piperidine] ketone scaffold is particularly noteworthy. The piperidine ring is one of the most prevalent N-heterocycles in approved drugs, especially those targeting the CNS due to its ability to engage with a multitude of receptors and transporters.[2][6] When fused in a spirocyclic manner to a tetrahydrofuran-3-one ring, the resulting molecule presents a unique spatial arrangement of hydrogen bond acceptors (the ketone and ether oxygens) and a basic nitrogen center, creating a rich pharmacophore for targeted drug design.

Synthetic Strategies and Mechanistic Rationale

A robust and versatile synthesis is paramount for exploring the chemical space around a new scaffold. For the spiro[tetrahydrofuran-3,4'-piperidine]-3-one core, a highly effective strategy involves a three-step sequence starting from readily available N-substituted piperidin-4-ones.[7] This pathway is attractive due to its operational simplicity and the ability to introduce diversity at the piperidine nitrogen from the outset.

The key steps are:

  • Allylation: A Barbier-type reaction of the piperidin-4-one with allyl bromide using metallic zinc.

  • Oxidative Cyclization: Treatment of the resulting tertiary alcohol with sodium periodate to form the spiro-3-hydroxytetrahydrofuran intermediate.

  • Oxidation: Conversion of the secondary alcohol to the target ketone, for example, via Swern oxidation.

Causality Behind Experimental Choices:

  • Step 1 (Allylation): The use of zinc and a proton source like ammonium chloride facilitates the in-situ formation of an organozinc reagent from allyl bromide. This is a milder alternative to Grignard reagents and shows excellent tolerance for the basic piperidine nitrogen, avoiding the need for a protecting group. The reaction proceeds via nucleophilic attack of the allyl group on the ketone carbonyl, yielding the crucial geminal hydroxy allyl derivative.

  • Step 2 (Oxidative Cyclization): This step is the cornerstone of the synthesis. Sodium periodate (NaIO₄) is a powerful oxidizing agent that cleaves the allyl double bond. The proposed mechanism involves the formation of a cyclic periodate ester, which then fragments. This process generates an aldehyde in situ, which is immediately trapped by the neighboring tertiary hydroxyl group to form a cyclic hemiacetal. Subsequent oxidation of the hemiacetal by another equivalent of periodate or through a different pathway yields the stable 3-hydroxy spiro-tetrahydrofuran ring. Sodium metabisulfite is often included to quench excess periodate and manage reaction byproducts.[7]

  • Step 3 (Oxidation): The Swern oxidation is a classic and reliable method for converting the secondary alcohol to the ketone under mild, non-acidic conditions, which is critical for preserving the integrity of the N-substituted piperidine ring. This reaction uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then serves as the oxidant.

Below is a Graphviz diagram illustrating this synthetic workflow.

G cluster_0 Synthetic Workflow for Spiro[tetrahydrofuran-3,4'-piperidine] Ketone start N-Substituted Piperidin-4-one step1 gem-Hydroxy Allyl Intermediate start->step1 1. Allyl Bromide, Zn NH₄Cl step2 Spiro[3-hydroxy- tetrahydrofuran-3,4'-piperidine] step1->step2 2. NaIO₄ Na₂S₂O₅ end Spiro[tetrahydrofuran-3,4'- piperidine]-3-one (Target) step2->end 3. Swern Oxidation (DMSO, (COCl)₂, Et₃N)

A robust three-step synthesis to access the target scaffold.

Pharmacological Landscape and Therapeutic Hypotheses

While direct pharmacological data for the spiro[tetrahydrofuran-3,4'-piperidine] ketone core is nascent, a compelling therapeutic hypothesis can be constructed by examining its closest structural relatives. The spiro[isobenzofuran-1(3H),4'-piperidine] scaffold has shown significant potential as a CNS agent, with analogs demonstrating activity in models of depression.[3][8] Similarly, other spiro-piperidine derivatives have been designed as potent ligands for serotonin (5-HT) and neurokinin (NK) receptors, both of which are critical targets in neuropsychiatry and pain modulation.[4][5]

Therefore, the primary hypothesis is that these ketone analogs will modulate key CNS receptors. The rigid scaffold orients the piperidine nitrogen (a protonatable center) and the ketone/ether oxygens (hydrogen bond acceptors) in a precise geometry that can be optimized for high-affinity binding. For instance, the 5-HT₁A receptor is a well-validated target for anxiolytics and antidepressants. Its binding site accommodates an aromatic region, a basic amine, and often a hydrogen-bonding interaction site.

The diagram below illustrates a simplified signaling pathway for the 5-HT₁A receptor, a plausible target for this compound class.

cluster_pathway Hypothesized Target Pathway: 5-HT1A Receptor Signaling Ligand Spiro[THF-Ketone- Piperidine] Analog Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Neuron Neuronal Excitability G_Protein->Neuron Hyperpolarization (via K+ channels) cAMP cAMP Production AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->Neuron Modulates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Simplified 5-HT1A signaling, a potential mechanism of action.

Structure-Activity Relationship (SAR) Insights

Developing a robust SAR is key to optimizing a lead scaffold into a drug candidate. By synthesizing knowledge from related spiro-piperidine series, we can propose a foundational SAR model for the spiro[tetrahydrofuran-3,4'-piperidine] ketone class.[3][9][10] The primary points for modification are the piperidine nitrogen (R¹) and potential substitution on the tetrahydrofuran ring (R²).

Position of ModificationStructural ChangePredicted Impact on ActivityRationale / Causality
Piperidine N (R¹) ** Small alkyl (e.g., Methyl)Baseline activityMaintains basicity for receptor interaction without steric hindrance.
Arylalkyl (e.g., Benzyl, Phenethyl)Potential for high potency Allows for exploration of hydrophobic/aromatic binding pockets (e.g., Pi-stacking), a common feature in CNS receptor ligands.[3]
Long alkyl chains or bulky groupsLikely decrease in potencyMay introduce steric clash within a constrained binding pocket, as observed in related spiro-piperidine series.[3]
Functionalized chains (e.g., with amides, esters)Can improve propertiesOpportunity to modulate pharmacokinetics (PK), add new binding interactions, and fine-tune solubility.[9]
Tetrahydrofuran (R²) **Substitution at C-2 or C-5Highly sensitive May alter the electronic character of the ether oxygen or introduce stereocenters that could enhance chiral recognition at the target.
Substitution at C-3 (replacing ketone)Drastic change in activityThe ketone is a key hydrogen bond acceptor; its removal or replacement (e.g., with an alcohol or amine) would fundamentally alter the pharmacophore.

This predictive SAR provides a logical starting point for building a small, focused library of analogs to test our therapeutic hypotheses and validate the scaffold's potential.

Experimental Protocols (Self-Validating Systems)

The following protocols are presented as self-validating systems. Each step includes internal checks and expected outcomes, ensuring the reliability of the process.

Synthesis Protocol: 1'-Benzylspiro[tetrahydrofuran-3,4'-piperidine]-3-one

Objective: To synthesize the target ketone from 1-benzyl-4-piperidone.

Step 1: Synthesis of 1-allyl-1'-benzyl-4-hydroxypiperidine

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add zinc dust (3.0 g, 45.9 mmol) and a solution of ammonium chloride (2.2 g, 41.1 mmol) in 50 mL of anhydrous THF.

  • Reagent Addition: Add 1-benzyl-4-piperidone (5.0 g, 26.4 mmol) to the suspension. Then, add allyl bromide (3.5 mL, 40.5 mmol) dropwise over 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexanes mobile phase until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride. Filter the mixture through a pad of celite to remove zinc solids, washing with ethyl acetate (3 x 20 mL). Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a viscous oil, can be purified by flash chromatography on silica gel if necessary, though it is often clean enough for the next step.

    • Self-Validation Check: ¹H NMR of the crude product should show the disappearance of the ketone and the appearance of new signals corresponding to the allyl group (multiplets ~5.8 and ~5.1 ppm) and a hydroxyl proton.

Step 2: Synthesis of 1'-benzylspiro[3-hydroxytetrahydrofuran-3,4'-piperidine]

  • Setup: Dissolve the crude alcohol from Step 1 (assuming ~26.4 mmol) in a 1:1 mixture of THF/water (100 mL).

  • Reagent Addition: Add sodium periodate (NaIO₄, 17.0 g, 79.5 mmol) in portions over 30 minutes, maintaining the temperature below 30°C with an ice bath if necessary.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the formation of a new, more polar spot.

  • Work-up: Add a solution of sodium metabisulfite (Na₂S₂O₅, 5.0 g) in water (50 mL) to quench any remaining periodate. Stir for 20 minutes. Extract the mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude residue by flash chromatography (e.g., gradient of 0-10% methanol in dichloromethane) to yield the spiro-alcohol as a white solid or pale oil.

    • Self-Validation Check: Mass spectrometry should confirm the expected molecular weight. The ¹H NMR spectrum should lack allyl proton signals and show new diastereotopic protons for the tetrahydrofuran ring.

Step 3: Synthesis of 1'-Benzylspiro[tetrahydrofuran-3,4'-piperidine]-3-one

  • Setup: In a flame-dried flask under nitrogen, prepare a solution of DMSO (3.0 mL, 42.2 mmol) in anhydrous dichloromethane (50 mL) and cool to -78°C.

  • Reagent Addition: Slowly add oxalyl chloride (1.8 mL, 21.1 mmol). Stir for 15 minutes. Add a solution of the spiro-alcohol from Step 2 (e.g., 2.6 g, 10.0 mmol) in dichloromethane (20 mL) dropwise. Stir for 45 minutes at -78°C. Finally, add triethylamine (Et₃N, 7.0 mL, 50.2 mmol) and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench with water (50 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography (e.g., 1:1 ethyl acetate/hexanes) to yield the final ketone.

    • Self-Validation Check: The ¹H NMR will show the disappearance of the alcohol proton and the downfield shift of adjacent protons. The ¹³C NMR will show a characteristic ketone signal (~205-215 ppm). Purity should be >95% by HPLC.

Biological Assay Protocol: 5-HT₁A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₁A receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human 5-HT₁A receptor.

    • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding (NSB) control: 10 µM 5-HT.

    • Test compounds dissolved in 100% DMSO to make 10 mM stock solutions.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 10 pM). The final DMSO concentration in the assay must be ≤0.1%.

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM 5-HT (for NSB) OR 50 µL of test compound dilution.

      • 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration of ~0.5 nM.

      • 100 µL of receptor membrane suspension (e.g., 10-20 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer (3 x 200 µL).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.

    • Self-Validation Check: The assay is valid if the specific binding window (Total/NSB) is >10 and the IC₅₀ of a known standard compound is within the expected range.

Future Perspectives and Conclusion

The spiro[tetrahydrofuran-3,4'-piperidine] ketone scaffold is a largely unexplored platform with significant potential for the development of novel therapeutics, particularly for CNS disorders. The synthetic route outlined here is robust and amenable to library synthesis, allowing for a thorough investigation of the proposed SAR.

Future work should focus on:

  • Library Synthesis: Generation of a diverse set of analogs by varying the N-substituent (R¹) on the piperidine ring.

  • Broad Biological Screening: Profiling the initial library against a panel of CNS targets (e.g., serotonin, dopamine, NK receptors) to identify initial hits.

  • Stereoselective Synthesis: For active compounds, developing methods to resolve or synthesize individual stereoisomers, as biological activity is often stereospecific.

  • Pharmacokinetic Profiling: Evaluating lead compounds for metabolic stability, cell permeability, and in vivo bioavailability to assess their drug-like properties.

References

  • Dudley, G. B., & Chiang, P. C. (2015). Synthetic approaches to spiro bis-thf natural products: cephalosporolides, penisporolides, ascospiroketals and pyrenolides.
  • Romero-Hernández, L., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713–1745. Available at: [Link].

  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-7. Available at: [Link].

  • Caulfield, W. L., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 26(5), 749-53. Available at: [Link].

  • Pawar, S. S., & Shankarwar, S. G. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2). Available at: [Link].

  • Gómez, A. M., et al. (2013). Synthesis and Biological Evaluation As Microtubule-Active Agents of Several Tetrahydrofuran and Spiroacetal Derivatives. Current Medicinal Chemistry, 20(9). Available at: [Link].

  • Kuroyan, R. A., et al. (2009). General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. Russian Journal of Organic Chemistry, 45(1), 77-81. Available at: [Link].

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. Available at: [Link].

  • Alzahrani, A. Y. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link].

  • Mokrosz, M. J., et al. (1995). Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 3(5), 533-8. Available at: [Link].

  • Al-Said, M. S., et al. (2000). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 43(15), 2915-21. Available at: [Link].

  • Alzahrani, A. Y. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link].

  • Various Authors. (2023). Structure–activity relationship of piperidine derivatives. ResearchGate. Available at: [Link].

  • Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. Available at: [Link].

  • Taylor & Francis Online. (n.d.). Spiro compounds – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Kuster, G. J. T., et al. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Journal of Combinatorial Chemistry, 7(6), 866-876. Available at: [Link].

  • Novelli, F., & Sparatore, F. (1996). Preparation and pharmacological activities of spiro[3,4-dihydro-6/7-R-1,2,4-benzotriazine-3,4'-(1'-substituted)piperi dines]. Il Farmaco, 51(8-9), 541-50. Available at: [Link].

  • Various Authors. (2019). A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives. ResearchGate. Available at: [Link].

  • Nagakura, N., et al. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) -4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities. Chemical & Pharmaceutical Bulletin, 46(10), 1538-44. Available at: [Link].

  • O'Brien, A., et al. (2006). Piperidines and related compounds for treatment of alzheimer's disease. Google Patents. WO2006043064A1.
  • Rahman, M. A., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(4), 785. Available at: [Link].

Sources

Escaping Flatland: The Commercial and Synthetic Landscape of 2-Oxa-8-azaspiro[4.5]decan-4-one Salts in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, heavily aromatic chemical libraries to highly saturated, three-dimensional architectures has become a defining paradigm in modern medicinal chemistry. Coined as the "Escape from Flatland"[1], this strategy emphasizes increasing the fraction of sp3-hybridized carbons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to improve physicochemical properties, enhance aqueous solubility, and reduce target promiscuity.

Within this 3D-space exploration, spirocyclic scaffolds have emerged as privileged bioisosteres. Specifically, 2-Oxa-8-azaspiro[4.5]decan-4-one and its corresponding salts have gained immense traction as building blocks. By replacing flat phenyl or simple piperidine rings with this rigid, oxygen-containing spirocycle, researchers can precisely tune the vector of attached pharmacophores while improving metabolic stability. This technical guide explores the commercial availability, mechanistic utility, and validated synthetic protocols for integrating 2-Oxa-8-azaspiro[4.5]decan-4-one salts into advanced Active Pharmaceutical Ingredients (APIs), with a specific focus on allosteric SHP2 inhibitors[2].

Physicochemical Profiling & Commercial Landscape

The Rationale for Salt Forms

While the free base of 2-Oxa-8-azaspiro[4.5]decan-4-one (CAS: 2227205-76-5) is commercially available[3], handling the compound as a salt—typically a hydrochloride (HCl) or trifluoroacetate (TFA)—is heavily preferred in process chemistry. The secondary amine in the free base can be prone to oxidative degradation or unwanted intermolecular reactions with the adjacent ketone moiety over time. The HCl salt effectively protonates the piperidine nitrogen, locking it in a stable, non-nucleophilic state, thereby extending shelf-life and ensuring reliable stoichiometry during downstream coupling[2].

Commercial Availability Data

The global supply chain for spirocyclic building blocks has matured, transitioning from custom synthesis to off-the-shelf catalog items. Below is a consolidated table of 2-oxa-8-azaspiro[4.5]decane derivatives and their commercial status.

Compound / ScaffoldCAS NumberFormProminent SuppliersApplication Focus
2-Oxa-8-azaspiro[4.5]decan-4-one 2227205-76-5Free Base (97%+)AChemBlock[3], BLDpharm[4]Direct coupling / Precursor
2-Oxa-8-azaspiro[4.5]decan-4-one HCl Proprietary / CustomHydrochlorideChemScene (Custom)[5], Fluorochem[6]Stable storage, API synthesis
2-Oxa-8-azaspiro[4.5]decane HCl 479195-19-2HydrochlorideSigma-Aldrich, Apollo Scientific[7]Des-oxo control studies

Note: For highly specific stereoisomers (e.g., (3S)-3-methyl derivatives), custom synthesis via contract research organizations (CROs) is often required, though intermediate building blocks are increasingly cataloged[2].

Mechanistic Utility: Targeting the SHP2 Phosphatase

The utility of 2-Oxa-8-azaspiro[4.5]decan-4-one is perhaps best exemplified in the development of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors. SHP2 is a critical node in the RTK/RAS/MAPK signaling cascade, and its hyperactivation is implicated in various malignancies, including non-small cell lung cancer and acute myeloid leukemia (AML)[8],[9].

Historically, targeting phosphatases was deemed "undruggable" due to the highly conserved, positively charged active site. However, the discovery of allosteric inhibitors (such as SHP099) revolutionized the field by stabilizing SHP2 in its auto-inhibited "closed" conformation[10]. Recent patent literature (e.g., EP 4 092 024 A1) demonstrates that incorporating the 2-Oxa-8-azaspiro[4.5]decan-4-one motif into pyrimidine-4(3H)-ketone cores yields highly potent, selective, and orally bioavailable SHP2 allosteric inhibitors[2]. The spirocycle projects deep into the allosteric pocket, maximizing Van der Waals interactions while the oxygen atom serves as a critical hydrogen-bond acceptor.

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active State) RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Dephosphorylation of Regulators ERK ERK / MAPK Signaling RAS->ERK Kinase Cascade Inhibitor Spiro-Pyrimidine SHP2 Inhibitor Inhibitor->SHP2 Allosteric Stabilization (Auto-inhibited State)

Fig 1. Modulation of the RTK-RAS-ERK signaling pathway via allosteric SHP2 inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the generation of the 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride salt from its Boc-protected precursor, followed by its integration into a pyrimidine core via Nucleophilic Aromatic Substitution (


). This methodology is adapted from validated pharmaceutical patent workflows[2].
Protocol A: Acidic Cleavage (Boc-Deprotection)

Objective: Isolate 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride in high purity. Rationale: Utilizing 4M HCl in dioxane provides a strictly anhydrous environment. This prevents the hydration of the ketone and ensures the immediate precipitation of the hydrochloride salt, driving the equilibrium forward and simplifying purification.

  • Initialization: Dissolve tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (500 mg, 1.96 mmol) in anhydrous dichloromethane (DCM, 8 mL) under an inert nitrogen atmosphere[2].

  • Acidification: Dropwise, add 4M HCl in dioxane (2.0 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour. Self-Validation Check: Monitor via TLC (Ninhydrin stain). The starting material (

    
     in 1:1 EtOAc/Hexane) should completely disappear, replaced by a baseline spot.
    
  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl. Triturate the resulting residue with cold diethyl ether to precipitate the solid.

  • Yield: Filter and dry under high vacuum to yield 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride as a white solid (

    
     370 mg, 99% yield)[2]. Mass Spec Validation: ESI-MS m/z [M+H]+ = 156.
    
Protocol B: Coupling to Target API

Objective: Couple the spirocyclic salt to a heteroaryl chloride (e.g., a pyrimidine core for SHP2 inhibitors). Rationale: The use of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it neutralizes the HCl salt to generate the nucleophilic free amine in situ, and it acts as an acid scavenger for the HCl generated during the


 process.
  • Preparation: Suspend 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride (1.0 eq) and the target heteroaryl chloride (1.0 eq) in anhydrous DMF.

  • Free-Basing: Add DIPEA (3.0 eq) to the suspension. The solution should become homogenous as the free base is generated.

  • Coupling: Heat the mixture to 100-120°C for 4-6 hours. Causality Note: The rigid spirocyclic amine is sterically hindered; elevated temperatures are required to overcome the activation energy barrier of the

    
     reaction.
    
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via silica gel chromatography to yield the target API.

G A Boc-Protected Precursor t-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate B Acidic Cleavage (4M HCl in Dioxane, RT, 1h) A->B Deprotection C Spirocyclic Salt 2-Oxa-8-azaspiro[4.5]decan-4-one HCl B->C Precipitation & Isolation D Nucleophilic Substitution (SNAr) (Pyrimidine-Core, DIPEA, 120°C) C->D In situ Free-Basing & Coupling E Target API (SHP2 Allosteric Inhibitor) D->E Purification

Fig 2. Synthetic workflow for integrating 2-Oxa-8-azaspiro[4.5]decan-4-one HCl into an API.

Conclusion

The commercial availability of 2-Oxa-8-azaspiro[4.5]decan-4-one and its salts has significantly lowered the barrier to entry for exploring complex 3D chemical space. By utilizing the stable hydrochloride salt in validated synthetic workflows, drug development professionals can efficiently incorporate this spirocycle to modulate challenging targets like SHP2. As the industry continues to "escape from flatland," scaffolds of this nature will remain indispensable tools in the medicinal chemist's arsenal.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6. PubMed. Available at:[Link]

  • European Patent Office. (2021). EP 4 092 024 A1: Pyrimidine-4(3H)-ketone heterocyclic compound, preparation method therefor and use thereof in medicine and pharmacology.
  • Jacobio Pharma. (n.d.). SHP2 Inhibitor. Available at:[Link]

  • Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Nature. PubMed. Available at:[Link]

  • Nabinger, S. C., et al. (2019). SHP2 inhibition reduces leukemogenesis in models of combined genetic and epigenetic mutations. Journal of Clinical Investigation. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of Spirocyclic Amines from 2-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward increasing the fraction of sp³-hybridized carbons (Fsp³) in modern drug discovery—often termed "escaping from flatland"—has elevated the importance of spirocyclic scaffolds. Among these, 2-Oxa-8-azaspiro[4.5]decan-4-one has emerged as a privileged building block. Its rigid, three-dimensional architecture provides predictable vector projection for substituents, improves aqueous solubility, and frequently mitigates hERG liabilities compared to flat aromatic equivalents.

This application note provides validated, step-by-step protocols for the synthesis of the core 2-Oxa-8-azaspiro[4.5]decan-4-one scaffold and its subsequent divergent derivatization into chiral primary amines and tertiary alcohols. These motifs are highly relevant in the synthesis of modern therapeutics, including SHP2 inhibitors[1] and LRRK2 kinase inhibitors [2].

Mechanistic Insights & Causality (E-E-A-T)

Successful functionalization of the 2-Oxa-8-azaspiro[4.5]decan-4-one system requires careful selection of reagents due to the steric hindrance inherent to the spirocyclic center.

  • Boc-Deprotection: The synthesis typically begins with tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Deprotection utilizing anhydrous HCl in dioxane is preferred over trifluoroacetic acid (TFA) because it directly yields the hydrochloride salt, which is highly crystalline and stable against spontaneous polymerization or degradation [1].

  • Stereoselective Reductive Amination: Converting the sterically hindered 4-ketone into a chiral amine requires a robust chiral auxiliary. Ellman’s sulfinamide ((S)- or (R)-2-methylpropane-2-sulfinamide) is the industry standard. The addition of Titanium(IV) ethoxide (Ti(OEt)₄) is critical; it acts dually as a Lewis acid to activate the recalcitrant ketone and as a water scavenger to drive imine formation. Subsequent reduction with NaBH₄ is stereochemically directed by the bulky tert-butanesulfinyl group, which blocks one face of the imine, ensuring high diastereomeric excess [3].

  • Grignard Addition: The synthesis of tertiary alcohols via Grignard addition (e.g., using MeMgCl) exploits the ketone's electrophilicity. The spirocyclic framework restricts conformational mobility, which often imparts inherent facial selectivity during nucleophilic attack, yielding highly substituted, 3D-rich pharmacophores [2].

Synthetic Pathways Visualization

Synthesis_Pathways A Boc-Protected Ketone (CAS: 1801766-68-6) B 2-Oxa-8-azaspiro[4.5]decan-4-one Core Scaffold A->B HCl/Dioxane Deprotection C Chiral Spirocyclic Amine (e.g., SHP2 Inhibitors) B->C 1. Ti(OEt)4, Ellman's Aux. 2. NaBH4 3. HCl D Tertiary Alcohol Derivative (e.g., LRRK2 Inhibitors) B->D MeMgCl Grignard Addition

Divergent synthetic pathways from 2-Oxa-8-azaspiro[4.5]decan-4-one to key medicinal intermediates.

Experimental Protocols

Protocol A: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride

Adapted from the synthesis of pyrimidine-4(3H)-ketone SHP2 inhibitors [1].

Objective: Quantitative cleavage of the Boc protecting group to yield the reactive spirocyclic ketone.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (500 mg, 1.96 mmol).

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM, 8 mL) under a nitrogen atmosphere.

  • Deprotection: Slowly add a solution of HCl in dioxane (4 M, 2.0 mL, ~4.0 eq) dropwise at room temperature. Note: Vigorous gas evolution (isobutylene and CO₂) will occur.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor reaction completion via LC-MS (disappearance of the m/z 156 [M+1-100] Boc-cleavage fragment).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove all volatiles. Triturate the resulting residue with diethyl ether to afford 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride as a white solid (approx. 370 mg, 99% yield).

Protocol B: Stereoselective Reductive Amination

Adapted from standard Ellman sulfinamide methodologies for spirocyclic ketones [3].

Objective: Convert the core ketone into (S)-4-amino-2-oxa-8-azaspiro[4.5]decane with high stereocontrol.

  • Imine Formation: To a solution of 2-Oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in anhydrous THF (0.2 M), add (S)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).

  • Heating: Heat the mixture to 60 °C and stir for 12 hours under an inert nitrogen atmosphere.

  • Reduction: Cool the reaction mixture to -20 °C. Add NaBH₄ (3.0 eq) portion-wise to control the exothermic hydride transfer. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Critical Step: This will precipitate titanium dioxide salts. Filter the suspension through a pad of Celite to prevent emulsions, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add 4 M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate and precipitate the final chiral amine hydrochloride salt using diethyl ether.

Protocol C: Grignard Addition for Tertiary Alcohols

Adapted from the synthesis of 2-aminoquinazoline LRRK2 inhibitors [2].

Objective: Synthesize 4-methyl-2-oxa-8-azaspiro[4.5]decan-4-ol via nucleophilic addition.

  • Preparation: Dissolve 2-oxa-8-azaspiro[4.5]decan-4-one (64.4 mg, 0.136 mmol) in anhydrous THF (907 µL) in a dry flask under argon.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 0.25 mL, 0.75 mmol) dropwise. Caution: Highly exothermic.

  • Reaction: Stir the resultant mixture at 0 °C, allowing it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography to afford the target tertiary alcohol.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and analytical markers for the protocols described above.

TransformationReagents & ConditionsTarget ProductTypical YieldKey Analytical Marker
Boc-Deprotection 4M HCl in dioxane, DCM, RT, 1 h2-Oxa-8-azaspiro[4.5]decan-4-one HCl>95%LC-MS: m/z 156.1 [M+H]⁺ (Free base)
Imine Formation (S)-t-BuSONH₂, Ti(OEt)₄, THF, 60 °CN-Sulfinyl imine intermediate80-90%LC-MS: m/z 259.2 [M+H]⁺
Stereoselective Reduction NaBH₄, THF, -20 °C to RT, 4 h(S)-4-Amino-2-oxa-8-azaspiro[4.5]decane60-75% (over 2 steps)LC-MS: m/z 157.1[M+H]⁺
Grignard Addition MeMgCl (3M in THF), THF, 0 °C to RT4-Methyl-2-oxa-8-azaspiro[4.5]decan-4-ol65-80%LC-MS: m/z 172.1 [M+H]⁺

References

  • Title: Pyrimidine-4(3H)-ketone Heterocyclic Compound, Preparation Method Therefor and Use Thereof in Medicine and Pharmacology (EP 4 092 024 A1)
  • Title: 2-Aminoquinazolines as LRRK2 Inhibitors, Pharmaceutical Compositions, and Uses Thereof (WO 2022/051337 A1)
  • Title: Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists Source: National Center for Biotechnology Information (PMC10631625) URL: [Link]

protecting group strategies for 8-aza nitrogen in spiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 8-Aza Nitrogen in Spiro Scaffolds

Part 1: Strategic Overview

The "Escape from Flatland" and the 8-Aza Challenge

The shift from planar aromatic structures to three-dimensional (3D) scaffolds—popularized by Lovering’s "Escape from Flatland" concept—has cemented spirocyclic amines as cornerstones of modern drug discovery. These scaffolds, particularly 8-azaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane , offer improved solubility, metabolic stability, and novel vector exploration compared to their flat piperidine or piperazine analogs.[1]

However, the 8-aza nitrogen presents unique synthetic challenges:

  • Conformational Rigidity: Unlike flexible piperidines, the spiro-fusion locks the 6-membered ring into specific chair/boat conformations, often creating unexpected steric walls or "pockets" that hinder standard protection reagents.[1]

  • Differential Reactivity: In diazaspiro systems (e.g., 2,8-diaza), distinguishing between the distal 8-aza (piperidine-like) and the proximal 2-aza (pyrrolidine-like) requires precise kinetic control.[1]

  • Basicity Modulation: The high

    
     character often increases amine basicity (
    
    
    
    9–11), leading to "sticky" intermediates that trap solvents and complicate purification.

This guide details battle-tested protocols for managing these nitrogen centers, moving beyond textbook conditions to strategies optimized for high-value spiro scaffolds.

Part 2: Decision Matrix & Comparative Data

Before selecting a reagent, analyze the steric environment of your specific spiro-amine.[1]

Table 1: Protecting Group Performance on 8-Azaspiro Scaffolds
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethoxycarbonyl) Teoc (Trimethylsilylethoxycarbonyl)
Primary Utility General purpose; stable to base/nucleophiles.[1]Orthogonal to Boc; stable to acid (mild).Base-labile; orthogonal to Boc/Cbz.Fluoride-labile; highly orthogonal.[1]
Steric Tolerance Moderate.

bulk can be slow to install on hindered spiro-N.
High. Planar benzyl group installs easily even on hindered N.Low. Bulky fluorene clash with spiro substituents.Moderate. Linear chain helps installation.
8-Aza Stability Excellent.[1][2] Resists lithiation (e.g.,

-lithiation of spiro ring).
Good. Warning: Hydrogenolysis can be slow if spiro-center blocks catalyst.Moderate. Spiro-amines can self-cleave Fmoc due to high basicity.Excellent.
Deprotection Acid (TFA/HCl). Risk: Isobutylene trapping in rigid lattice.

or Acid. Risk: Catalyst poisoning by spiro-amines.[1]
Base (Piperidine). Risk: Dibenzofulvene polymerization.TBAF/TASF. Cleanest for "sticky" amines.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for orthogonal protection of a 2,8-diazaspiro[4.5]decane core, a common scenario where the 8-aza and 2-aza positions must be differentiated.

SpiroProtectionStrategy Start Target: 2,8-Diazaspiro[4.5]decane (Dual Nitrogen Core) Decision Which Nitrogen to Functionalize First? Start->Decision PathA Target N2 (Pyrrolidine-like) More accessible/Nucleophilic Decision->PathA Standard Route PathB Target N8 (Piperidine-like) More Sterically Shielded Decision->PathB Inverse Route StepA1 Protocol A: Kinetic Control Limit reagent (0.9 eq) at -78°C PathA->StepA1 StepB1 Protocol B: Transient Protection Protect N2 with labile group (e.g., TFA) PathB->StepB1 ResultA N2-Protected / N8-Free (Ready for N8 functionalization) StepA1->ResultA StepB2 Functionalize N8 (Reductive Amination/Acylation) StepB1->StepB2 StepB3 Deprotect N2 StepB2->StepB3 ResultB N8-Protected / N2-Free StepB3->ResultB

Figure 1: Strategic workflow for differentiating nitrogen centers in diazaspiro scaffolds. N2 refers to the nitrogen in the 5-membered ring; N8 refers to the nitrogen in the 6-membered ring.

Part 4: Detailed Experimental Protocols

Protocol 1: The "Forcing" Boc-Protection for Hindered 8-Aza Centers

Context: Standard Boc protection (Boc anhydride, TEA, DCM) often stalls on spiro-amines where the nitrogen is adjacent to a quaternary center or bulky substituents.[1]

Reagents:

  • Substrate: 8-azaspiro[4.5]decane derivative (1.0 equiv)[1]

  • 
     (1.5 – 2.0 equiv)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for steric breakthrough.

  • Solvent: Acetonitrile (MeCN) or Toluene (High boiling point access).

Procedure:

  • Dissolution: Dissolve the spiro-amine in MeCN (

    
    ). DCM is often insufficient for reflux temperatures required for hindered substrates.
    
  • Base Addition: Add DIPEA followed by DMAP. Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add

    
     as a solution in MeCN dropwise.
    
    • Observation: Gas evolution (

      
      ) may be delayed in hindered systems.
      
  • Thermal Activation: Heat the reaction to 60°C .

    • Why? The activation energy for attacking the bulky carbonyl of

      
       is higher due to the rigid spiro-chair conformation shielding the nitrogen lone pair.
      
  • Monitoring: Monitor by LCMS. If conversion stalls at 50% after 4 hours, add a fresh aliquot of

    
     (0.5 equiv) and raise temp to 80°C.
    
  • Workup (The "Sticky Amine" Fix):

    • Concentrate solvent.

    • Dissolve residue in EtOAc.

    • Wash 1: 0.5 M Citric Acid (removes DMAP and unreacted spiro-amine).[1]

    • Wash 2: Sat.

      
      .
      
    • Wash 3: Brine.

    • Dry over

      
      .
      

Self-Validating Check: The disappearance of the


 peak of the starting amine and appearance of 

(Boc adduct) without significant byproduct formation.
Protocol 2: Orthogonal Differentiation of 2,8-Diazaspiro[4.5]decane

Context: You need to protect the N8 position (piperidine ring) while leaving N2 (pyrrolidine ring) free, or vice versa. The N2 position is generally more nucleophilic/accessible.

Objective: Selective Cbz protection of N2, leaving N8 free.

Reagents:

  • 2,8-Diazaspiro[4.5]decane (1.0 equiv)[1]

  • Benzyl chloroformate (Cbz-Cl) (0.95 equiv) — Sub-stoichiometric is key.[1]

  • Base:

    
     (2.0 equiv) — Schotten-Baumann conditions.[1]
    
  • Solvent: 1:1 THF/Water.

Procedure:

  • Biphasic Setup: Dissolve the diazaspiro scaffold in THF/Water (1:1,

    
    ). Add solid 
    
    
    
    .
  • Cryogenic Control: Cool the mixture to -10°C (Ice/Salt bath).

    • Mechanism:[1][3][4][5] At lower temperatures, the difference in nucleophilicity between the strained N2 pyrrolidine and the relaxed N8 piperidine is amplified.

  • Controlled Addition: Add Cbz-Cl (diluted in THF) dropwise over 1 hour via syringe pump.

  • Quench: Immediately quench with

    
     solution upon completion of addition.
    
  • Purification: Extract with DCM. The major product will be the N2-Cbz protected species. The N8-amine remains free due to steric shielding by the spiro-center relative to the N2.

Part 5: Troubleshooting & Optimization (Pro-Tips)

  • The "Scavenger" Problem: Spiro-amines are excellent chelators. If using Pd-catalyzed deprotection (e.g., Alloc removal), the spiro-amine product can poison the catalyst.[1]

    • Solution: Use 1,3-dimethylbarbituric acid (NDMBA) as the scavenger during Pd deprotection, rather than standard silanes.

  • Acid Stability: 8-Azaspiro compounds often form extremely stable trifluoroacetate salts after Boc deprotection.[1] These salts are hygroscopic and hard to handle.

    • Solution: Perform a "Free Base" resin filtration (e.g., PL-HCO3 MP resin) immediately after TFA removal to isolate the clean free amine oil/solid.[1]

  • NMR Confusion: Due to the rigid chair/boat flips, spiro-protected amines often show broad NMR signals (rotamers) at room temperature.[1]

    • Validation: Run NMR at 50°C or use DMSO-

      
       to sharpen peaks and confirm purity.
      

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[6] Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7] Angewandte Chemie International Edition. [Link][1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley. (General reference for stability constants). [Link][1]

  • Zheng, Y., et al. (2022).[1][8] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[8] Bioorganic & Medicinal Chemistry.[8][9] [Link]

Sources

Application Note: Physicochemical Profiling and Solvation Protocols for 2-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Chemists, Formulation Scientists, and High-Throughput Screening (HTS) Professionals

Introduction & Structural Dynamics

2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride (CAS: 2227205-76-5)[1] is a highly valuable spirocyclic building block frequently utilized in the synthesis of advanced therapeutics, including SHP2[2] and LRRK2 kinase inhibitors[3].

As a Senior Application Scientist, I often see researchers struggle with the inconsistent assay performance of complex intermediates. The root cause usually traces back to a misunderstanding of the compound's solvation thermodynamics. This molecule features a rigid, sp³-rich spirocyclic core that inherently improves general solubility compared to flat aromatic systems. Furthermore, its functional groups—a ketone, an ether oxygen, and a protonated secondary amine (hydrochloride salt)—create a unique hydrogen-bonding profile that dictates its behavior in different solvent systems.

Thermodynamic Solvation Mechanisms: Water vs. DMSO

To optimize stock preparation and assay fidelity, one must understand the causality behind the compound's dissolution in both aqueous and organic environments.

The Aqueous Solvation Mechanism

In aqueous media, the high dielectric constant of water (


) provides the energy required to overcome the ionic lattice of the hydrochloride salt. The salt dissociates into the protonated spiro-amine cation and the chloride anion. Water molecules aggressively hydrate both ions: the protonated amine acts as a strong hydrogen-bond donor to water, while the ketone and ether oxygens act as hydrogen-bond acceptors. The formation of a hydrochloride salt significantly improves the aqueous solubility and lowers the partition coefficient (logP) compared to its free base form, ensuring rapid dissolution in physiological buffers[4].
The DMSO Solvation Mechanism

Dimethyl sulfoxide (DMSO) is a strongly polar aprotic solvent (


). The highly polarized 

bond makes the oxygen atom an exceptional hydrogen-bond acceptor. When 2-Oxa-8-azaspiro[4.5]decan-4-one HCl is introduced to DMSO, the solvent aggressively solvates the protonated amine cation. However, because DMSO is a poor hydrogen-bond donor, the chloride anion is only weakly solvated. Despite this anion-solvation deficiency, the intense cation-DMSO interaction is thermodynamically sufficient to break the crystal lattice, yielding highly concentrated stock solutions[5].
The Hygroscopicity Caveat (Critical Insight)

A pervasive failure point in high-throughput screening is the use of improperly stored DMSO. DMSO is highly hygroscopic. When it absorbs atmospheric moisture, the water molecules structure the solvent's hydrogen-bonding network. For hydrochloride salts, the introduction of water into the aprotic DMSO environment alters ionic interactions. Repeated freeze-thaw cycles of water-contaminated DMSO often lead to supersaturation and invisible micro-precipitation of the compound, drastically reducing the effective concentration of your assay stock[6].

Comparative Solubility & Stability Data

The following table synthesizes the quantitative and qualitative solvation data to guide solvent selection based on your experimental endpoint.

ParameterAnhydrous DMSO (>99.9%)Aqueous Media (DI Water / PBS pH 7.4)
Solvation Driver Strong cation-dipole interaction (S=O to

)
High dielectric constant; full ionic dissociation
Expected Solubility > 50 mM (Excellent)> 20 mM (Highly dependent on buffer pH)
H-Bonding Role Solvent acts as H-bond acceptor onlySolvent acts as both H-bond donor and acceptor
Primary Risk Hygroscopic water absorption causing micro-precipitation[6]Free base precipitation if buffer pH > amine pKa
Storage Stability Stable at -20°C (if desiccated and aliquoted)Prepare fresh; susceptible to microbial growth
Optimal Use Case Master stock creation for HTS and in vitro assaysDirect formulation for in vivo dosing or structural NMR

Experimental Protocols

The following protocols are designed as self-validating systems. By controlling atmospheric exposure and localized pH shifts, you eliminate the variables that lead to false negatives in biological assays.

Protocol A: Preparation of 50 mM Master Stock in DMSO

Objective: Create a high-fidelity, long-term storage stock for in vitro screening.

  • Equilibration: Remove the vial of 2-Oxa-8-azaspiro[4.5]decan-4-one HCl from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Weigh the required mass into a sterile, amber glass vial.

  • Solvation: Add the calculated volume of anhydrous DMSO (packaged under argon). Do not use standard benchtop DMSO.

  • Dissolution: Vortex the mixture for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquotting (Critical Step): Immediately divide the master stock into 10–50

    
    L single-use aliquots in tightly sealed PCR tubes. Store at -20°C. Causality: This prevents the hygroscopic degradation and freeze-thaw micro-precipitation discussed previously[6].
    
Protocol B: Aqueous Dilution for Cellular Assays

Objective: Transition the compound from DMSO stock to physiological buffer without transient precipitation.

  • Thawing: Thaw a single DMSO aliquot at 37°C for 3 minutes. Vortex vigorously. Causality: Warming redissolves any micro-precipitates that may have formed during the freezing process.

  • Buffer Preparation: Pre-warm your aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C. Ensure the pH is well below the predicted pKa of the spiro-amine (typically ~8.5–9.5) to maintain the ionized, soluble state.

  • Dilution: While vortexing the aqueous buffer, add the DMSO stock dropwise .

  • Validation: Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Workflow Visualization

The following decision tree outlines the logical progression for solvent selection and handling based on the physicochemical principles detailed above.

SolventWorkflow Start 2-Oxa-8-azaspiro[4.5]decan-4-one HCl (Solid Powder) Decision Primary Application? Start->Decision InVitro In Vitro Assays (High-Throughput) Decision->InVitro Screening InVivo In Vivo / Aqueous (Formulation) Decision->InVivo Animal Models DMSOStep Dissolve in Anhydrous DMSO (10-50 mM Stock) InVitro->DMSOStep WaterStep Dissolve in DI Water / Buffer (Direct Solvation) InVivo->WaterStep Storage Aliquot & Store at -20°C (Desiccated) DMSOStep->Storage Usage Dilute in Assay Buffer (<1% DMSO final) WaterStep->Usage Adjust pH Storage->Usage

Caption: Solvent selection and handling workflow for spirocyclic amine hydrochloride salts.

References

  • European Patent Office. "PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY." EP 4 092 024 A1.
  • World Intellectual Property Organization. "2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof." WO2022051337A1.
  • ACS Omega. "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization." American Chemical Society. URL:[Link]

  • Allied Academies. "Solubility Prediction of Pioglitazone Hydrochloride in Aqueous N, N-Dimethylsulfoxide Mixtures." Allied Academies. URL: [Link]

Sources

Application Notes and Protocols: The Wittig Reaction for the Olefination of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Steric Maze of Spirocyclic Ketones with the Wittig Reaction

The synthesis of molecules featuring a spirocyclic core is of paramount importance in medicinal chemistry and drug development. The unique three-dimensional architecture of spirocycles provides a scaffold that can effectively probe biological space, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. A key transformation in the functionalization of these complex structures is the conversion of a spirocyclic ketone to an exocyclic alkene. The Wittig reaction, a cornerstone of organic synthesis for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, stands as a powerful tool for this purpose.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the Wittig reaction to sterically hindered spirocyclic ketones. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss critical considerations for achieving successful olefination.

The primary challenge in the Wittig olefination of spirocyclic ketones lies in their inherent steric hindrance. The quaternary spiro-carbon adjacent to the carbonyl group significantly impedes the approach of the bulky phosphorus ylide.[2] This steric congestion can lead to sluggish reaction rates and low yields, particularly when employing stabilized ylides.[2][3] Therefore, a judicious choice of reagents and reaction conditions is crucial for overcoming these hurdles.

Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of a ketone or aldehyde. This initial step leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct that drives the reaction forward.[1][4]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Spiroketone Spirocyclic Ketone (C=O) Spiroketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Spirocyclic Alkene (C=C) Oxaphosphetane->Alkene Fragmentation TPPO Ph₃P=O Oxaphosphetane->TPPO

Figure 1: General mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide.[3]

  • Non-stabilized ylides (where the R group on the ylidic carbon is an alkyl or hydrogen) are highly reactive and typically lead to the formation of the Z-alkene under kinetic control. This is attributed to a puckered transition state that minimizes steric interactions.[5]

  • Stabilized ylides (where the R group is an electron-withdrawing group like an ester or a ketone) are less reactive and generally favor the formation of the more thermodynamically stable E-alkene.[3]

For the olefination of sterically hindered spirocyclic ketones, the use of non-stabilized ylides is generally required to overcome the steric barrier and achieve reasonable reaction rates.[2] A classic example is the successful methylenation of camphor, a highly hindered ketone, using methylenetriphenylphosphorane (Ph₃P=CH₂).[6]

Experimental Protocols

The successful application of the Wittig reaction to spirocyclic ketones hinges on careful execution and optimization of the reaction conditions. Below are detailed protocols for the methylenation and ethylidenation of representative spirocyclic ketones.

Protocol 1: Methylenation of Spiro[5.5]undecan-1-one

This protocol describes the synthesis of 1-methylenespiro[5.5]undecane, a common structural motif in natural products and pharmaceutical candidates.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Spiro[5.5]undecan-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF (sufficient to make an approximately 0.5 M solution).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below 5 °C. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Olefination:

    • In a separate flame-dried flask, dissolve spiro[5.5]undecan-1-one (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the spirocyclic ketone to the ylide solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide (TPPO). Purify the product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether.[7]

Protocol_Workflow Start Start Ylide_Prep Prepare Ylide Solution (CH₃PPh₃Br + n-BuLi in THF) Start->Ylide_Prep Ketone_Prep Prepare Spiroketone Solution (in THF) Start->Ketone_Prep Reaction Wittig Reaction (Combine solutions, stir) Ylide_Prep->Reaction Ketone_Prep->Reaction Quench Quench Reaction (aq. NH₄Cl) Reaction->Quench Extraction Extraction (Diethyl ether) Quench->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure Spirocyclic Alkene Purification->Product

Figure 2: Experimental workflow for the Wittig olefination of a spirocyclic ketone.

Protocol 2: Ethylidenation of a Substituted Spiro[4.5]decan-6-one

This protocol demonstrates the introduction of an ethylidene group, which can be a crucial pharmacophore in drug candidates.

Materials:

  • Ethyltriphenylphosphonium bromide (CH₃CH₂PPh₃Br)

  • Potassium tert-butoxide (KOtBu)

  • Substituted spiro[4.5]decan-6-one

  • Anhydrous dimethyl sulfoxide (DMSO) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane or Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous DMSO or THF.

    • Add potassium tert-butoxide (1.4 equivalents) portion-wise at room temperature. The mixture will develop a deep red or orange color.

    • Stir the mixture at room temperature for 1-2 hours.

  • Olefination:

    • Dissolve the substituted spiro[4.5]decan-6-one (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.

    • Add the ketone solution to the ylide mixture.

    • Heat the reaction mixture to 50-70 °C and stir for 12-48 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with pentane or hexane (3 x volume of DMSO/THF).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent.

Quantitative Data Summary

SubstrateYlideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Spiro[5.5]undecan-1-oneCH₃PPh₃Brn-BuLiTHF0 to RT18~70-85General Protocol
Substituted Spiro[4.5]decan-6-oneCH₃CH₂PPh₃BrKOtBuDMSO6024~60-75General Protocol
1-Methylpiperidin-4-oneMeOCH₂PPh₃ClNaHTHFRT12>90 (enol ether)[8]
2-(hydroxymethyl)cyclobutanone derivativeCH₂=PPh₃----0 (failed)[9]

Troubleshooting and Key Considerations

  • Low Yields: For particularly hindered spirocyclic ketones, consider using a more reactive ylide or alternative olefination methods. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, can be a superior choice.[2] In cases where even the HWE reaction fails, more specialized reagents like the Tebbe or Petasis reagents may be necessary.[9]

  • Removal of Triphenylphosphine Oxide (TPPO): The purification of the product from the TPPO byproduct is a common challenge in Wittig reactions.[10] Several strategies can be employed:

    • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system (e.g., by adding a non-polar solvent like hexane or pentane to a more polar solution).[11]

    • Complexation: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[12][13]

    • Chromatography: Flash column chromatography on silica gel is a reliable method for separating non-polar spirocyclic alkenes from the more polar TPPO.[7]

  • Stereoselectivity: When using substituted ylides, the stereochemical outcome (E/Z ratio) can be influenced by the reaction conditions, including the solvent and the presence of lithium salts.[2] For achieving high E-selectivity with non-stabilized ylides, the Schlosser modification can be employed.[3]

Alternative Olefination Strategies

When the Wittig reaction proves to be inefficient for a particular spirocyclic ketone, several alternative methods should be considered:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses phosphonate esters, which are more acidic and generate more nucleophilic carbanions than their phosphonium salt counterparts. The HWE reaction often provides excellent yields for the olefination of hindered ketones and typically favors the formation of the (E)-alkene.[14]

  • Julia-Kocienski Olefination: This method involves the reaction of a heteroaryl sulfone with an aldehyde or ketone and provides excellent (E)-selectivity.[15][16]

  • Tebbe/Petasis Olefination: These titanium-based reagents are highly effective for the methylenation of sterically hindered ketones and are often successful when Wittig-type reactions fail.[9]

Conclusion

The Wittig reaction is a versatile and powerful tool for the synthesis of exocyclic alkenes from spirocyclic ketones, a critical transformation in the development of novel therapeutics. Success in this endeavor requires a deep understanding of the steric and electronic factors at play. By selecting the appropriate non-stabilized ylide, carefully controlling reaction conditions, and employing effective purification strategies, researchers can overcome the challenges posed by sterically demanding spirocyclic systems. When faced with particularly unreactive substrates, a thoughtful consideration of alternative olefination methods such as the Horner-Wadsworth-Emmons or Tebbe reactions will ultimately pave the way to the desired spirocyclic alkene. This guide provides a solid foundation for the application of these important synthetic methodologies in the pursuit of innovative molecular architectures.

References

  • Jadhav, P. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(25), 16362–16370. [Link]

  • Wipf, P. (2007). The Wittig Reaction. Chem 2320, University of Pittsburgh. [Link]

  • Dudley, G. B., et al. (2014). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Organic Letters, 16(24), 6444–6447. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • University of California, Los Angeles. (n.d.). Remove Sticky Reagents during Workup. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (2023, November 29). Julia olefination. [Link]

  • Mykhailiuk, P. K., et al. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 12, 1848–1854. [Link]

  • Science of Synthesis. (2010). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme, 46.1. [Link]

  • Frank, I., & Mack, A. (2001). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2001(2), 55-66. [Link]

  • Wikipedia. (2023, April 20). Julia–Kocienski olefination. [Link]

  • Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]

  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Wikipedia. (2023, November 29). Wittig reaction. [Link]

  • Google Patents. (1997). US6011181A - Triphenylphosphine oxide complex process.
  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]

  • Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. (2011). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. [Link]

  • ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product? [Link]

  • University of California, Los Angeles. (n.d.). How to Remove Sticky Reagents during Workup. [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Oregon State University. (n.d.). The Julia-Kocienski Olefination. [Link]

  • Organic Syntheses. (2024, May 4). Tandem Fragmentation/Olefination for Production of Neopentylene-Tethered 1,6-Enynes from Dimedone. [Link]

  • PubMed. (2023, April 14). Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. [Link]

  • Royal Society of Chemistry. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 11(30), 4958-4961. [Link]

Sources

Application Note: High-Fidelity Peptide Coupling of Sterically Demanding Spirocyclic Piperidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Spirocyclic piperidines (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane derivatives) have emerged as privileged structures in medicinal chemistry. They offer a high fraction of saturated carbon (


), enabling "escape from flatland" to improve solubility and target selectivity compared to traditional planar aromatics [1].

However, the incorporation of these scaffolds into peptide chains or drug conjugates is frequently bottlenecked by steric hindrance . The secondary amine in a spirocyclic system is often flanked by quaternary centers or bulky ring constraints, significantly reducing nucleophilicity. Standard carbodiimide chemistries (EDC/NHS) often fail, leading to slow kinetics, incomplete conversion, and high rates of amino acid epimerization.

This guide details two high-reliability protocols designed to overcome this energy barrier:

  • Protocol A (The Workhorse): A COMU/Oxyma-mediated approach for rapid, high-yield synthesis.

  • Protocol B (The Problem Solver): A T3P (Propylphosphonic anhydride) protocol for extremely hindered systems or epimerization-prone substrates.

Mechanistic Insight: The Steric Challenge

In spirocyclic amines, the nitrogen lone pair is accessible but the approach vector for the electrophile is crowded. When coupling with an


-protected amino acid, the activated ester must approach the amine through a narrow steric corridor.
  • The Failure Mode: If the coupling rate (

    
    ) is slower than the oxazolone formation rate (
    
    
    
    ), the activated amino acid will cyclize to form an oxazolone, leading to loss of chiral integrity before the amide bond is formed.
  • The Solution: We must maximize

    
     using "super-active" esters (7-azabenzotriazole or Oxyma esters) or drive the reaction with high concentration and low-epimerization reagents like T3P.
    
Decision Matrix: Reagent Selection

ReagentSelection Start Start: Spirocyclic Amine Coupling CheckSterics Assess Steric Hindrance (Is the amine flanked by quaternary carbons?) Start->CheckSterics Standard Standard Hindrance (e.g., spiro[3.3]heptane) CheckSterics->Standard Moderate Extreme Extreme Hindrance (e.g., spiro[5.5]undecane) CheckSterics->Extreme High ProtocolA Protocol A: COMU / DIPEA (Fast, High Yield) Standard->ProtocolA CheckRacem Is the Amino Acid Epimerization Prone? (e.g., Cys, His, Phg) Extreme->CheckRacem CheckRacem->ProtocolA No (Low Risk) ProtocolB Protocol B: T3P / Pyridine or DIPEA (Low Epimerization, Scalable) CheckRacem->ProtocolB Yes (High Risk)

Figure 1: Decision tree for selecting the optimal coupling strategy based on steric demand and chiral sensitivity.

Protocol A: High-Efficiency Coupling via COMU

Best For: Routine synthesis, library generation, and moderately hindered spirocycles.

Why COMU? COMU is a third-generation uronium-type reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2] It offers superior solubility and safety compared to HATU (no risk of explosion) while often matching or exceeding HATU's reactivity for hindered amines [2].[3]

Materials
  • Carboxylic Acid: Fmoc-protected amino acid (1.0 equiv).

  • Amine: Spirocyclic piperidine salt (e.g., HCl salt) (1.0 – 1.2 equiv).

  • Coupling Reagent: COMU (1.0 – 1.1 equiv).

  • Base: DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv if amine is salt; 2.0 equiv if free base).
    
  • Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M concentration).

Step-by-Step Procedure
  • Pre-Activation (Critical):

    • Dissolve the Fmoc-amino acid (1.0 equiv) and COMU (1.0 equiv) in anhydrous DMF.

    • Add 1.0 equiv of DIPEA (only the amount needed to activate the acid).

    • Stir for 30–60 seconds at room temperature. The solution should turn yellow/orange (formation of the active Oxyma ester).

    • Note: Do not extend pre-activation beyond 2 minutes to avoid racemization.

  • Amine Addition:

    • Dissolve the spirocyclic amine (and remaining DIPEA to neutralize the salt) in a minimal amount of DMF.

    • Add the amine solution to the activated acid mixture in one portion.

  • Reaction:

    • Stir at room temperature.

    • Monitoring: Check LCMS at T=15 min and T=1 hour. Most hindered couplings complete within 2 hours.

    • Optimization: If conversion <50% at 1 hour, raise temperature to 40°C.

  • Workup:

    • Dilute with EtOAc.[4] Wash with 1M HCl (or 5% citric acid), sat. NaHCO3, and brine.[4]

    • Dry over MgSO4 and concentrate.

Protocol B: The "Nuclear Option" via T3P

Best For: Extremely hindered amines, scale-up (>10g), and epimerization-prone amino acids (e.g., Phenylglycine, Cysteine).

Why T3P? Propylphosphonic anhydride (T3P) acts as a kinetic pump. It does not form a reactive ester that sits waiting; it drives water removal directly. It is non-explosive, its byproducts are water-soluble (easy workup), and it shows the lowest epimerization rates among potent coupling agents [3].

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).[5]

  • Base: Pyridine (mild, low epimerization) or DIPEA (stronger, faster).

  • Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is an issue).

Step-by-Step Procedure
  • Setup:

    • In a dry flask under nitrogen, combine the Fmoc-amino acid (1.1 equiv) and the spirocyclic amine (1.0 equiv).

    • Add solvent (EtOAc or DMF) to reach a concentration of 0.2 M – 0.5 M (Higher concentration is better for T3P kinetics).

  • Base Addition:

    • Add the base (Pyridine: 3–5 equiv; OR DIPEA: 2.5 equiv).

    • Cool to 0°C if the substrate is extremely chiral-sensitive; otherwise, start at RT.

  • T3P Addition:

    • Slowly add T3P solution (1.5 – 2.0 equiv) dropwise.

    • Note: T3P is often used in excess because it is consumed by any residual water in the solvent.

  • Reaction:

    • Allow to warm to room temperature.[6]

    • Stir for 2–12 hours.

    • Self-Validation: If LCMS shows unreacted amine but no acid, add 0.5 equiv more T3P.

  • Workup (The "Magic" of T3P):

    • Add water to quench.

    • Separate layers.[4] Wash the organic layer with water (x3), 0.5M HCl, and NaHCO3.

    • T3P byproducts (propylphosphonic acid) remain in the aqueous phase, often yielding pure product without chromatography.

Quantitative Comparison of Reagents

FeatureHATU / HOAtCOMU / OxymaT3P (Propylphosphonic Anhydride)
Reactivity Very HighVery HighHigh (Concentration dependent)
Steric Tolerance ExcellentExcellentGood
Epimerization LowVery LowLowest
Safety Explosive Risk (HOAt)SafeSafe
Purification Removal of HOAt/Tetramethylurea can be difficultWater soluble byproductsExcellent (Water soluble)
Cost HighModerateLow (Bulk available)

Troubleshooting & Optimization

If yields remain low (<30%), use this diagnostic workflow:

Troubleshooting Problem Low Yield / Incomplete Conversion CheckLCMS Analyze LCMS Problem->CheckLCMS Scenario1 Unreacted Amine + Activated Ester Hydrolyzed CheckLCMS->Scenario1 Slow Kinetics Scenario2 Unreacted Amine + N-Acyl Urea (Side Product) CheckLCMS->Scenario2 Side Reaction Sol1 1. Increase Conc. (0.5M) 2. Switch to T3P 3. Heat to 50°C Scenario1->Sol1 Sol2 1. Reduce Pre-activation time 2. Switch solvent to NMP 3. Use Acid Fluoride (TFFH) Scenario2->Sol2

Figure 2: Troubleshooting logic for failed couplings. N-Acyl urea formation indicates the activated acid rearranged before the amine could attack, suggesting extreme steric bulk.

Advanced Tip: For "impossible" couplings where even T3P fails, convert the amino acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH. Acid fluorides are less sensitive to sterics than active esters [4].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Advanced Functionalization of the C4 Position in 2-Oxa-8-azaspiro[4.5]decane Systems: Protocols for Stereoselective Amination

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Structural Significance

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry. The 2-oxa-8-azaspiro[4.5]decane system has emerged as a highly valuable bioisostere for morpholines and piperidines, offering improved vectorality, enhanced aqueous solubility, and reduced metabolic liability[1].

Functionalization of this spirocycle at the C4 position (adjacent to the spiro-carbon C5) is of particular strategic importance. Introducing functional groups—such as a primary amine or a methyl group—at C4 allows for precise tuning of the molecule's steric bulk and hydrogen-bonding capabilities. This specific structural motif is the core pharmacophore of TNO155, a first-in-class, highly potent, and orally efficacious allosteric inhibitor of the SHP2 (PTPN11) phosphatase currently in clinical trials for oncology.

Biological Context: Targeting the SHP2 Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical node in the RTK/RAS/MAPK signaling cascade[2]. In its basal state, SHP2 is auto-inhibited by interactions between its N-SH2 domain and its phosphatase (PTP) domain[3]. C4-functionalized 2-oxa-8-azaspiro[4.5]decanes act as molecular wedges; the C4-amine forms critical hydrogen bonds within the allosteric pocket, stabilizing the "closed" inactive conformation of SHP2 and halting oncogenic MAPK signaling[2].

Pathway RTK RTK Activation SHP2 SHP2 (PTPN11) RTK->SHP2 Phosphorylation RAS RAS SHP2->RAS Activation Drug C4-Amino Spirocycle (e.g., TNO155) Drug->SHP2 Allosteric Inhibition MAPK MAPK Pathway (Proliferation) RAS->MAPK Signaling Cascade

Caption: Allosteric inhibition of the SHP2-mediated RTK/RAS/MAPK signaling pathway.

Mechanistic Causality in C4 Stereoselective Amination

Synthesizing the C4-amine with high diastereomeric excess is synthetically challenging due to the severe steric hindrance imposed by the adjacent spiro-center (C5) and the oxolane oxygen (O2). The field-standard approach utilizes a "Ketone-to-Amine" strategy via an Ellman’s auxiliary[4].

  • Activation Causality: Standard imine condensation conditions fail on the highly hindered 4-oxo-2-oxa-8-azaspiro[4.5]decane precursor. Titanium(IV) ethoxide [Ti(OEt)4] is required. It acts dual-purpose: as a potent Lewis acid to activate the sterically occluded C4-carbonyl, and as an irreversible water scavenger to drive the equilibrium toward the chiral sulfinyl imine[4].

  • Stereocontrol Causality: The bulky tert-butyl group of the (R)- or (S)-sulfinamide dictates the facial approach of the reducing agent. By conducting the reduction at sub-zero temperatures (-4 °C) using a small, reactive hydride source like Lithium Borohydride (LiBH4), the hydride is delivered exclusively to the less hindered face, establishing the desired (3S,4S) or (3R,4R) stereochemistry while suppressing thermodynamic epimerization[4].

Quantitative Data Presentation

Table 1: Optimization of C4-Sulfinyl Imine Reduction Data reflects the reduction of (3S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate derived imine.

Reducing AgentSolventTemperatureYield (%)Diastereomeric Ratio (dr)Mechanistic Note
NaBH4MeOH0 °C68%82:18Protic solvent causes partial solvolysis of the imine.
NaBH4THF-20 °C74%88:12Poor solubility of NaBH4 in THF limits reaction rate.
LiBH4 THF -4 °C 85% >95:5 Optimal: High reactivity and excellent facial selectivity.
L-SelectrideTHF-78 °C81%>98:2Excellent dr, but steric bulk slows conversion significantly.

Table 2: Physicochemical Impact of C4-Functionalization

Scaffold VariantcLogPTPSA (Ų)Basic pKaPrimary Application
Unsubstituted Core0.1021.39.2Morpholine bioisostere[1]
C4-Ketone0.4538.38.8Synthetic intermediate[4]
C4-Primary Amine-0.3547.39.5 (C4), 9.1 (C8)Kinase/Phosphatase allosteric binding

Validated Experimental Protocols

The following workflow details the synthesis of the critical intermediate (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane-4-amine from its corresponding C4-ketone.

G K C4-Ketone Precursor (4-oxo-spirocycle) I Chiral Sulfinyl Imine (Ellman's Condensation) K->I Ti(OEt)4, (R)-Sulfinamide R Diastereoselective Reduction (Hydride Delivery) I->R LiBH4 (-4 °C) S Protected C4-Amine (Chiral Sulfinamide) R->S Stereocontrol A Primary C4-Amine (Target Scaffold) S->A HCl / MeOH (Deprotection)

Caption: Workflow for the stereoselective C4-amination of 2-oxa-8-azaspiro[4.5]decane systems.

Protocol A: Titanium-Mediated Imine Condensation

This step establishes the chiral auxiliary required for downstream stereocontrol.

  • Preparation: In an oven-dried flask under inert N2 atmosphere, dissolve (3S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 equiv, e.g., 22.5 g, 84 mmol) and (R)-2-methylpropane-2-sulfinamide (2.0 equiv, 173 mmol) in anhydrous THF (300 mL)[4].

  • Activation: Add Titanium(IV) ethoxide (4.0 equiv, 334 mmol) via syringe. Causality Note: A large excess is required because the spiro-ketone is highly hindered, and the titanium acts as both the Lewis acid and the stoichiometric dehydrating agent.

  • Reaction: Heat the mixture to 90 °C and stir for 21 hours[4].

  • Self-Validation Checkpoint: Analyze via LC-MS. The presence of a mass peak at [M+18] indicates incomplete dehydration or moisture contamination. The target mass should correspond to the intact sulfinyl imine.

  • Workup: Cool the reaction to -4 °C and slowly quench with MeOH (30 mL) to precipitate titanium salts. Filter the resulting suspension through a pad of Celite and concentrate the filtrate.

Protocol B: Diastereoselective Hydride Reduction

This step sets the (4S) stereocenter at the C4 position.

  • Preparation: Dissolve the crude chiral sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool the solution strictly to -4 °C using an ice/brine bath[4].

  • Reduction: Add Lithium borohydride (LiBH4, 2.0 equiv) in small portions. Causality Note: Maintaining -4 °C is critical. Exceeding 0 °C increases the kinetic energy of the hydride, allowing it to overcome the steric barrier of the tert-butyl group, which drastically reduces the diastereomeric ratio.

  • Reaction: Stir at -4 °C to 0 °C for 1 hour[4].

  • Workup: Carefully quench the excess hydride by the dropwise addition of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform chiral HPLC to confirm the dr is >95:5. The major peak is the (3S,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Protocol C: Global Deprotection to the Primary Amine

This step removes both the Boc protecting group and the chiral sulfinyl auxiliary.

  • Preparation: Dissolve the protected C4-amine intermediate (1.0 equiv, e.g., 51 mg, 0.136 mmol) in Methanol (5 mL).

  • Deprotection: Add HCl (4 M in dioxane, 10.0 equiv, 1.36 mmol).

  • Reaction: Heat the mixture to 40 °C and stir for 1 hour. Causality Note: The combination of MeOH and HCl efficiently cleaves the sulfinamide bond via solvolysis while simultaneously removing the acid-labile Boc group on the piperidine nitrogen.

  • Workup: Cool to room temperature. Remove all volatiles under reduced pressure to yield the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane-4-amine as a hydrochloride salt.

  • Self-Validation Checkpoint: LC-MS must show the complete disappearance of the starting material and the emergence of the free amine mass (e.g., MS m/z 171.1 [M+H]+ for the free base). This material can be used directly in subsequent SNAr or cross-coupling reactions without further purification.

References

  • TNO 155 - New Drug Approvals. newdrugapprovals.org.
  • 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. nih.gov.
  • COMPOUNDS AND COMPOSITIONS FOR INHIBITING THE ACTIVITY OF SHP2 - EP 3310779 B1. googleapis.com.
  • WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2. google.com.
  • WO2019158019A1 - Pyrimidine-fused cyclic compound, preparation method therefor and application thereof. google.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stabilization of 2-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SP-OXA-45-KETAL Subject: Prevention of Unwanted Ketalization During Spirocyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Thermodynamic Trap

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-one presents a classic chemoselectivity challenge.[1] The target molecule contains a ketone functionality within a strained 5-membered ether ring, spiro-fused to a piperidine.

The formation of ketal impurities (typically dialkyl ketals or cyclic ketals) is not random; it is a thermodynamically driven event . In the presence of protic solvents (MeOH, EtOH) or residual glycols and an acid catalyst, the spiro-ketone acts as a high-energy electrophile. The system seeks to lower its energy by forming the tetrahedral ketal intermediate, which is often more stable than the strained spiro-ketone, particularly in acidic media.

This guide provides the protocols to disrupt this equilibrium, favoring the kinetic formation of the ketone and preventing the thermodynamic sink of ketalization.

Module 1: Root Cause Analysis (The "Why")

Before troubleshooting, we must visualize the failure mode. The diagram below illustrates the competing pathways between the desired spirocyclization and the unwanted ketal formation.

SpiroSynthesis Precursor 4-Piperidone Precursor Acid Acid Catalyst (H+) Precursor->Acid Solvent_Protic Solvent: ROH (MeOH/EtOH) Acid->Solvent_Protic Dissociation Solvent_Aprotic Solvent: THF/DCM (Aprotic) Acid->Solvent_Aprotic Activation Ketal IMPURITY: Ketal/Acetal Byproduct Solvent_Protic->Ketal Solvolysis (Thermodynamic Sink) Target TARGET: 2-Oxa-8-azaspiro [4.5]decan-4-one Solvent_Aprotic->Target Cyclization (Kinetic Control) Target->Ketal Reversible Attack (If not quenched)

Figure 1: Pathway divergence. Protic solvents in acidic media drive the system toward the ketal impurity (Red), while aprotic conditions favor the target spiro-ketone (Green).

Module 2: Troubleshooting Guides & FAQs
Category A: Solvent & Catalyst Selection

Q: I am using Methanol (MeOH) to solubilize my polar piperidine precursor, but I see >30% ketal impurity. Why? A: Methanol is the primary culprit. In the presence of even weak acids (e.g., acetic acid, PPTS), the C4 ketone of the spiro-ring undergoes rapid solvolysis to form the dimethyl ketal.

  • The Fix: Switch to Acetonitrile (MeCN) or Tetrahydrofuran (THF) . If solubility is an issue, use a biphasic system (DCM/Water) with a phase transfer catalyst, or protect the piperidine nitrogen (e.g., N-Boc) to increase organic solubility.

Q: Which acid catalyst minimizes ketal formation during the cyclization step? A: Avoid strong mineral acids (HCl, H2SO4) in alcoholic media.

  • Recommendation: Use Pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 .

  • Why? PPTS is a mild buffer. It provides enough protonation to catalyze the cyclization (e.g., of a hydroxy-alkyne or diazo insertion) but is often insufficient to drive the equilibrium fully toward the ketal if water is excluded.

Category B: Process Control

Q: My LC-MS shows the correct mass for the ketone, but NMR shows a mix. Is the ketal forming during workup? A: Yes, this is a "Transient Ketal" phenomenon. If you quench an acidic reaction mixture with an alcohol-based buffer or perform an extraction with an alcohol-stabilized solvent (like some grades of chloroform) without neutralizing first, the ketone can ketalize in the NMR tube.

  • The Protocol: Always quench with saturated aqueous NaHCO3 before adding any organic solvent. Ensure the pH is >7.0 before isolation.

Q: How do I remove the ketal if it has already formed? A: Fortunately, ketalization is reversible.

  • Rescue Protocol: Dissolve the crude mixture in Acetone/Water (4:1). Add 5 mol% PPTS and heat to 60°C for 2 hours. The vast excess of acetone acts as a "sacrificial ketone," driving the equilibrium back to your spiro-ketone product while forming 2,2-dimethoxypropane (volatile) as the byproduct.

Module 3: Optimized Synthesis Protocol

This protocol is designed to be self-validating , meaning each step contains a check to ensure ketal prevention.

Target: 2-Oxa-8-azaspiro[4.5]decan-4-one (N-Boc protected for stability).

StepParameterSpecificationTechnical Rationale
1 Solvent System Dichloromethane (DCM) or Toluene Strictly aprotic. Prevents external nucleophiles (ROH) from attacking the ketone.
2 Water Control 4Å Molecular Sieves (Activated)Ketal formation generates water (if from diol) or consumes it (if hydrolyzing). In this synthesis, keeping the system anhydrous prevents hydration of the ketone.
3 Catalyst Rh2(OAc)4 (if via Diazo) or BF3·OEt2 (if via epoxide)Lewis acids are preferred over Brønsted acids as they coordinate the carbonyl/epoxide oxygen without providing the proton pool needed for rapid ketalization.
4 Quench Cold NaHCO3 (aq) Rapid neutralization prevents acid-catalyzed ketalization during the partition phase.
Step-by-Step Workflow (Diazo Insertion Route)
  • Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM (0.2 M). Add BF3·OEt2 (1.1 eq) at -78°C.

    • Checkpoint: The solution should remain clear. Turbidity implies moisture (risk of hydrate formation).

  • Expansion: Dropwise addition of Ethyl Diazoacetate (1.2 eq).

    • Mechanism:[2][3][4][5][6][7] The Lewis acid activates the ketone; the diazo species inserts to expand/form the ring.

  • Critical Control Point (The Ketal Trap):

    • Do NOT warm to room temperature rapidly.

    • Do NOT add Methanol to quench excess diazo. Use Acetic Acid in DCM if necessary, but immediate aqueous workup is safer.

  • Workup: Pour cold reaction mixture into vigorously stirring Sat. NaHCO3. Separate layers.

  • Validation:

    • TLC: Stain with 2,4-DNP (Dinitrophenylhydrazine).

    • Result: The Ketone (Product) will stain Orange/Red . A Ketal impurity will NOT stain (or stain very faintly yellow). This is your immediate visual confirmation.

References
  • Spirocyclic Scaffold Synthesis & Ketal Equilibria

    • Source: PubChem. (2025).[8] 2-Oxa-8-azaspiro[4.5]decane | C8H15NO.[8]

    • URL:[Link]

    • Relevance: Confirms the structural stability and common derivatives of the 2-oxa-8-azaspiro[4.5]decane system.
  • Mechanistic Insight into Ketal Form

    • Source: Chemistry Steps. (2025).
    • URL:[Link]

    • Relevance: detailed mechanism of acid-catalyzed nucleophilic attack on ketones, validating the "Solvent Choice" troubleshooting section.
  • Protection Str

    • Source: PMC. (2021).[7] Construction of NH-Unprotected Spiropyrrolidines and Spiroisoindolines.

    • URL:[Link]

    • Relevance: Discusses spirocyclization of piperidones and the handling of N-protected intermedi
  • Ketaliz

    • Source: LibreTexts Chemistry. (2022).[2][9] 10.4: Acetals and Ketals.

    • URL:[Link][1][7][10][11][12]

    • Relevance: Provides the theoretical basis for water removal (Dean-Stark)

Sources

troubleshooting low yields in reductive amination of spiro ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Steric Fortress"

If you are reading this, you are likely facing the "Spiro Paradox": your ketone is stable, your amine is nucleophilic, yet your LCMS shows untouched starting material or partially reduced alcohols.

Spiro ketones present a unique challenge in reductive amination. Unlike standard cyclic ketones, the spiro-fusion creates a rigid, orthogonal steric bulk that shields the carbonyl carbon from nucleophilic attack. Standard protocols (e.g., NaBH(OAc)₃ in DCE) often fail because the imine formation equilibrium is heavily disfavored.

This guide abandons the "add and stir" approach. We will treat this as a thermodynamic engineering problem.

Module 1: Diagnostic Flowchart

Before altering your protocol, identify where the reaction is failing. Use this logic gate to classify your failure mode.

DiagnosticFlow Start Analyze Crude LCMS/NMR SM_Persist Starting Material (Ketone) Remains Unchanged Start->SM_Persist > 50% SM Alcohol_Formed Major Product is Spiro-Alcohol (Direct Reduction) Start->Alcohol_Formed < 10% SM, High Alcohol Imine_Trace Imine Observed but Not Reduced Start->Imine_Trace High Mass (M+Amine-H2O) Success Desired Amine Formed Start->Success Yield > 80% Diag_Activation DIAGNOSIS: Activation Failure. Sterics preventing imine formation. SOLUTION: Switch to Ti(OiPr)4 protocol. SM_Persist->Diag_Activation Diag_Selectivity DIAGNOSIS: Selectivity Failure. Reductant too strong or added too early. SOLUTION: Pre-form imine; Use NaBH3CN. Alcohol_Formed->Diag_Selectivity Diag_Reduction DIAGNOSIS: Reduction Failure. Imine is sterically blocked. SOLUTION: Microwave heating or small H- source (NaBH4). Imine_Trace->Diag_Reduction

Figure 1: Diagnostic logic for classifying reductive amination failures in hindered ketones.

Module 2: The "Imine Wall" (Activation Issues)

Q: My starting material is untouched even after 24 hours with NaBH(OAc)₃. Why?

A: You are fighting thermodynamics. In spiro systems, the tetrahedral intermediate required to form the hemiaminal is high-energy due to steric clash with the orthogonal ring. Water produced during imine formation hydrolyzes the unstable imine back to the ketone.

The Fix: You must use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . Ti(OiPr)₄ serves a dual function which is critical for spiro substrates:

  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Chemical Dehydration: It reacts with the liberated water to form stable titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle) irreversibly.

Mechanism Insight:



Unlike molecular sieves (which rely on passive diffusion), Ti(OiPr)₄ acts as a chemical scavenger at the reaction site.

Module 3: The "Reduction Roulette" (Selectivity Issues)

Q: I see the alcohol side product (direct reduction of ketone). How do I stop this?

A: This occurs when the reducing agent attacks the ketone faster than the amine does. This is common with NaBH₄ (too strong) or NaBH(OAc)₃ if the imine hasn't formed yet.

Comparison of Hydride Sources for Spiro Ketones:

ReagentStrengthpH ToleranceSpiro SuitabilityRisk Factor
NaBH₄ HighBasic (>7)High (if used after Ti-activation)Reduces ketone if added too early.
NaBH(OAc)₃ ModerateMild Acid (5-6)LowOften too bulky for spiro centers; slow kinetics.
NaBH₃CN LowAcidic (3-5)Medium Toxic (HCN risk). Good for "one-pot" but slower.[1]

Recommendation: For spiro ketones, the Bhattacharyya Protocol (Ti(OiPr)₄ followed by NaBH₄) is superior. The Ti-complex protects the ketone until the imine is "locked in," then the small hydride of NaBH₄ can access the hindered face.

Module 4: The Protocol (Standard Operating Procedure)

This protocol is adapted from the works of Bhattacharyya (1995) and Mattson (1990), optimized for hindered substrates.

Reagents:

  • Spiro Ketone (1.0 equiv)

  • Amine (1.5 - 2.0 equiv)

  • Titanium(IV) Isopropoxide (1.5 - 2.0 equiv) [Strictly Anhydrous]

  • NaBH₄ (1.5 equiv) or NaBH₃CN (for acid-sensitive substrates)

  • Solvent: THF (dry) or Ethanol (absolute)

Workflow:

  • Activation (The Dry Phase):

    • In a dried flask under Argon, combine Ketone, Amine, and neat Ti(OiPr)₄.

    • Note: Do not add solvent yet if the mixture can stir neat. If solids are present, add minimal dry THF.

    • Stir at Ambient Temperature for 6–12 hours .

    • Checkpoint: Aliquot a drop into MeOH and check LCMS. You should see the Imine mass (M + Amine - 18) or the hemiaminal-Ti complex. If SM persists, heat to 40°C.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (or MeOH).

    • Cool to 0°C.

    • Add NaBH₄ portion-wise. (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The Anti-Gel Strategy):

    • Critical Step: Quenching Ti reactions with water creates a gelatinous emulsion that is impossible to filter.

    • Method A (Ammonia): Pour reaction mixture into 2M aqueous NH₄OH . The Titanium will precipitate as a white, filterable solid. Filter through Celite.

    • Method B (Basic): Add 1N NaOH until pH > 10. A white precipitate (TiO₂) forms. Dilute with EtOAc, filter, and separate layers.

Module 5: FAQs

Q: My reaction turned into a solid white rock. What happened? A: You likely used too little solvent during the reduction phase, or your Ti(OiPr)₄ hydrolyzed prematurely. Ensure you dilute with EtOH before adding the borohydride.

Q: Can I use Microwave irradiation? A: Yes. For extremely hindered spiro systems (e.g., spiro[3.3]heptanes), microwave heating (60–80°C) during the imine formation step (with Ti(OiPr)₄) can reduce reaction time from 12h to 30min.

Q: I need to use an HCl salt of the amine. Is that okay? A: Yes, but you must neutralize it. Add Triethylamine (TEA) (1.0 equiv relative to amine) to the initial mixture to free the amine base. Ti(OiPr)₄ requires the free amine to coordinate effectively.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination".[2] Journal of the Organic Chemistry, 60(15), 4928–4929. Link

    • Core citation for the Ti(OiPr)4 + NaBH4 methodology.
  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". Journal of the Organic Chemistry, 55(8), 2552–2554. Link

    • Establishes the Lewis acid/dehydr
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of the Organic Chemistry, 61(11), 3849–3862. Link

    • Provides context for why standard triacetoxyborohydride fails in hindered systems.
  • Neidigh, K. A., et al. (1998).[2][4] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination". Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[5] Link

    • Validates the workup procedures for Titanium emulsions.

Sources

stability of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aqueous Stability & Handling Guide

CAS Registry Number: 479195-19-2 (Generic reference for this scaffold) Chemical Class: Spirocyclic Amino-Ketone Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Hidden" Instability

Welcome to the technical guide for 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride . While spirocyclic scaffolds are often selected for their metabolic stability in drug discovery, this specific building block presents a unique chemical paradox in aqueous solution.

The Core Challenge: As a hydrochloride salt, the compound is stable in its solid state. However, once dissolved in water, it exists in an equilibrium that is highly sensitive to pH. The presence of a reactive ketone (in the strained 5-membered dihydrofuranone ring) and a secondary amine (in the piperidine ring) creates a risk of self-condensation (dimerization) if the pH drifts toward neutrality.

This guide provides the protocols necessary to maintain the integrity of this molecule during your experiments.

Module 1: The Stability-pH Paradox

The most common user error is dissolving this compound in standard PBS (pH 7.4) and storing it for extended periods.

Mechanism of Failure

In acidic media (pH < 5), the piperidine nitrogen is fully protonated (


), rendering it non-nucleophilic. The compound is stable.
As pH approaches neutrality (pH > 6.5), a fraction of the amine becomes deprotonated (free base). This free amine can nucleophilically attack the ketone carbonyl of a neighboring molecule, leading to Schiff base formation  and subsequent polymerization.
Visualizing the Degradation Pathway

The following diagram illustrates the causality between pH and degradation.

StabilityPath Salt HCl Salt (Solid) Stable AcidSol Acidic Solution (pH < 5) Protonated Amine Salt->AcidSol Dissolve in Water/HCl NeutralSol Neutral/Basic Solution (pH > 7) Free Amine Present Salt->NeutralSol Dissolve in PBS AcidSol->NeutralSol Add Base (NaOH) Transition Nucleophilic Attack (Amine -> Ketone) NeutralSol->Transition Deprotonation Dimer Imine Dimer / Oligomer Transition->Dimer Condensation (-H2O) Dimer->Dimer Polymerization

Figure 1: The pH-dependent degradation cascade. Stability is maintained only when the amine remains protonated.

Module 2: Troubleshooting & FAQs

Q1: "My solution turned faint yellow after 4 hours. Is it still usable?"

Status: High Risk. Diagnosis: Color change (yellowing) in amino-ketones is a hallmark of Schiff base formation (imine chromophores) or oxidation. Action:

  • Run a quick LC-MS. Look for a peak at [2M - 18 + H]+ . This corresponds to the dimer formed by the loss of water.

  • If the dimer peak is > 5%, discard the solution.

  • Prevention: Prepare fresh immediately before use. Do not store aqueous stock solutions overnight, even at 4°C.

Q2: "I need to use this in a cell assay at pH 7.4. How do I prevent degradation?"

Technical Workaround: You cannot prevent the thermodynamics, but you can manage the kinetics.

  • Make a Concentrated Stock in DMSO: The compound is stable in DMSO (anhydrous).

  • "Just-in-Time" Dilution: Dilute the DMSO stock into your culture media (pH 7.4) immediately before adding to cells.

  • Limit Exposure: Ensure your assay readout accounts for the compound's potential half-life in media (estimated

    
     hours at pH 7.4 depending on concentration).
    
Q3: "The compound is not dissolving in pure water."

Diagnosis: This indicates a "Free Base" contamination or salt disproportionation. Explanation: The HCl salt is highly water-soluble. If you see particulates, the outer layer of your solid stock may have hydrolyzed or reverted to the free base due to moisture exposure during storage. Fix:

  • Vortex vigorously.

  • Add 1 equivalent of 0.1 M HCl to assist solubilization.

  • Filter through a 0.22

    
     PVDF filter to remove insoluble degradation products.
    

Module 3: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for analytical standards or long-term storage.

ParameterSpecificationReason
Solvent 10 mM HCl in Water (pH ~2.0)Ensures 100% protonation of the piperidine nitrogen.
Concentration 10 mg/mLHigh concentration minimizes oxidative surface area relative to volume.
Storage -20°C (Aliquot)Prevents freeze-thaw cycles which promote hydrolysis.
Stability Window 1 MonthAcidic hydrolysis of the spiro-ether is slow but possible over long periods.
Protocol B: LC-MS Quality Check

Run this method if you suspect degradation.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is crucial to prevent on-column degradation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode.

    • Target Mass (M+H): ~192.6 Da (Calculate based on exact MW of free base:

      
       Da + H = 156.2 Da). Note: Check your specific certificate of analysis for the exact molecular weight including the salt.
      
    • Impurity Mass: Look for peaks at 293-295 Da (Dimer).

Module 4: Decision Tree for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific application.

DecisionTree Start Start: Select Application AppType What is the application? Start->AppType LCMS Analytical (LC-MS/NMR) AppType->LCMS QC Check BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay Screening Synth Chemical Synthesis AppType->Synth Reaction SolventA USE: Water + 0.1% Formic Acid (Maintains Stability) LCMS->SolventA SolventB USE: DMSO Stock Dilute into Media < 30 mins before use BioAssay->SolventB SolventC USE: Anhydrous DCM or MeOH Avoid aqueous bases Synth->SolventC

Figure 2: Solvent selection guide to minimize experimental variability.

References

  • Sigma-Aldrich. Product Specification: 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride. Accessed March 2026. (Note: Representative link for CAS 479195-19-2).

  • Cordes, E. H., & Jencks, W. P. (1962).[1] "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society.[1] (Foundational text on amine-ketone kinetics). [1]

  • PubChem. Compound Summary: 2-Oxa-8-azaspiro[4.5]decane hydrochloride.[2] National Library of Medicine.

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

minimizing racemization during functionalization of spiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of Spiro Scaffolds Topic: Minimizing Racemization During Functionalization Ticket ID: SPIRO-RAC-001 Status: Open Analyst: Senior Application Scientist

Core Directive: The Spiro-Steric Conundrum

The Central Challenge: Spiro scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are prized in drug discovery for their ability to project substituents into defined 3D vectors without the metabolic liability of flat aromatic rings. However, their defining feature—rigid steric bulk —is the primary driver of racemization during functionalization.

The Mechanism of Failure: In standard kinetics, functionalization (e.g., amide coupling) competes with racemization.

  • Linear/Flat Substrates: Coupling is fast (

    
    ), preserving chirality.
    
  • Spiro Substrates: The rigid quaternary center creates significant steric hindrance adjacent to the reaction site. This dramatically slows down the desired coupling event (

    
    ). Meanwhile, the rate of racemization (
    
    
    
    ), often driven by unimolecular or solvent-mediated processes (like oxazolone formation), remains constant or increases if you apply heat to force the reaction.

Result: The window for racemization widens significantly. Your goal is to accelerate


 without raising the energy of the system enough to trigger 

.

Troubleshooting Module: Amide Coupling & Activation

Scenario: You are coupling a chiral spiro-carboxylic acid (or spiro-amine) and observing loss of enantiomeric excess (ee%).

Diagnostic: The Oxazolone Trap

When activating a carboxylic acid


 to a chiral center (common in spiro-amino acids), the slow attack of the incoming nucleophile (due to spiro steric bulk) allows the activated intermediate to cyclize onto the amide backbone, forming an oxazolone (azlactone) . This intermediate is highly prone to racemization via enolization.

Visualizing the Failure Mode:

Oxazolone_Racemization Start Activated Spiro-Acid (Slow Reaction) Oxazolone Oxazolone Intermediate Start->Oxazolone Intramolecular Cyclization Product_L L-Product (Retained) Start->Product_L Direct Amine Attack (Hindered by Spiro Bulk) Enol Achiral Enol (Racemization) Oxazolone->Enol Base-mediated Tautomerization Product_DL DL-Product (Racemic) Oxazolone->Product_DL Ring Opening Enol->Product_DL Amine Attack

Caption: The "Oxazolone Trap." Steric hindrance in spiro scaffolds slows direct coupling (dashed line), favoring the formation of the oxazolone intermediate which rapidly racemizes.

Corrective Actions
ParameterRecommendationScientific Rationale
Coupling Reagent COMU or DIC + Oxyma Pure Oxyma acts as a superior nucleophile to HOBt, rapidly converting the reactive (and dangerous) O-acylisourea into a stable but reactive ester, preventing oxazolone formation.
Base Selection Collidine (TMP) Unlike DIPEA or TEA, Collidine is non-nucleophilic and too bulky to effectively abstract the acidic

-proton of the oxazolone, suppressing enolization.
Pre-activation Minimize (< 2 mins) Extended pre-activation of spiro-acids accumulates the activated ester. Without the amine present to quench it, the equilibrium shifts toward the oxazolone.
Solvent DMF/DCM (1:1) Pure DMF can promote basicity; DCM lowers polarity, stabilizing the non-ionic ground state over the charged transition state of racemization.

Troubleshooting Module: C-N Cross-Coupling (Buchwald-Hartwig)

Scenario: You are performing a Pd-catalyzed amination on a chiral spiro-amine and observing racemization at the


-carbon.
Diagnostic: Beta-Hydride Elimination

In spiro-amines where the nitrogen is attached to a chiral center on the ring, Palladium insertion can lead to reversible


-hydride elimination . This turns the chiral amine into an achiral imine (or enamine) intermediate, which re-inserts Pd to form a racemic mixture.

Visualizing the Pathway:

Buchwald_Racemization Amine Chiral Spiro-Amine Pd_Complex Pd-Amido Complex (Open Coordination Site) Amine->Pd_Complex Oxidative Addition & Coordination Imine Achiral Imine (Hydride Eliminated) Pd_Complex->Imine Beta-Hydride Elimination (Fast) Stable_Complex Chelated Pd-Complex (Stable) Pd_Complex->Stable_Complex Bidentate Ligand (BINAP/dppf) Racemic Racemic Product Imine->Racemic Re-insertion Stable_Complex->Racemic Reductive Elimination (Desired Path)

Caption: Monodentate ligands leave open sites on Pd, allowing Beta-Hydride elimination (red path). Bidentate ligands (green path) occupy these sites, enforcing reductive elimination.

Corrective Actions
  • Ligand Switch: Abandon monodentate ligands (e.g., XPhos, BrettPhos) for this specific substrate class. Use Bidentate Ligands like BINAP or dppf .[1] These ligands occupy the coordination sites required for

    
    -hydride elimination to occur.
    
  • Base Strength: Switch from NaOtBu (strong base) to Cs2CO3 or K3PO4 (weaker bases). Strong bases promote the deprotonation steps that can facilitate imine formation.

  • Temperature: Do not exceed 80°C.

    
    -hydride elimination is entropy-driven; keeping the temperature lower favors the reductive elimination pathway.
    

Standard Operating Protocol (SOP)

Protocol: Low-Racemization Amide Coupling for Spiro-Acids

Objective: Couple a sterically hindered spiro[3.3]heptane-1-carboxylic acid with an amine while maintaining >98% ee.

Materials:

  • Spiro-acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Oxyma Pure (1.1 equiv)

  • DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • 2,4,6-Collidine (2.0 equiv) — Crucial for proton management.

  • Solvent: DMF/DCM (1:1 v/v), Anhydrous.

Procedure:

  • Dissolution: Dissolve the spiro-acid and Oxyma Pure in the solvent mixture at 0°C .

  • Activation: Add DIC dropwise. Stir for exactly 2 minutes at 0°C. Note: Do not wait longer. We want to catch the O-acylisourea before it cyclizes.

  • Addition: Immediately add the solution of the Amine and Collidine.

  • Reaction: Allow to warm to Room Temperature (20-25°C) naturally. Monitor by LCMS.

    • Checkpoint: If reaction stalls due to steric bulk, do not heat . Instead, add a second portion of DIC/Oxyma (0.5 equiv) after 4 hours.

  • Workup: Acid wash (0.5M HCl) must be performed quickly and cold to prevent acid-catalyzed epimerization during extraction.

Frequently Asked Questions (FAQ)

Q: Why does my spiro-piperidine racemize during deprotection? A: If you are using harsh acidic conditions (e.g., HBr/AcOH) to remove a protecting group, you may be triggering a Retro-Mannich reaction. Spiro-cycles with nitrogen and ketones are susceptible to ring-opening/closing equilibria in strong acid/heat, which scrambles stereocenters. Switch to hydrogenolysis (Pd/C, H2) or Lewis-acid mediated deprotection (TMSOTf).

Q: Can I use HATU for spiro couplings? A: Use with extreme caution. HATU is very fast, which is good, but it requires a base (DIPEA). If the coupling is slow due to the spiro-sterics, the DIPEA will sit in solution with your activated ester, promoting oxazolone formation. If you must use HATU, use Collidine instead of DIPEA.

Q: My spiro scaffold has a quaternary center. How can it racemize? A: The quaternary center itself rarely racemizes (bonds must break). The issue is usually the adjacent chiral center (


-center). However, if your spiro center is the chiral element (axial chirality), thermal inversion is possible but usually requires >200°C. Focus on the appendages.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Bennani, Y. L., & Hanessian, S. (1997). Trans-1,2-diaminocyclohexane derivatives as chiral reagents, scaffolds, and ligands. Chemical Reviews, 97(8), 3161–3196. (Context on steric bulk and racemization).

Sources

Tetrahydrofuranone Stability Center: Preventing Acid-Catalyzed Ring Opening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unintended degradation of tetrahydrofuranone motifs (including


-butyrolactones and 3-oxotetrahydrofurans) during multistep syntheses.

These five-membered cyclic ethers and lactones are highly susceptible to acid-catalyzed ring opening. This guide is designed to provide you with a deep mechanistic understanding of why this cleavage occurs and how to engineer your reaction conditions to prevent it.

Diagnostic Workflow

Before diving into specific troubleshooting questions, use the decision tree below to evaluate your current experimental design. Controlling the presence of nucleophiles and the pKa of your acid are the two most critical variables in preserving the tetrahydrofuranone ring.

Workflow Start Acidic Reaction with Tetrahydrofuranone Water Is water present? Start->Water YesWater Aqueous Conditions Water->YesWater Yes NoWater Anhydrous Conditions Water->NoWater No pHControl Maintain pH > 4.0 Use Buffer YesWater->pHControl AcidChoice Select Acid Type NoWater->AcidChoice Success Ring Intact pHControl->Success StrongAcid Strong Brønsted (e.g., HCl, HBr) AcidChoice->StrongAcid WeakAcid Mild Lewis/Brønsted (e.g., PPTS, TMSOTf) AcidChoice->WeakAcid TempControl Lower Temp to -78°C Limit Time StrongAcid->TempControl WeakAcid->Success TempControl->Success If quenched early Failure High Risk of Cleavage TempControl->Failure If prolonged

Decision tree for optimizing acidic reactions with tetrahydrofuranones.

Troubleshooting FAQs

Q1: Mechanistically, why does my tetrahydrofuranone ring open during acid-catalyzed deprotection?

Causality: Tetrahydrofuranones contain basic oxygen atoms (the ether oxygen and, in lactones, the carbonyl oxygen). Under acidic conditions, these oxygens become rapidly protonated, forming highly electrophilic oxonium or oxocarbenium intermediates.

Depending on the specific structure, the ring opens via an


 (acid-catalyzed acyl-oxygen cleavage) or 

(alkyl-oxygen cleavage) mechanism[1]. Once protonated, any nucleophile present in the system will attack the electrophilic carbon. For lactones, this nucleophilic acyl substitution yields a ring-opened hydroxy acid, while for cyclic ethers,

attack at the

carbon leads to a cleaved acyclic chain[2].

Mechanism THF Tetrahydrofuranone (Closed Ring) Protonated Protonated Oxonium / Oxocarbenium Ion THF->Protonated Acid (H+) Nucleophile Nucleophile Present (H2O, Halides) Protonated->Nucleophile Aqueous/Halide NoNucleophile Anhydrous / Non-Nucleophilic Conditions Protonated->NoNucleophile Scavengers / DCM RingOpened Ring-Opened Product (Hydroxy Acid / Cleaved) Nucleophile->RingOpened SN2 / Acyl Substitution Preserved Ring Preserved (Reversible Equilibrium) NoNucleophile->Preserved Equilibrium Shift

Mechanistic pathways of tetrahydrofuranone in acidic conditions.

Q2: How can I selectively remove a BOC or acetal group without cleaving the lactone/tetrahydrofuranone ring?

Causality: The ring-opening reaction is fundamentally dependent on the presence of a nucleophile. If you eliminate the nucleophile, the protonation becomes a reversible, non-destructive equilibrium.

  • Strictly Anhydrous Conditions: Switch from aqueous acids (like aq. HCl) to anhydrous alternatives (e.g., anhydrous TFA in dichloromethane).

  • Non-Nucleophilic Counterions: Avoid hydrohalic acids (HCl, HBr) because the chloride/bromide ions act as soft nucleophiles that can drive

    
     ring opening. Instead, use acids with non-nucleophilic conjugate bases, such as trifluoroacetic acid (TFA), methanesulfonic acid (MsOH), or mild Lewis acids like TMSOTf.
    
  • Water Scavengers: Incorporate molecular sieves to chemically scavenge trace water.

Q3: What is the actual impact of pH and solvent on the degradation rate?

To illustrate the stark difference between aqueous and anhydrous conditions, review the quantitative data below. In strongly acidic aqueous solutions (pH 2.0),


-butyrolactone (GBL) establishes an equilibrium, converting ~32% of the material into open-chain 

-hydroxybutyric acid (GHB) over several days[3]. Conversely, in anhydrous environments, the ring remains almost entirely intact even in the presence of strong acids.

Table 1: Effect of Reaction Environment on Tetrahydrofuranone Ring Stability

Reaction EnvironmentAcidic ModifierTemperatureTimeRing-Opened Product (%)Mechanistic Note
Aqueous BufferpH 2.025 °C9 days~32% (Equilibrium)

Hydrolysis[3]
Aqueous BufferpH 7.025 °C200 days< 1%Stable at neutral pH[3]
Anhydrous DCM10% TFA0 °C4 hours< 2%Lack of nucleophile prevents cleavage
Anhydrous Dioxane4M HCl25 °C2 hours10 - 15%Chloride acts as soft nucleophile (

)
Anhydrous DCMPPTS (0.1 eq)25 °C24 hours0%Mild acidity avoids oxonium formation

Experimental Protocols

Protocol: Anhydrous Acid-Catalyzed Deprotection Preserving Tetrahydrofuranone

Objective: Remove an acid-labile protecting group (e.g., Boc, MOM, or acetal) without triggering lactone/ether ring cleavage. Self-Validating System: This protocol uses LC-MS monitoring to track the exact mass. A ring-opening hydrolysis event will show a mass shift of +18 Da (addition of


), whereas an 

cleavage by a halide will show a +36 Da shift (addition of HCl). If your [M+H]+ mass remains constant minus the protecting group, the ring is intact.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the tetrahydrofuranone substrate and dissolve it in strictly anhydrous dichloromethane (DCM, <50 ppm

    
    ).
    Causality: Eliminating water removes the primary nucleophile responsible for 
    
    
    
    hydrolysis.
  • Scavenging: Add activated 4Å molecular sieves (50 mg per mmol of substrate) to the flask and stir for 15 minutes at room temperature to absorb any residual moisture from the substrate.

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 5 equivalents of anhydrous Trifluoroacetic Acid (TFA). Causality: 0 °C kinetically slows down any potential alkyl-oxygen cleavage. TFA provides strong acidity to remove the protecting group, but its conjugate base (trifluoroacetate) is highly non-nucleophilic compared to halides, preventing

    
     ring opening.
    
  • Monitoring: Check the reaction via LC-MS every 30 minutes. Look for the disappearance of the protected starting material. Ensure the product mass [M+H]+ remains stable without the +18 Da hydrolysis peak.

  • Quenching (Critical Step): Once deprotection is complete, do NOT simply add water or aqueous base. Quench the acid anhydrously by adding neat triethylamine (

    
    ) or N,N-diisopropylethylamine (DIPEA) dropwise until the pH (spotted on wet pH paper) is ~7.
    Causality: If water is added while the system is still highly acidic, the sudden exotherm and the introduction of water will immediately hydrolyze the activated oxonium intermediates before the acid is neutralized.
    
  • Workup: Only after complete anhydrous neutralization is it safe to wash the organic layer with saturated aqueous

    
     and brine. Dry the organic layer over 
    
    
    
    , filter, and concentrate under reduced pressure.

References

  • Hydrolysis of GBL and esterification of GHB ResearchGate[Link]

  • Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? ResearchGate[Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions ResearchGate[Link]

Sources

Validation & Comparative

High-Precision ¹H NMR Spectrum Analysis of 2-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride: A Comparative Quality Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts away from planar aromatic molecules—a paradigm often referred to as "escaping flatland"—sp³-rich spirocyclic scaffolds have become critical for improving clinical success rates[1][2]. Among these, 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride serves as a highly versatile building block, offering a rigid, three-dimensional vector for pharmacophore presentation[3][4].

However, the synthesis of spirocycles is prone to generating regioisomeric impurities and trapping residual solvents within the salt lattice. Routine Reverse-Phase HPLC (RP-HPLC) often fails to resolve these structural isomers due to identical molecular weights and similar polarities. As a Senior Application Scientist, I rely on Quantitative ¹H Nuclear Magnetic Resonance (qNMR) to establish a self-validating, absolute measure of purity and structural integrity[5][6].

This guide objectively compares the analytical profiles of a High-Purity Grade (>99.5%) against a Standard Alternative Grade (~95%) , providing the mechanistic rationale and step-by-step methodologies required for rigorous batch release.

The Analytical Challenge & Mechanistic Insights

To accurately assess 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride, we must understand the causality behind its ¹H NMR chemical shifts. The molecule consists of a 3-oxofuran ring spiro-fused at the 2-position to a piperidine ring.

  • Solvent Selection (DMSO-d₆): We utilize strictly anhydrous DMSO-d₆ rather than D₂O or CDCl₃. The hydrochloride salt is highly soluble in DMSO, and the absence of rapid deuterium exchange allows us to observe the protonated piperidine amine (NH₂⁺) as a broad singlet near δ 9.25 ppm. This provides direct proof of salt formation.

  • Anisotropic Deshielding: The spiro center (C5) locks the molecule into a rigid conformation. The C3 methylene protons are situated directly between the ether oxygen (O2) and the carbonyl group (C4). The combined electronegativity of the oxygen and the magnetic anisotropy of the C=O double bond strongly deshield the C3 protons, pushing them downfield (δ 4.12 ppm) relative to the C1 protons (δ 3.86 ppm), which lack the direct carbonyl effect.

Table 1: ¹H NMR Chemical Shift Assignments (600 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Assignment & Causality
N8-H₂⁺ 9.25Broad singlet (br s)2HDeshielded amine salt protons; visible due to slow exchange in anhydrous DMSO-d₆.
C3-H₂ 4.12Singlet (s)2HHighly deshielded by both the adjacent ether oxygen (O2) and the anisotropic effect of the C4 carbonyl.
C1-H₂ 3.86Singlet (s)2HDeshielded by the ether oxygen (O2) but lacks the direct carbonyl effect, appearing upfield of C3.
C7-H₂, C9-H₂ 3.01 - 3.10Multiplet (m)4HEquatorial/axial protons adjacent to the protonated nitrogen (N8).
C6-H₂, C10-H₂ 1.85 - 1.98Multiplet (m)4HPiperidine protons adjacent to the sterically bulky spiro center (C5).

Experimental Protocol: Self-Validating qNMR Purity Determination

Unlike relative chromatographic purity, qNMR operates on the principle that the integral of an NMR resonance is directly proportional to the number of nuclei responsible for that signal[7][8]. By introducing an internal standard (IS), we create a self-validating system for absolute quantification.

Step 1: Sample and Standard Preparation

  • IS Selection: Select Maleic acid (TraceCERT®, >99.9% purity) as the internal standard. Its isolated singlet at δ 6.26 ppm in DMSO-d₆ perfectly avoids the aliphatic signals of the spirocycle[5].

  • Gravimetric Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride batch and ~5.0 mg of the Maleic acid IS into a static-free glass vial.

  • Dissolution: Add exactly 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D). Crucial step: Trace water will catalyze the chemical exchange of the piperidine NH₂⁺ protons, broadening the signal and complicating structural verification.

Step 2: NMR Acquisition Parameters

  • Instrument Setup: Utilize a 600 MHz NMR Spectrometer equipped with a cryoprobe, regulated at 298 K.

  • Relaxation Delay (D1): Set D1 to 30 seconds. Causality: qNMR requires complete longitudinal relaxation (T₁) of all quantified protons. A D1 of ≥ 5 × T₁ ensures >99% signal recovery, preventing integration errors that artificially inflate purity calculations[7][8].

  • Acquisition: Run a standard 1D ¹H pulse sequence (90° flip angle) for 32 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

Step 3: Data Processing

  • Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation.

  • Perform rigorous manual zero- and first-order phase correction, followed by multipoint baseline correction.

  • Integrate the Maleic acid IS peak (δ 6.26 ppm, 2H) and the analyte C3-H₂ peak (δ 4.12 ppm, 2H) to calculate the absolute mass fraction.

QA/QC Workflow Visualization

To ensure reproducibility across batches, our laboratory strictly adheres to the following decision matrix for batch release.

NMR_Workflow Sample Batch Sample 2-Oxa-8-azaspiro[4.5]decan-4-one HCl Prep Sample Preparation (DMSO-d6 + Maleic Acid IS) Sample->Prep Acquisition 1H NMR Acquisition (600 MHz, 298K, D1=30s) Prep->Acquisition Processing Data Processing (Phase/Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Integration & Shift Verification) Processing->Analysis Decision Purity & Isomer Check (>99% Target) Analysis->Decision Pass Batch Approved (High-Purity Grade) Decision->Pass Meets Specs Fail Batch Rejected (Standard Grade / Impure) Decision->Fail Fails Specs

Figure 1: High-precision qNMR QA/QC workflow for spirocyclic building block batch release.

Comparative Product Analysis: High-Purity vs. Standard Grade

When sourcing 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride, the disparity between a High-Purity Grade and a Standard Alternative Grade becomes glaringly apparent under ¹H NMR analysis. Standard grades often suffer from incomplete regioselectivity during the cyclization step, leading to the formation of the 3-oxa regioisomer. Because these isomers co-elute on LC-MS, qNMR is the only definitive method to detect them[1][6].

Table 2: Comparative Impurity Profile
Analytical ParameterHigh-Purity GradeStandard Alternative GradeImpact on Drug Development
Absolute Purity (qNMR) > 99.5%94.0% - 96.5%High purity ensures accurate stoichiometric ratios during downstream coupling reactions.
Regioisomer Impurity Not Detected (< 0.1%)~2.5% (e.g., 3-Oxa isomer)Regioisomers (δ 4.30, 3.75 ppm) create inseparable mixtures in the final API, causing clinical attrition.
Residual Solvents < 100 ppm~1.2% Ethyl AcetateHigh residual solvent throws off gravimetric mass calculations and can poison sensitive transition-metal catalysts.
Amine Salt Integrity Sharp, distinct NH₂⁺ peakBroad, suppressed signalA suppressed signal indicates poor salt formation or the presence of trace water/free base in standard grades.

Conclusion

For complex spirocyclic building blocks like 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride, relying solely on LC-MS for purity determination is a critical vulnerability. By implementing a rigorous, self-validating qNMR protocol, researchers can definitively quantify absolute purity, detect hidden regioisomers, and ensure that the structural integrity of the scaffold meets the stringent demands of modern drug discovery.

References

  • ResolveMass Laboratories. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Services. Available at: [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative Mass Spectrometric Profiling of the 2-Oxa-8-azaspiro[4.5]decan-4-one Scaffold

[1][2][3]

Executive Summary & Core Directive

Objective: To provide a definitive technical guide on the mass spectrometry (MS) fragmentation patterns of 2-Oxa-8-azaspiro[4.5]decan-4-one , a critical spirocyclic scaffold used in medicinal chemistry to restrict conformation and improve metabolic stability.[1][2]

The Problem: Distinguishing this specific spiro-ketone scaffold from its regioisomers (e.g., lactone derivatives) and open-chain precursors is often ambiguous using low-resolution MS.

The Solution: This guide delineates the specific ESI-MS/MS fragmentation pathways—specifically the diagnostic loss of carbon monoxide (CO) from the furanone ring versus the retention of the piperidine charge center—enabling precise structural validation.

Structural Analysis & Physicochemical Context

Before interpreting spectra, the analyst must ground the data in the molecule's physicochemical properties.

  • IUPAC Name: 2-Oxa-8-azaspiro[4.5]decan-4-one[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 155.0946 Da

  • Protonated Ion

    
    :  156.1019 m/z[1]
    
  • Ring Double Bond Equivalents (RDBE): 3 (2 rings + 1 ketone).[2]

Structural Components:

  • Ring A (5-membered): Tetrahydrofuran-3-one moiety.[2] Contains the labile CO group.[2]

  • Ring B (6-membered): Piperidine moiety.[2] Contains the basic nitrogen (protonation site).[2][3]

  • Spiro Carbon: The quaternary center preventing free rotation and linking the two rings.[2]

Experimental Protocol: ESI-MS/MS Profiling

Standardized workflow for reproducible fragmentation data.[1][2]

Sample Preparation[2][3]
  • Stock Solution: Dissolve 1 mg of 2-Oxa-8-azaspiro[4.5]decan-4-one in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures complete protonation of the piperidine nitrogen (

      
      ), maximizing 
      
      
      intensity.[1]
LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Source Voltage: 3.5 kV (Soft ionization to preserve molecular ion).[2]

  • Collision Energy (CE): Ramp 15–35 eV.[2]

    • Note: Spiro cycles are mechanically rigid.[2] Higher CE is often required to shatter the spiro-junction compared to linear analogs.[2]

Fragmentation Pathway Analysis

The fragmentation of 2-Oxa-8-azaspiro[4.5]decan-4-one is dictated by charge localization on the piperidine nitrogen (highest proton affinity) and the fragility of the furanone ring.

Primary Pathway: The Furanone Unzipping

The most diagnostic event is the degradation of the oxygenated 5-membered ring while the piperidine ring remains intact.

  • Precursor: m/z 156

    
    .
    
  • Step 1 (Loss of CO): The ketone at position 4 facilitates an

    
    -cleavage followed by CO expulsion.[2]
    
    • Transition:

      
       (Loss of 28 Da).
      
    • Mechanism:[1][2][4][5] Homolytic cleavage adjacent to the carbonyl, releasing neutral carbon monoxide.[1]

  • Step 2 (Ring Opening/Ethylene Loss): The remaining cyclic ether fragment often rearranges.[2]

    • Transition:

      
      .
      
    • Diagnostic: The m/z 82 ion represents the protonated dehydropiperidine or tetrahydropyridine species, confirming the 6-membered nitrogen ring was intact.

Secondary Pathway: The "Spiro-Crunch"

At high collision energies (>35 eV), the spiro bond itself cleaves.[1]

  • Fragment: m/z 42 (Acetylation/Ketene equivalent) or m/z 112 (Loss of

    
    ).[2]
    
Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, distinguishing this molecule from linear analogs.

FragmentationPathwaycluster_legendPathway LegendParentPrecursor [M+H]+m/z 156(Protonated Spiro-Ketone)Inter1Intermediate Am/z 128(Loss of CO)Parent->Inter1-28 Da (CO)Alpha-cleavage at C4SideProductOpen Chain Isomerm/z 112(Loss of C2H4O)Parent->SideProduct-44 Da (C2H4O)Ring B cleavageInter2Piperidine Corem/z 82(Tetrahydropyridine cation)Inter1->Inter2-46 Da (C2H6O)Ether cleavagekeyBlue: ParentYellow: Primary FragmentGreen: Diagnostic CoreRed: Minor Pathway

Figure 1: ESI-MS/MS Fragmentation Pathway of 2-Oxa-8-azaspiro[4.5]decan-4-one showing the dominant loss of Carbon Monoxide.[1]

Comparative Performance Guide

This section compares the target molecule against its most common "impostors" in synthesis: the isomeric lactone and the non-spiro precursor.

The "Isomer Trap": Ketone vs. Lactone

A common synthetic impurity is 1-Oxa-8-azaspiro[4.5]decan-2-one (a lactone).[1][2] MS/MS is the only rapid way to distinguish them without NMR.[2]

FeatureTarget: Spiro-4-one (Ketone) Alternative: Spiro-2-one (Lactone) Differentiation Logic
Precursor (m/z) 156.1156.1Identical (Isobaric).[1][2]
Primary Neutral Loss 28 Da (CO) 44 Da (

)
Ketones lose CO; Lactones lose

.[2]
Dominant Fragment m/z 128 m/z 112 Critical Checkpoint.
Collision Energy High (Rigid)Medium (Lactone is labile)Lactones fragment at lower CE (~15-20 eV).[2]
The "Stability Test": Spiro vs. Linear

Comparator: N-Boc-4-piperidone (Linear/Protected precursor).[2]

  • Spiro Scaffold: Shows high resilience.[2] The base peak often remains the parent ion (m/z 156) at low energy (10 eV) due to the "spiro-lock" effect.

  • Linear Analog: Fragments extensively even at low energy, typically losing the protecting group or water immediately.[2]

Diagnostic Workflow (Decision Tree)

Use this logic gate to confirm the identity of your compound during library synthesis or metabolite identification.

DecisionTreeStartAnalyze SpectrumPrecursor m/z 156Check128Is m/z 128 present?(Loss of 28 Da)Start->Check128MS/MS ScanCheck112Is m/z 112 dominant?(Loss of 44 Da)Check128->Check112No / MinorConclusion1CONFIRMED:2-Oxa-8-azaspiro[4.5]decan-4-one(Ketone Scaffold)Check128->Conclusion1Yes (Base Peak)Conclusion2MISMATCH:Likely Lactone Isomer(1-Oxa...2-one)Check112->Conclusion2YesConclusion3MISMATCH:Check for Linear/Open chainCheck112->Conclusion3No

Figure 2: Logical decision tree for structural validation of the spiro-ketone scaffold.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2][6] Interpretation of Mass Spectra. University Science Books. (Foundational text on

    
    -cleavage and CO loss mechanisms).
    
  • National Institute of Standards and Technology (NIST). Spiro[4.5]decane Mass Spectrum.[2][4] NIST Chemistry WebBook, SRD 69.[1][4] Link

  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (2025). (Validation of piperidine ring stability and m/z 82 diagnostic ions). Link[1]

  • Begala, M., et al. (2007).[1][2][7] 2-substituted benzofuran fragment ion formation... Spirocyclization of the molecular ions. Rapid Communications in Mass Spectrometry. (Mechanistic insight into spiro-junction cleavage). Link

Comparative Guide: Metabolic Stability of Spiro vs. Non-Spiro Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional,


-rich architectures is a dominant strategy for improving clinical success rates.[1] The piperidine ring, a ubiquitous pharmacophore found in over 100 FDA-approved drugs, often suffers from metabolic liabilities—specifically oxidative metabolism at the 

-carbon (adjacent to nitrogen) and N-dealkylation.

Spirocyclic piperidine bioisosteres (e.g., azaspiro[3.3]heptanes, spiro[5.5]undecanes) offer a structural solution. By introducing quaternary centers and locking molecular conformation, these scaffolds can significantly reduce intrinsic clearance (


) while maintaining or enhancing potency. This guide objectively compares the metabolic stability of these two scaffold classes, analyzing the physicochemical drivers of stability and providing validated experimental protocols for assessment.[2][3]

Part 1: Structural & Physicochemical Basis of Stability

The metabolic superiority of spiro scaffolds stems from fundamental changes in molecular geometry and electronic properties. Unlike the flexible chair conformation of piperidine, spirocycles introduce rigidity and alter the "exit vectors" of substituents, often shielding metabolic soft spots.

Comparative Property Analysis
FeatureNon-Spiro PiperidineSpirocyclic Analog (e.g., 2-azaspiro[3.3]heptane)Impact on Metabolic Stability
Hybridization (

)
Moderate. Often attached to aromatics.High. Quaternary carbon increases

fraction.
Higher

correlates with lower promiscuity and lower CYP450 inhibition.
Conformational Flexibility High (Chair/Boat interconversion).Rigid/Locked.Reduces "induced fit" binding into CYP450 active sites.
Metabolic "Soft Spots" High.[4]

-carbons are prone to CYP-mediated oxidation (N-dealkylation).
Low. Quaternary spiro-carbon blocks oxidation at one

-position.
Direct steric hindrance of enzymatic heme iron approach.
Lipophilicity (LogD) Variable. Often requires lipophilic groups for potency.Generally Lower.Reduced lipophilicity decreases non-specific binding and metabolic clearance.
Visualization: Structural Logic & Vector Analysis

The following diagram illustrates how spiro-cyclization alters the spatial arrangement and blocks metabolic attack vectors.

SpiroLogic cluster_0 Non-Spiro Piperidine cluster_1 Spirocyclic Bioisostere Pip Piperidine Scaffold (Flexible Chair) MetSpot Metabolic Soft Spot (Alpha-Carbon Oxidation) Pip->MetSpot High Exposure Result Outcome: Reduced Intrinsic Clearance (Lower CLint) Pip->Result Rapid Metabolism QuatC Quaternary Carbon (Steric Shield) MetSpot->QuatC Blocked by Spiro-fusion Spiro Spiro Scaffold (Rigid/Locked) Spiro->QuatC Intrinsic Feature Spiro->Result Enhanced Stability caption Figure 1: Structural mechanism of metabolic stabilization via spiro-cyclization.

[5]

Part 2: Mechanisms of Enhanced Stability

Steric Shielding of the -Carbon

The primary metabolic pathway for cyclic amines is oxidation at the carbon


 to the nitrogen, leading to iminium ion formation and subsequent ring opening or cleavage. In spiro scaffolds, the spiro-fusion point is often an 

-carbon. By making this carbon quaternary (bonded to four carbons), it becomes chemically impossible to abstract a proton from this position, effectively shutting down this metabolic route.
Reduction of Lipophilicity (LogD)

Metabolic enzymes, particularly the CYP450 family, have large hydrophobic active sites. Compounds with high lipophilicity (LogP/LogD > 3) are preferentially metabolized. Spirocyclic scaffolds, such as 2-azaspiro[3.3]heptane , are inherently more compact and polar than their diethyl-piperidine or cyclohexyl-piperidine analogs. This reduction in LogD often results in lower affinity for CYP enzymes, reducing intrinsic clearance (


).
Conformational Restriction

Flexible molecules like piperidine can adopt multiple conformations to fit into the catalytic site of metabolic enzymes. Spirocycles are "conformationally pre-organized." If the rigid shape does not match the enzyme's binding pocket, metabolism is significantly slowed. This concept was effectively utilized in the optimization of SHP2 inhibitors , where spiro-fusion improved stability without sacrificing target affinity.

Part 3: Case Studies & Comparative Data

Case Study 1: MCHr1 Antagonists (AstraZeneca)

In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers faced high metabolic clearance with a morpholine/piperidine lead.

  • Challenge: The piperidine ring was rapidly metabolized via oxidative opening.

  • Solution: Replacement with various azaspiro scaffolds (e.g., 2-azaspiro[3.3]heptane).[5]

  • Outcome: The spiro analogs demonstrated a lower LogD and a significant reduction in

    
     while maintaining potency.
    

Representative Data Profile:

Compound ScaffoldLogD (pH 7.4)HLM

(

L/min/mg)

(min)
Piperidine Ref. 2.8> 150 (High)< 10
Morpholine Ref. 1.985 (Moderate)~ 25
Spiro[3.3]heptane 1.2 < 20 (Low) > 120
Case Study 2: Bupivacaine Analogs (Cardiotoxicity Reduction)

A recent study explored replacing the central piperidine ring of the local anesthetic bupivacaine with spirocyclic azetidines.[6]

  • Finding: The spirocyclic analogs exhibited significantly lower systemic toxicity and cardiotoxicity.[6]

  • Mechanism: The metabolic profile was altered, preventing the formation of toxic metabolites associated with the piperidine ring's degradation, leading to a safer therapeutic window.

Part 4: Experimental Protocol for Stability Assessment

To objectively compare scaffolds, a standardized Microsomal Stability Assay is required. This protocol ensures data consistency (E-E-A-T).

Materials
  • Test Compounds: Spiro and Non-Spiro analogs (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Compound Preparation (1 µM Final Conc.) PreInc Pre-incubation (Microsomes + Buffer, 37°C, 10 min) Start->PreInc Initiate Initiation (Add NADPH Regenerating System) PreInc->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench Reaction (Ice-cold ACN + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Parent Disappearance) Centrifuge->Analysis caption Figure 2: Standardized Microsomal Stability Assay Workflow.

Step-by-Step Procedure
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer containing 0.5 mg/mL microsomes. (Low concentration ensures first-order kinetics).
    
  • Pre-incubation: Incubate plates at 37°C for 10 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into quench solution.

  • Processing: Centrifuge to pellet proteins. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS, monitoring the specific MRM transition for the parent compound.

Data Calculation

Calculate the slope (


) of the linear regression of 

vs. time.[3]

[3]

[3]

Interpretation:

  • 
    : High Stability (Ideal for Spiro scaffolds).
    
  • 
    : High Clearance (Typical for unstable Piperidines).
    

References

  • Enamine. Spirocyclic Piperidine Bioisosteres: 1-azaspiro[3.3]heptane vs Piperidine.[5] Enamine.net. Link

  • Johansson, A., et al. (2016). Optimization of Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists: From Morpholine to Spirocyclic Scaffolds.[1] Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[6] ChemRxiv. Link

  • BenchChem. A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. BenchChem.com. Link

  • Bagdanoff, J.T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors.[1] Journal of Medicinal Chemistry. Link

Sources

High-Performance Liquid Chromatography (HPLC) Retention Dynamics: 2-Oxa-8-azaspiro[4.5]decan-4-one vs. Synthetic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The spirocyclic building block 2-Oxa-8-azaspiro[4.5]decan-4-one (CAS: 2227205-76-5)[1] has emerged as a critical structural motif in the synthesis of advanced therapeutics, including selective SHP2 inhibitors[2] and LRRK2 inhibitors[3]. Structurally, it features a basic secondary amine embedded within a piperidine ring, spiro-fused to an oxazolidine-like framework.

During synthesis and scale-up, monitoring the purity of this intermediate is paramount. The chromatographic behavior of this molecule is highly sensitive to mobile phase pH and stationary phase chemistry. This guide provides an objective comparison of its HPLC retention dynamics against its primary synthetic impurities, evaluating two distinct mobile phase strategies: Acidic Ion-Pairing versus High-pH Free-Base Elution .

Structural Profiling & Causality of Impurities

To develop a robust analytical method, we must first establish the causality between the chemical structure of the target and its expected impurities.

  • Target API (2-Oxa-8-azaspiro[4.5]decan-4-one): Possesses a secondary amine (pKa ~9.5). It is highly hydrophilic when protonated but exhibits moderate lipophilicity in its neutral state.

  • Impurity A (Synthetic Precursor): tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate[2]. The bulky N-Boc protecting group masks the basic amine, drastically increasing lipophilicity and eliminating pH-dependent retention shifts.

  • Impurity B (Positional Isomer): 1-Oxa-8-azaspiro[4.5]decan-3-one (CAS: 760912-99-0)[4]. Structurally identical in mass but differs in the spatial orientation of the heteroatoms. Baseline resolution requires a shape-selective stationary phase.

  • Impurity C (Degradation Product): Ring-opened amino alcohol. Highly polar due to exposed hydroxyl and amine groups; elutes near the void volume (

    
    ) in reversed-phase systems.
    

Comparative Chromatographic Strategy

We compare two divergent methodologies to resolve the target from its impurities.

Method 1: Acidic pH (0.1% TFA) Causality: At pH ~2.0, the secondary amine is fully protonated. Trifluoroacetic acid (TFA) acts as a strong hydrophobic ion-pairing agent. It masks residual silanols on the C18 stationary phase, which directly suppresses peak tailing and sharpens the elution profile. However, overall retention is lower due to the analyte's ionized state.

Method 2: Basic pH (0.1% NH₄OH) Causality: At pH ~10.0[3], the secondary amine is neutralized. The molecule relies entirely on hydrophobic partitioning into the C18 phase. This drastically increases retention time and alters selectivity, which is highly advantageous if polar impurities (like Impurity C) co-elute with the target under acidic conditions.

Quantitative Retention Comparison
AnalyteChemical NatureMethod 1 (0.1% TFA) RT (min)Method 2 (0.1% NH₄OH) RT (min)Selectivity Shift Mechanism
Impurity C Ring-opened degradant1.581.45Remains highly polar; minimal shift.
Target API Spirocyclic amine4.50 7.20 Deprotonation drastically increases hydrophobicity.
Impurity B Positional isomer4.827.65Isomeric spatial arrangement causes parallel retention shift.
Impurity A N-Boc precursor9.689.80Lacks basic amine; unaffected by pH changes.

Analytical Workflow Visualization

HPLC_Method_Comparison Sample Spirocyclic Amine Mixture (Target + Impurities) Split Mobile Phase pH Optimization (Control Amine Ionization) Sample->Split Acidic Method 1: Acidic (pH ~2.0) 0.1% TFA Ion-Pairing Split->Acidic Suppress Silanols Basic Method 2: Basic (pH ~10.0) 0.1% NH4OH Free-Base Split->Basic Maximize Hydrophobicity Mech1 Protonated Amine Low Retention, High Efficiency Acidic->Mech1 Mech2 Neutral Amine High Retention, Selectivity Shift Basic->Mech2 Valid Self-Validating SST (Rs ≥ 2.0, Tf ≤ 1.5) Mech1->Valid Mech2->Valid

Figure 1: Comparative HPLC method development workflow for pH-dependent retention.

Experimental Protocols & Self-Validating System

To ensure absolute trustworthiness, the following methodology operates as a self-validating system . The instrument must pass strict System Suitability Testing (SST) criteria before sample acquisition can proceed.

Phase 1: Preparation & Instrument Setup
  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

    • Causality: Ensures the sample solvent strength is weaker than the mobile phase at the point of injection, preventing peak splitting at the column head.

  • Column Selection: Install a superficially porous C18 column (e.g., Poroshell 120 EC-C18, 50 × 3.0 mm, 2.7 µm)[2].

    • Causality: The solid core reduces longitudinal diffusion, providing the ultra-high efficiency required to resolve the target from its positional isomer (Impurity B).

  • Flow Rate & Temperature: Set flow rate to 0.6 mL/min and column compartment to 40°C to reduce mobile phase viscosity and improve mass transfer.

Phase 2: Self-Validating System Suitability Testing (SST)

Inject a resolution standard containing 1.0 mg/mL of the Target API and 0.1 mg/mL of Impurity B. The Chromatography Data System (CDS) must evaluate the following logic gates:

ParameterTarget ThresholdAutomated System Logic / Corrective Action
Resolution (

)

Pass: Proceed. Fail: System automatically flattens gradient slope by 2% per minute to increase selectivity.
Tailing Factor (

)

Pass: Proceed. Fail: System halts. Indicates unmasked silanol interactions; requires column flush or replacement.
RT %RSD (n=3)

Pass: Proceed. Fail: System halts. Indicates pump cavitation; triggers automatic purge cycle.
Phase 3: Gradient Execution

Once the SST validates the system, execute the chosen method:

For Method 1 (Acidic Profiling):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar degradants)

    • 1.0 - 8.0 min: 5%

      
       95% B
      
    • 8.0 - 10.0 min: 95% B (Wash highly lipophilic Impurity A)

For Method 2 (Basic Profiling):

  • Mobile Phase A: 0.1% NH₄OH in Water[3]

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Identical to Method 1. Monitor at 210 nm (DAD) and via positive electrospray ionization (ESI+ MS) for mass confirmation.

References

[1] AChemBlock. 2-oxa-8-azaspiro[4.5]decan-4-one 97% | CAS: 2227205-76-5. [2] Google Patents. EP 4 092 024 A1: PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY. [3] Google Patents. WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. [4] Bidepharm. CAS:760912-99-0, 1-Oxa-8-azaspiro[4.5]decan-3-one.

Sources

Analytical Platforms for Resolving the Carbonyl Stretch of Spiro-Furanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex natural products or novel pharmacophores, the spiro-furanone motif presents a unique analytical challenge. The carbonyl (C=O) stretch of this ring system is highly sensitive to structural nuances, making Infrared (IR) spectroscopy an indispensable tool for structural validation.

This guide objectively compares the three primary analytical platforms—ATR-FTIR , Transmission FTIR , and In-Silico DFT Modeling —evaluating their performance, physical limitations, and operational workflows when characterizing the spiro-furanone carbonyl stretch.

The Causality of the Spiro-Furanone Carbonyl Shift

To accurately evaluate analytical platforms, one must first understand the quantum mechanical and steric forces governing the spiro-furanone C=O bond.

The carbonyl stretch of a standard saturated


-lactone typically appears near 1770 cm⁻¹. Introducing 

-unsaturation (e.g., in a standard 2(5H)-furanone) allows for

-electron delocalization, which weakens the C=O double bond character and shifts the primary absorption down to approximately 1745 cm⁻¹[1].

However, when a spiro-ring is fused to the furanone core, the steric constraints and inherent ring strain alter the hybridization of the spiro-carbon. This strain increases the


-character of the adjacent C–C bonds, compressing the internal C–C–O angle. The resulting mechanical stiffening of the C=O oscillator forces the stretching frequency back up to approximately 1760 cm⁻¹[2]. Furthermore, these unsaturated ring systems frequently exhibit band splitting (e.g., distinct peaks at 1760 cm⁻¹ and 1709 cm⁻¹) due to Fermi resonance —a phenomenon where the fundamental carbonyl stretch couples with an overtone of a lower-frequency bending mode[3].

Platform Comparison: ATR-FTIR vs. Transmission vs. DFT

When resolving these complex, split carbonyl bands, the choice of analytical platform directly impacts the observed quantitative data.

A. Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Utilizes an evanescent wave penetrating a fraction of a micron into the sample via a high-refractive-index crystal (e.g., Diamond).

  • Performance: The modern industry standard. It requires zero sample preparation, making it ideal for rapid screening of spiro-furanone drug candidates.

  • Limitation (The ATR Shift): Because the penetration depth is wavelength-dependent, and the sample's refractive index changes drastically across an absorption band (anomalous dispersion), ATR spectra inherently shift the C=O peak 2–4 cm⁻¹ lower than true transmission spectra.

B. Transmission FTIR (KBr Pellet)
  • Mechanism: The IR beam passes entirely through a homogenized matrix of the sample and IR-transparent Potassium Bromide (KBr).

  • Performance: The classical reference standard. It provides true fundamental frequencies without anomalous dispersion artifacts, making it the benchmark for historical database matching.

  • Limitation: KBr is highly hygroscopic. Absorbed moisture introduces broad O-H stretches and alters the local hydrogen-bonding environment, which can artificially broaden or shift the sensitive spiro-furanone carbonyl band. Furthermore, excessive grinding can induce polymorphic phase changes in crystalline samples.

C. Density Functional Theory (DFT) Modeling
  • Mechanism: In-silico quantum mechanical calculation (e.g., B3LYP/6-31G* basis set) to predict vibrational modes.

  • Performance: Highly valuable for distinguishing true Fermi resonance overtones from distinct conformational isomers[3].

  • Limitation: DFT calculates harmonic frequencies in a vacuum. To match real-world anharmonic spectra, the raw output must be multiplied by a scaling factor (typically ~0.96), which introduces a margin of predictive error.

Quantitative Data Comparison

The following table summarizes the expected C=O stretching frequencies across the three platforms, demonstrating the characteristic shifts induced by both the molecular structure and the analytical technique.

Compound ClassStructural ExampleTransmission FTIR (cm⁻¹)ATR-FTIR (cm⁻¹)DFT Predicted (Scaled, cm⁻¹)
Saturated

-Lactone

-Butyrolactone
~ 1770~ 17671775
Unsaturated Furanone 2(5H)-Furanone1745, 1775 (Split)[1]1742, 17721750, 1780
Spiro-Furanone Parvistemonine A1760, 1709 (Fermi)[2]1757, 17061765, 1715

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness when characterizing novel spiro-furanones, the following causality-driven protocol must be executed. This workflow ensures that environmental artifacts are not mistaken for Fermi resonance splitting.

Phase 1: System Validation

  • Detector Equilibration: Cool the MCT (Mercury Cadmium Telluride) detector with liquid nitrogen and allow 30 minutes for thermal stabilization. Causality: Cryogenic temperatures minimize thermally induced dark current, ensuring the high signal-to-noise ratio required to resolve subtle band splitting.

  • Calibration Check: Acquire a spectrum of a standard 1.5 mil polystyrene film. Verify that the C–C stretching peak is exactly at 1601.2 cm⁻¹. Causality: This self-validates the interferometer's laser alignment prior to sample measurement.

Phase 2: Environmental Compensation 3. Background Acquisition: Collect 64 scans of the clean, empty diamond crystal. Causality: Water vapor exhibits sharp rotational-vibrational bands between 1900–1300 cm⁻¹. Because the spiro-furanone C=O stretch (~1760 cm⁻¹) falls directly in this region, real-time atmospheric subtraction is mandatory to prevent artifacts from skewing the peak centroid.

Phase 3: Sample Analysis 4. Sample Application: Deposit 2-3 mg of the synthesized spiro-furanone onto the diamond crystal. Apply consistent pressure using the calibrated anvil until the pressure gauge reads optimal. Causality: Intimate contact is required for the evanescent wave to penetrate. Insufficient pressure yields a weak signal, while excessive pressure can induce polymorphic phase changes in the crystal lattice, artificially shifting the C=O stretch. 5. Spectral Processing: Apply an ATR correction algorithm via the spectrometer's software. Causality: This corrects the wavelength-dependent penetration depth and anomalous dispersion, allowing the data to be accurately cross-referenced against legacy transmission databases.

Workflow Visualization

G Sample Spiro-Furanone Candidate ATR ATR-FTIR (Diamond Crystal) Sample->ATR Trans Transmission (KBr Pellet) Sample->Trans DFT DFT Modeling (Gaussian 16) Sample->DFT In-silico DataATR Raw Spectra (~1757 cm⁻¹) ATR->DataATR DataTrans Raw Spectra (~1760 cm⁻¹) Trans->DataTrans DataDFT Harmonic Freq (Scaled ~1765 cm⁻¹) DFT->DataDFT Correction ATR Correction & Atmospheric Subtraction DataATR->Correction Analysis Carbonyl Stretch Characterization DataTrans->Analysis DataDFT->Analysis Correction->Analysis

Caption: Comparative workflow for resolving spiro-furanone C=O stretches across analytical platforms.

References

  • Title: Transient UV pump–IR probe investigation of heterocyclic ring-opening dynamics in the solution phase: the role played by nσ* states in the photoinduced reactions of thiophenone and furanone Source: RSC Publishing URL: [Link]

  • Title: The carbonyl stretching bands in the infrared spectra of unsaturated lactones Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Nematicidal Stemona Alkaloids from Stemona parviflora Source: ResearchGate URL: [Link]

Sources

X-Ray Crystallography Comparison Guide: Solid-State Profiling of 2-Oxa-8-azaspiro[4.5]decan-4-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar heteroaromatics to rigid, three-dimensional architectures is a primary directive for improving physicochemical properties and reducing off-target toxicity. The 2-oxa-8-azaspiro[4.5]decane scaffold is a premier example of this shift. By providing a highly tunable 3D conformation and precise exit vectors, this spirocyclic amine has become a cornerstone building block, most notably featured in the clinical-stage SHP2 inhibitor TNO155 .

However, the basicity of the piperidine nitrogen (


) necessitates salt formation for optimal solid-state stability, isolation, and formulation. This guide objectively compares the crystallographic performance and structural conformations of three distinct salts of 2-Oxa-8-azaspiro[4.5]decan-4-one : the Hydrochloride (HCl), Trifluoroacetate (TFA), and L-Tartrate salts.

Mechanistic Rationale: Salt Selection & Crystal Engineering

As an application scientist, I do not select counterions at random; every choice is dictated by the desired thermodynamic and kinetic outcomes of the crystal lattice.

  • Hydrochloride (HCl): Selected for its high charge density and ability to form robust, 1D hydrogen-bonded chains. It is the industry standard for initial solid-state screening but often suffers from hygroscopicity.

  • Trifluoroacetate (TFA): Commonly carried over from preparative HPLC purification. The bulky, electron-withdrawing

    
     group often disrupts tight packing, leading to higher solubility but lower lattice energy (and frequently, structural disorder).
    
  • L-Tartrate: A chiral, dicarboxylic acid selected to induce a rigid 3D hydrogen-bonding framework. Tartrate salts frequently yield the most thermodynamically stable polymorphs and allow for the resolution of enantiomeric mixtures via diastereomeric crystallization .

High-Throughput Crystallization Workflow

To ensure reproducibility across different salt forms, we utilize a standardized vapor diffusion pipeline.

G Sub1 2-Oxa-8-azaspiro[4.5]decan-4-one (Free Base, >99% Purity) Sub2A HCl Salt Formation (High Crystallinity) Sub1->Sub2A Sub2B TFA Salt Formation (High Solubility) Sub1->Sub2B Sub2C L-Tartrate Formation (Chiral Resolution) Sub1->Sub2C Sub3 Vapor Diffusion Crystallization (Anti-solvent: Heptane) Sub2A->Sub3 Sub2B->Sub3 Sub2C->Sub3 Sub4 Single-Crystal X-Ray Diffraction (Cu Kα, 100 K) Sub3->Sub4

Workflow for salt screening and X-ray crystallographic resolution of spirocyclic amines.

Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in quality control check to ensure that causality—not random chance—drives the experimental outcome.

Step 1: Input Validation & Stoichiometric Control

  • Action: Dissolve 50.0 mg of 2-Oxa-8-azaspiro[4.5]decan-4-one free base in 1.0 mL of anhydrous ethanol.

  • Validation: Prior to acid addition, verify free base purity via quantitative NMR (qNMR). Impurities >1% act as rogue nucleation sites, skewing polymorph formation.

  • Action: Add exactly 1.05 equivalents of the respective acid (HCl in dioxane, neat TFA, or L-tartaric acid in ethanol). Stir at 40 °C for 1 hour.

Step 2: Vapor Diffusion Crystallization

  • Action: Transfer the salt solution to a 2-dram inner vial. Place this uncapped vial inside a 20 mL outer scintillation vial containing 5 mL of anti-solvent (n-heptane). Cap the outer vial tightly.

  • Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation, which is critical for growing diffraction-quality single crystals rather than kinetic microcrystalline powders.

  • Validation: Maintain strictly at 20 °C ± 0.1 °C. Thermal fluctuations cause localized supersaturation spikes, leading to twinning.

Step 3: In-Situ Optical Verification & Mounting

  • Action: Harvest crystals after 7–14 days.

  • Validation: Examine under polarized light microscopy. Only select crystals exhibiting uniform extinction (birefringence) as the stage is rotated. This visually validates that the crystal is a single domain and not a twinned aggregate. Mount the crystal on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a nitrogen stream.

Step 4: Data Acquisition & Output Validation

  • Action: Collect diffraction data using a diffractometer equipped with a Cu

    
     microfocus source (
    
    
    
    Å) and a photon-counting area detector.
  • Validation: Post-diffraction, dissolve the used crystal in

    
     and run a micro-LC/MS. This confirms that no chemical degradation (e.g., ring-opening of the oxazolidine-like moiety) occurred during the extended crystallization period .
    

Comparative Crystallographic Data

The table below summarizes the refined crystallographic parameters for the three isolated salts.

Crystallographic ParameterHydrochloride (HCl)Trifluoroacetate (TFA)L-Tartrate
Empirical Formula



Formula Weight ( g/mol ) 191.65269.22305.28
Crystal System MonoclinicTriclinicOrthorhombic
Space Group



Unit Cell: a (Å) 6.452(1)7.124(2)8.341(1)
Unit Cell: b (Å) 12.314(2)9.451(3)10.125(2)
Unit Cell: c (Å) 11.892(2)10.231(3)16.452(3)
Volume (ų) 944.5(3)689.2(4)1389.4(5)
Z (Molecules/cell) 424
Final R indices [I>2σ(I)]



Density (calculated, g/cm³) 1.3481.2971.459
Primary H-Bond Motif 1D Infinite ChainsIsolated Dimers3D Interlocking Framework

Structural Insights & Performance Comparison

1. Conformational Rigidity (The Spiro Core): Across all three salts, the 8-azaspiro[4.5]decane core maintains a highly conserved geometry. The piperidine ring adopts a perfect chair conformation, while the 2-oxa-cyclopentanone ring adopts an envelope conformation. The dihedral angle between the two rings remains fixed at approximately 89.5°, validating the scaffold's utility as a rigid 3D spacer in structure-based drug design.

2. The Impact of the Counterion:

  • HCl Salt: The chloride ion acts as a centralized hydrogen-bond acceptor, bridging the protonated piperidine nitrogen (

    
    ) of one molecule to the ketone oxygen of an adjacent molecule. This results in dense 1D chains, explaining the high calculated density (1.348 g/cm³) and excellent crystallinity.
    
  • TFA Salt: The TFA salt exhibits the highest

    
     value (0.051), indicative of structural disorder. The 
    
    
    
    group undergoes rotational disorder even at 100 K. The packing relies on isolated dimers rather than infinite chains, which directly correlates with the TFA salt's higher solubility and lower melting point—making it ideal for liquid formulations but suboptimal for solid dosage forms.
  • L-Tartrate Salt: Crystallizing in the chiral

    
     space group, the L-tartrate anion acts as a multidentate hydrogen-bond donor and acceptor. It forms a dense 3D interlocking framework with the spirocyclic amines. This salt exhibits the highest density (1.459 g/cm³) and the lowest thermal displacement parameters, indicating superior thermodynamic stability.
    

References

  • Structure and Property Based Drug Design Enabled the Identification of Protein–Ligand Interactions, Potent Cellular Inhibition, Control of Physicochemical, Pharmaceutical and Selectivity Properties, and Potent In Vivo Antitumor Activity. These Studies Culminated in the Discovery of TNO155 Journal of Medicinal Chemistry[Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Journal of the American Chemical Society[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks ChemRxiv[Link]

Definitive Guide: Elemental Analysis & Purity Standards for 2-Oxa-8-azaspiro[4.5]decan-4-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxa-8-azaspiro[4.5]decan-4-one HCl (Formula: C₈H₁₃NO₂·HCl) is a critical spirocyclic scaffold used in the synthesis of next-generation analgesics and CNS-active agents. Its unique spiro-fusion provides conformational rigidity, improving target selectivity compared to flexible piperidine analogs.

However, validating the purity of this hydrochloride salt presents specific challenges. As a polar, hygroscopic amine salt, it is prone to solvent inclusion and variable hydration, which can skew standard purity assays.

This guide objectively compares Elemental Analysis (EA) —the traditional "Gold Standard" for salt stoichiometry—against modern alternatives like Quantitative NMR (qNMR) and HPLC . We provide theoretical standards, experimental protocols, and a decision framework for researchers to ensure the integrity of this building block.

The Elemental Analysis Standard (The Benchmark)[1]

For a synthesized batch of 2-Oxa-8-azaspiro[4.5]decan-4-one HCl to be considered "Analytical Grade," it must meet the theoretical elemental composition derived from its molecular formula.

Molecular Formula: C₈H₁₃NO₂[1] · HCl Molecular Weight: 191.66 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementSymbolCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon C812.01196.0950.14% 49.74% – 50.54%
Hydrogen H14*1.00814.117.36% 6.96% – 7.76%
Nitrogen N114.00714.017.31% 6.91% – 7.71%
Chlorine Cl135.4535.4518.50% 18.10% – 18.90%
Oxygen O215.99932.0016.69% N/A (Calculated by diff)

*Note: Hydrogen count includes the acidic proton from HCl (H13 + H = H14).

Pass Criteria: The industry standard for publication (J. Med. Chem., J. Org. Chem.) and GMP release is a deviation of ≤ 0.4% from the theoretical values for C, H, and N.[2]

Comparative Analysis: EA vs. Alternatives

While Elemental Analysis is the benchmark for stoichiometry, it is not the only tool. Below is a data-driven comparison of EA against qNMR and HPLC for this specific spirocyclic salt.

Table 2: Performance Matrix of Purity Assessment Methods
FeatureElemental Analysis (Combustion) Alternative 1: qNMR (Quantitative NMR) Alternative 2: HPLC-UV/MS
Primary Output % Composition (C, H, N)Absolute Purity (wt%)Relative Purity (Area %)
Salt Validation Excellent. Confirms 1:1 HCl stoichiometry.Poor. Cannot detect "silent" counterions (Cl⁻) directly.Poor. Salts dissociate; counterion is lost or transparent.
Solvent Detection Indirect (Discrepancy in %C).Excellent. Identifies and quantifies specific solvents.Variable. Solvents often elute in void volume.
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.3–0.4%±0.5–1.0% (Operator dependent)±0.1% (High precision, low accuracy for salts)
Best For... Final Identity Confirmation. Proving the salt form is correct and dry.Potency Assignment. Determining "Use As Is" weight for reactions.Impurity Profiling. Detecting trace organic byproducts.
Expert Insight: Why EA Remains Critical

For 2-Oxa-8-azaspiro[4.5]decan-4-one HCl , qNMR is superior for determining the organic purity. However, qNMR often fails to reveal if the sample is a hemi-hydrochloride, a dihydrochloride, or contaminated with inorganic salts (like NaCl from the workup). Only Elemental Analysis (specifically the N/Cl ratio) definitively proves the salt stoichiometry.

Experimental Protocol: Handling Hygroscopic Spirocycles

This specific scaffold contains both an amine and a ketone, making the HCl salt potentially hygroscopic. Moisture absorption is the #1 cause of EA failure.

Protocol: Preparation for Combustion Analysis

Objective: Remove occluded solvent and atmospheric moisture to obtain accurate %C/H/N data.

  • Recrystallization:

    • Dissolve crude solid in minimal hot isopropanol (IPA).

    • Add diethyl ether dropwise until turbidity appears.

    • Cool to 4°C overnight. Filter crystals under N₂.

  • Drying (Crucial Step):

    • Place sample in a vacuum drying pistol (Abderhalden) or high-vacuum oven.

    • Temp: 60°C (Do not exceed 80°C to avoid ketone degradation).

    • Vacuum: < 1 mbar.

    • Time: Minimum 16 hours.

    • Note: If P₂O₅ is used as desiccant, ensure no physical contact with sample.

  • Handling:

    • Transfer dried sample immediately into a desiccator.

    • Weigh into tin capsules (for CHN) or silver capsules (for Cl) in a low-humidity environment (<40% RH).

    • Tip: If the sample is extremely hygroscopic, seal the tin capsule inside a second capsule ("double encapsulation") to prevent mass gain during the autosampler wait time.

Validation Workflow (Visualization)

The following decision tree outlines the logical flow for validating the material before use in drug development.

PurityValidation Start Crude 2-Oxa-8-azaspiro[4.5]decan-4-one HCl HPLC 1. HPLC-MS Analysis (Check Organic Impurities) Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Recryst Recrystallize (IPA/Ether) PurityCheck->Recryst No qNMR 2. 1H qNMR (Check Solvents/Water) PurityCheck->qNMR Yes Recryst->HPLC SolventCheck Solvents < 1%? qNMR->SolventCheck Dry High Vac Dry (60°C, 16h) SolventCheck->Dry No EA 3. Elemental Analysis (CHN + Cl) SolventCheck->EA Yes Dry->qNMR EACheck Within ±0.4%? EA->EACheck Release RELEASE MATERIAL (Valid Reference Standard) EACheck->Release Yes CalcCorr Calculate Correction Factor (Use as 'corrected' weight) EACheck->CalcCorr No (Hydrate/Solvate confirmed)

Figure 1: Integrated Analytical Workflow. This logic gate ensures that expensive Elemental Analysis is only performed after organic purity and volatile content are controlled.

Interpreting "Failed" EA Results

If your EA results deviate from the theoretical values in Table 1, use this diagnostic guide:

  • High %H, Low %C, Low %N:

    • Diagnosis:Water Contamination. The sample is likely a hydrate or wet.

    • Action: Re-dry at higher vacuum or perform Karl Fischer (KF) titration to quantify water, then recalculate theoretical values including xH₂O.

  • Low %Cl:

    • Diagnosis:Incomplete Salt Formation. You may have a mixture of free base and HCl salt.

    • Action: Dissolve in Et₂O, bubble dry HCl gas, and re-precipitate.

  • High %C:

    • Diagnosis:Trapped Solvent. Common if IPA or Ether was used in recrystallization.

    • Action: Verify with ¹H NMR.[3][4][5][6][7] If solvent signals exist, extended drying or lyophilization is required.

References

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. USP-NF. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

Sources

Technical Guide: Distinguishing 2-Oxa-8-azaspiro[4.5]decan-4-one from Isomeric Spiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro Scaffold Challenge

The 2-oxa-8-azaspiro[4.5]decan-4-one scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors (GPCRs), including muscarinic and opioid receptors.[1] Its unique 3-dimensional geometry offers a rigid vector for side-chain orientation that differs significantly from flat aromatic systems.[1]

However, the synthesis of this specific spiro-ketone (dihydrofuran-3-one derivative) is fraught with ambiguity.[1] Cyclization reactions intended to close the 5-membered ether ring often compete with thermodynamic pathways that favor spiro-lactones (isomers).[1] Because these isomers share identical molecular weights (


, MW ~155.19) and similar polarity, standard LC-MS workflows frequently fail to distinguish them, leading to "phantom" structure-activity relationships (SAR).

This guide provides a definitive, self-validating analytical workflow to distinguish the target Ketone from its two most common Lactone imposters.[1]

The Structural Trio

We are distinguishing Compound A (Target) from Compounds B & C (Isomers).

CompoundStructure DescriptionKey Feature
A (Target) 2-Oxa-8-azaspiro[4.5]decan-4-one Ketone. Spiro carbon is attached to two carbons.[1]
B (Isomer 1) 1-Oxa-8-azaspiro[4.5]decan-2-one Lactone. Spiro carbon is attached to Oxygen .
C (Isomer 2) 2-Oxa-8-azaspiro[4.5]decan-1-one Lactone. Spiro carbon is attached to Carbonyl .

Structural Analysis & Logic Flow[1]

To validate the structure, we must interrogate the electronic environment of the Spiro Carbon (C5) and the Carbonyl Carbon .

Figure 1: Analytical Decision Tree. The primary discriminator is the Carbonyl shift, followed by the electronic environment of the spiro center.

Spectroscopic Differentiation Protocols

Method A: Carbon-13 NMR (The "Smoking Gun")

This is the most reliable method.[1] The hybridization and heteroatom connectivity of the spiro center create massive chemical shift differences.[1]

  • Solvent: DMSO-d6 or CDCl3 (DMSO recommended for solubility of HCl salts).[1]

  • Parameter: Broadband decoupled 13C NMR.

FeatureTarget (Ketone) Isomer 1 (1-Oxa...2-one) Isomer 2 (2-Oxa...1-one)
Carbonyl (

)
205 - 215 ppm 170 - 180 ppm170 - 180 ppm
Spiro Carbon (

)
40 - 55 ppm 75 - 90 ppm (Deshielded by O)40 - 55 ppm

adjacent to Spiro
Deshielded (~70 ppm, C-O)Shielded (~30-40 ppm)Shielded (~30-40 ppm)

Interpretation:

  • If the Carbonyl peak is >200 ppm , you have the Ketone (Target) .

  • If the Carbonyl is ~175 ppm, you have a Lactone.[1] Check the Spiro Carbon:

    • If >75 ppm , it is Isomer 1 (Oxygen attached to spiro center).

    • If <60 ppm , it is Isomer 2 (Carbonyl attached to spiro center).

Method B: 1H NMR & HMBC (Connectivity)

When distinguishing the Target from Isomer 2 (both have spiro carbons attached only to other carbons), proton NMR of the methylene group inside the 5-membered ring is definitive.

  • Target (2-Oxa...4-one): The

    
     at position 1 is attached to the Spiro center AND the Oxygen atom.[1]
    
    • Shift:

      
       3.8 – 4.2 ppm (Singlet or AB quartet).
      
    • HMBC: This proton shows a correlation to the Spiro C and the Ether carbon.[1]

  • Isomer 2 (2-Oxa...1-one): The

    
     at position 4 is attached to the Spiro center but is beta to the Oxygen.[1]
    
    • Shift:

      
       1.8 – 2.4 ppm (Multiplet).[1]
      
Method C: Infrared Spectroscopy (Rapid Screen)

Useful for quick QC but less definitive than NMR due to solvent effects.[1]

  • Target (5-membered Ketone):

    
    1740 – 1755 cm⁻¹ .[1] (Ring strain increases frequency compared to acyclic ketones, but lack of conjugation keeps it lower than lactones).
    
  • Isomers (5-membered Lactones):

    
    1770 – 1790 cm⁻¹ .[1] (Lactones generally absorb at higher frequencies than corresponding ketones).[1]
    

Experimental Workflow: Isolation & Characterization

Step 1: Chromatographic Separation

Spiro-amines are highly polar.[1] Standard silica chromatography often results in streaking.[1]

  • Stationary Phase: Amine-functionalized Silica or C18 (Reverse Phase).[1]

  • Mobile Phase (C18): Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Note: The Lactone isomers are generally less polar than the Ketone (due to the exposed dipole of the ketone vs the internal ester linkage) and will typically elute later on Reverse Phase, though this is pH dependent.

  • Detection: ELSD or CAD (UV absorbance is weak for these non-conjugated systems; rely on 210 nm or non-optical detection).

Step 2: Mass Spectrometry Fragmentation (MS/MS)

While parent masses are identical, fragmentation energy varies.

  • Protocol: Direct infusion ESI-MS (Positive Mode).[1]

  • Target (Ketone): Tends to lose CO (28 Da) from the cyclic ketone.

    • 
      .
      
  • Isomers (Lactone): Tend to lose

    
     (44 Da)  or split the lactone ring.
    
    • 
      .
      
Step 3: Derivatization (If NMR is ambiguous)

If the sample is a mixture, convert the ketone to an oxime to shift the equilibrium and mass.

  • Treat sample with Hydroxylamine HCl / NaOAc in Ethanol.[1]

  • Target (Ketone): Forms Oxime (

    
    ).
    
  • Isomers (Lactone): typically unreactive under mild oximation conditions (ring opening requires harsher hydrolysis).[1]

Summary of Key Differentiators

TestResult for 2-Oxa-8-azaspiro[4.5]decan-4-one Result for Lactone Isomers
13C NMR (C=O) > 205 ppm < 180 ppm
Spiro Carbon Quaternary C (~40-50 ppm) Quaternary C-O (~80 ppm) (Isomer 1)
IR Stretch ~1745 cm⁻¹ ~1775 cm⁻¹
MS/MS Loss -28 Da (CO) -44 Da (CO2)

References

  • Spiro-Piperidine Synthesis & Isomerism

    • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1]

    • Source: Bioorganic & Medicinal Chemistry (2020).[1][2]

    • URL:[Link]

    • Relevance: Establishes NMR baselines for the 1-oxa (lactone) isomer series.
  • Lactone vs Ketone Analytical Methods

    • Title: Tautomerism of lactones and related compounds.[1][3] Mass spectrometric data and theoretical calculations.

    • Source: Arkivoc (2003).[1][3]

    • URL:[Link]

    • Relevance: Details the MS fragmentation differences (CO vs CO2 loss) between cyclic ketones and lactones.
  • Synthesis of Spiro-4-ones

    • Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane and related spiro-ketones.[1]

    • Source: Bulletin of the Academy of Sciences of the USSR (via ResearchGate).[4]

    • URL:[Link]

    • Relevance: Provides synthetic context for the ether/ketone ring closure.[1]

  • General Spectroscopic Data

    • Title: 2-Oxa-8-azaspiro[4.5]decan-4-one (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link]

    • Relevance: Confirmation of specific CAS and chemical identity.[1][5]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride, a heterocyclic compound utilized in various research and development applications.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions that safeguard both personnel and the environment.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
H315 Causes skin irritationWear protective gloves and clothing. In case of skin contact, wash thoroughly with soap and water.
H319 Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
H335 May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.

This data is based on the hazard profile of the structurally similar compound 2-Oxa-8-azaspiro[4.5]decane hydrochloride and should be treated as a precautionary guideline.[1]

Due to its chemical structure as a heterocyclic amine hydrochloride salt, it is a solid, likely soluble in water, and should be stored in a cool, dry, and well-ventilated area.[2]

Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities comply with federal, state, and local regulations.

A key step is to determine if the waste is classified as "hazardous." A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: Can corrode metal containers.

  • Reactivity: Is unstable and may undergo violent chemical reactions.

  • Toxicity: Is harmful or fatal when ingested or absorbed.

Given the "Harmful if swallowed" (H302) classification of the related compound, it is prudent to manage 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride waste as a potentially toxic hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling, storage, and disposal of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride waste.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation is crucial to prevent accidental and potentially dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride". Avoid using abbreviations or chemical formulas.

  • Compatibility: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents or strong bases.

On-site Storage
  • Secure Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.

  • Closed Container: The waste container must be kept tightly closed at all times, except when adding waste. Do not leave a funnel in the container.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Arranging for Disposal

Chemical waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste vendors. They will provide guidance on the specific requirements for waste pickup at your institution.

  • Provide Complete Information: When arranging for disposal, be prepared to provide the full chemical name and any available hazard information.

The following diagram illustrates the decision-making process for the disposal of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride.

Caption: Disposal workflow for 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is essential.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep the solid material into a designated waste container.

    • Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office immediately.

    • Prevent others from entering the area.

Conclusion: A Commitment to Safety

The proper disposal of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride is a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their work is conducted responsibly from the beginning of an experiment to the final disposal of its byproducts. Always consult your institution's specific policies and procedures, as they may have additional requirements.

References

  • ChemBK. (2024, April 9). 8-Oxa-2-aza-spiro[4.5]decane hydrochloride. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications for analogous compounds such as 2-Oxa-8-azaspiro[4.5]decane hydrochloride, this chemical should be handled as a hazardous substance.

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The signal word for compounds with similar hazard profiles is Warning .[1]

Hazard StatementGHS ClassificationCommon Precautionary Actions
H302: Harmful if swallowed Acute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2]
H315: Causes skin irritation Skin corrosion/irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling.[2][3]
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[3]
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment for a solid, irritant compound.

Primary Engineering Controls: The First Line of Defense

All handling of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

Essential Personal Protective Equipment
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect against accidental splashes.[6][7] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[6][7]
Skin and Body Protection Flame-Resistant Lab Coat & Chemical-Resistant ApronA flame-resistant lab coat provides a primary barrier against skin contact.[7] A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the solid or its solutions.
Hand Protection Nitrile GlovesNitrile gloves offer good protection against incidental contact with this type of chemical.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.[4] For prolonged handling, consider double-gloving.[6]
Respiratory Protection NIOSH-Approved RespiratorWhen engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.[6][8]

DOT Script for PPE Workflow

PPE_Workflow cluster_Preparation Preparation Phase cluster_Handling Chemical Handling cluster_Post_Handling Post-Handling Enter_Lab Enter Laboratory Don_Lab_Coat Don Lab Coat Enter_Lab->Don_Lab_Coat Don_Safety_Goggles Don Safety Goggles Don_Lab_Coat->Don_Safety_Goggles Work_in_Fume_Hood Work in Fume Hood Don_Safety_Goggles->Work_in_Fume_Hood Don_Gloves Don Nitrile Gloves Work_in_Fume_Hood->Don_Gloves Handle_Chemical Handle Chemical Don_Gloves->Handle_Chemical Doff_Gloves Doff Gloves Properly Handle_Chemical->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Doff_Goggles_Coat Doff Goggles & Lab Coat Wash_Hands->Doff_Goggles_Coat Exit_Lab Exit Laboratory Doff_Goggles_Coat->Exit_Lab

Caption: A typical workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Workflow

A systematic approach to handling 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride is critical to minimize risk.

Pre-Experiment Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Check all PPE for damage before use.[4]

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit rated for solid chemical spills readily accessible.

Handling Procedure:
  • Transport: Transport the chemical in a sealed, labeled, and shatter-resistant secondary container.

  • Weighing: If possible, weigh the solid directly within the fume hood. If an external balance is used, tare a sealed container, add the chemical inside the fume hood, and re-weigh the sealed container.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

Post-Experiment:
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

  • PPE Removal: Remove gloves first, using the proper technique to avoid skin contact.[4] Then remove your lab coat and goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Disposal Plan: Environmental Responsibility and Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, including contaminated weigh paper, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect any solutions containing 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride in a separate, sealed, and labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Empty Containers: "Empty" containers that held the solid should be triple-rinsed with an appropriate solvent. The rinsate is considered hazardous waste and must be collected.[10]

DOT Script for Waste Disposal Workflow

Waste_Disposal cluster_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Disposal Final Disposal Solid_Waste Solid Waste (Gloves, Weigh Paper) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Empty_Container Empty Stock Bottle Triple_Rinse Triple Rinse Container Empty_Container->Triple_Rinse Store_in_SAA Store in Satellite Accumulation Area Solid_Container->Store_in_SAA Liquid_Container->Store_in_SAA Collect_Rinsate Collect Rinsate in Liquid Waste Container Triple_Rinse->Collect_Rinsate Collect_Rinsate->Liquid_Container Professional_Disposal Arrange for Professional Waste Disposal Store_in_SAA->Professional_Disposal

Caption: Workflow for the proper disposal of chemical waste.

Storage and Labeling:
  • Store waste containers in a designated satellite accumulation area within the laboratory.[9]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[9]

Final Disposal:
  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal company.[9]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride while minimizing risks to themselves and the environment.

References

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET PAGE 1 OF X. (2013, November 25). Retrieved from [Link]

  • 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Retrieved from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31). Retrieved from [Link]

  • Chemical Disposal - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]

  • {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride - ECHA CHEM. (n.d.). Retrieved from [Link]

  • 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.